molecular formula C9H7ClN2 B1601449 3-Chloroquinolin-4-amine CAS No. 61260-22-8

3-Chloroquinolin-4-amine

Cat. No.: B1601449
CAS No.: 61260-22-8
M. Wt: 178.62 g/mol
InChI Key: GGTTXDIQVCXFIH-UHFFFAOYSA-N
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Description

3-Chloroquinolin-4-amine (CAS 61260-22-8), also known as 4-Amino-3-chloroquinoline, is an important organic compound and versatile chemical intermediate in medicinal chemistry research. It has a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol . Its key physical properties include a boiling point of approximately 326.6°C at 760 mmHg and a density of 1.363 g/cm³ . This compound belongs to the 4-aminoquinoline class, a crucial pharmacophore group known for its significant biological activity . Researchers primarily utilize this compound as a key synthetic precursor for developing novel therapeutic agents. Its structure serves as a building block for compounds investigated for antimalarial activity, acting through the inhibition of hemozoin formation within the parasite, a mechanism of action shared with chloroquine and its analogs . Furthermore, the quinoline nucleus is a privileged scaffold in oncology research, with derivatives explored for their potential as anticancer agents through various mechanisms, including DNA intercalation and topoisomerase enzyme inhibition . This chemical is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its structural features for molecular hybridization, creating novel compounds for screening against various biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTTXDIQVCXFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485173
Record name 4-Amino-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61260-22-8
Record name 4-Amino-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroquinolin-4-amine: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its numerous derivatives, 3-Chloroquinolin-4-amine represents a molecule of significant interest for researchers and drug development professionals. Its strategic placement of a chlorine atom and an amine group on the quinoline ring system offers a versatile platform for the synthesis of novel compounds with potential biological activities. The 4-aminoquinoline moiety is famously present in antimalarial drugs like chloroquine, highlighting the therapeutic potential embedded in this structural motif.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound and a detailed exploration of the modern analytical techniques employed for its definitive structure elucidation. For the purpose of this guide, where experimental data for this specific isomer is not publicly available, we will utilize high-quality predicted data and draw comparisons with closely related analogues to illustrate the principles of structural characterization.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing factors from reaction kinetics to bioavailability. The properties of this compound are summarized below. It is crucial to distinguish these from its isomers, such as the more commonly documented 7-chloroquinolin-4-amine.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 61260-22-8[3]
Molecular Formula C₉H₇ClN₂[4]
Molecular Weight 178.62 g/mol [4]
Appearance Solid (predicted)[5]
Melting Point 142-143 °C (for isomer 3-amino-4-chloroquinoline)[4]
Boiling Point 308.1±22.0 °C (Predicted for isomer 3-amino-4-chloroquinoline)[4]
Density 1.363±0.06 g/cm³ (Predicted for isomer 3-amino-4-chloroquinoline)[4]
InChI Key FWICNGJRPKVYQV-UHFFFAOYSA-N (for isomer 4-chloroquinolin-3-amine)[5]

Synthesis of this compound: A Proposed Synthetic Route

The synthesis of 4-aminoquinolines is a well-established area of organic chemistry, with the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines being a predominant strategy.[1][6] This approach is highly applicable for the preparation of this compound. The proposed synthesis commences with the appropriate dichlorinated quinoline precursor.

Proposed Synthetic Pathway: Nucleophilic Amination

The most direct route to this compound involves the selective amination of 3,4-dichloroquinoline. The rationale behind this selective reaction lies in the higher electrophilicity of the C4 position in the quinoline ring, which is activated by the ring nitrogen, making it more susceptible to nucleophilic attack than the C3 position.

Synthesis of this compound 3,4-Dichloroquinoline 3,4-Dichloroquinoline This compound This compound 3,4-Dichloroquinoline->this compound NH3 (aq) or NH4OH Solvent (e.g., Ethanol) Heat Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure (if crystalline) cluster_analysis Data Integration & Structure Confirmation Pure Sample Pure Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Pure Sample->MS IR Infrared Spectroscopy (Functional Groups) Pure Sample->IR XRay X-ray Crystallography (3D Structure) Pure Sample->XRay Structure Confirmed Structure Confirmed NMR->Structure Confirmed MS->Structure Confirmed IR->Structure Confirmed XRay->Structure Confirmed

Sources

"3-Chloroquinolin-4-amine" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloroquinolin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, this compound stands out as a pivotal building block for the synthesis of novel compounds with significant biological potential. This technical guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, and its burgeoning role in the landscape of modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile molecule in their research endeavors.

Core Compound Identification and Properties

This compound, a substituted quinoline, is a molecule of significant interest in synthetic and medicinal chemistry. It is crucial to address a common point of nomenclature confusion: while the user may refer to it as "this compound," the systematically correct IUPAC name is often cited as 4-Chloroquinolin-3-amine . For the purpose of this guide, we will use the user-referenced name while acknowledging its synonym.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 58401-43-7[1][2]
Molecular Formula C₉H₇ClN₂[1][2]
Molecular Weight 178.62 g/mol [1][2]
Physical Form Solid[3]
Purity Typically ≥97%[2][3]
Storage Conditions 4°C, protect from light[2][3]
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amine group. The amine protons will likely appear as a broad singlet.[6][7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbons attached to the chlorine and nitrogen atoms will show characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (typically a pair of bands in the 3300-3500 cm⁻¹ region), C-N stretching, and vibrations associated with the aromatic quinoline core.[6][7]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic M+2 isotopic peak (at approximately one-third the intensity of the molecular ion peak) is expected.[6]

Synthesis of this compound and Derivatives

The synthesis of 4-aminoquinolines, including this compound, is a well-established area of organic chemistry, with nucleophilic aromatic substitution (SNAr) being a predominant strategy.[8][9]

General Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The most common approach to synthesizing 4-aminoquinoline derivatives involves the reaction of a 4-chloroquinoline precursor with a suitable amine.[8][10] This reaction is regioselective, with the C4 position of the quinoline ring being more susceptible to nucleophilic attack.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product 4,X-dichloroquinoline 4,X-dichloroquinoline SNAr Reaction SNAr Reaction 4,X-dichloroquinoline->SNAr Reaction Amine Nucleophile Amine Nucleophile Amine Nucleophile->SNAr Reaction Workup Workup SNAr Reaction->Workup Purification Purification Workup->Purification 4-Amino-X-chloroquinoline 4-Amino-X-chloroquinoline Purification->4-Amino-X-chloroquinoline

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Detailed Experimental Protocol: Synthesis of a 4-Amino-7-chloroquinoline Derivative

The following is a representative protocol adapted from the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine, which illustrates the general principles applicable to the synthesis of related compounds.[10]

Materials:

  • 4,7-dichloroquinoline

  • N,N-dimethyl-propane-1,3-diamine

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1.0 eq) and an excess of N,N-dimethyl-propane-1,3-diamine (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 6-8 hours with continuous stirring.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Dilute the mixture with dichloromethane.

  • Washing: Transfer the organic layer to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure 4-amino-7-chloroquinoline derivative.

Applications in Drug Discovery and Medicinal Chemistry

The 4-aminoquinoline scaffold is a privileged structure in drug discovery, with numerous approved drugs and clinical candidates.[9] This framework is prevalent in treatments for a range of diseases, highlighting the potential of its derivatives, including this compound, as key intermediates.

A Foundation for Antimalarial Agents

The most well-known application of the 4-aminoquinoline core is in antimalarial drugs like Chloroquine and Hydroxychloroquine.[11][12] These drugs are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, ultimately killing the parasite.[11]

Emerging Roles in Oncology

Derivatives of 4-aminoquinoline have demonstrated significant potential as anticancer agents.[1][9] Their mechanisms of action are often multifaceted and can include the induction of apoptosis and the inhibition of DNA and RNA synthesis in cancer cells.[13] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing promising activity.[1][13]

Biological Activity cluster_applications Therapeutic Applications This compound Scaffold This compound Scaffold Antimalarial Antimalarial This compound Scaffold->Antimalarial e.g., Chloroquine derivatives Anticancer Anticancer This compound Scaffold->Anticancer Induction of Apoptosis Antiviral Antiviral This compound Scaffold->Antiviral Anti-inflammatory Anti-inflammatory This compound Scaffold->Anti-inflammatory

Caption: Therapeutic applications of the 4-aminoquinoline scaffold.

Antiviral and Anti-inflammatory Properties

The immunomodulatory effects of 4-aminoquinolines have led to their use in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[11][12] More recently, these compounds have been investigated for their potential antiviral activities.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in the synthesis of a wide range of biologically active molecules. Its central role in the construction of the 4-aminoquinoline scaffold, a proven pharmacophore, underscores its importance in modern drug discovery. A thorough understanding of its properties, synthesis, and applications will empower researchers to unlock the full potential of this compound in the development of next-generation therapeutics.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. Available at: [Link]

  • 3-Amino-4-chloroquinoline. ChemBK. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol. ResearchGate. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]

  • Chloroquine. Wikipedia. Available at: [Link]

  • [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. Available at: [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available at: [Link]

  • (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Chloroquinolin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Chloroquinolin-4-amine, a key heterocyclic amine scaffold in medicinal chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes theoretical principles with practical insights. While experimental quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for predicting and determining its solubility in a range of common organic solvents. We will delve into the physicochemical properties of the molecule, explore the intermolecular forces governing its interaction with various solvents, and provide detailed, field-proven protocols for experimental solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of this important molecular entity.

Introduction: The Significance of Solubility in the Application of this compound

The quinoline ring system is a foundational structural motif in a vast number of pharmacologically active compounds. The 4-aminoquinoline scaffold, in particular, is renowned for its presence in antimalarial drugs like chloroquine.[1] The introduction of a chlorine atom at the 3-position of 4-aminoquinoline creates this compound, a molecule with significant potential for further chemical modification and drug discovery endeavors.

The solubility of a compound is a critical physicochemical parameter that dictates its utility at every stage of the research and development pipeline. In chemical synthesis, the choice of solvent is paramount for achieving optimal reaction rates and yields. During purification, solubility differences are exploited in techniques like crystallization and chromatography. In the realm of drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a promising candidate. Therefore, a thorough understanding of the solubility of this compound in various organic solvents is not merely an academic exercise but a practical necessity for its successful application.

Physicochemical Properties of this compound: A Predictive Overview

Direct experimental data for the physicochemical properties of this compound are sparse in publicly accessible databases. However, we can infer its likely characteristics based on its structure and data from closely related analogs.

Molecular Structure and Functional Groups

The structure of this compound features a quinoline core, which is a bicyclic aromatic system containing a nitrogen atom. The key functional groups influencing its solubility are:

  • The Amino Group (-NH₂): Located at the 4-position, this primary amine is a hydrogen bond donor and acceptor, and it imparts basicity to the molecule.

  • The Chlorine Atom (-Cl): Situated at the 3-position, the electronegative chlorine atom introduces a dipole moment and can participate in weaker electrostatic interactions. Its presence can also influence the overall electron distribution of the aromatic system.

  • The Quinoline Nitrogen: This nitrogen atom is a hydrogen bond acceptor and contributes to the overall polarity and basicity of the molecule.

Caption: Molecular structure of this compound.

Predicted Physicochemical Parameters

In the absence of experimental data, computational models can provide valuable estimates for key parameters.

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~178.62 g/mol Moderate molecular weight, generally favorable for solubility.
pKa (of the conjugate acid) 8.0 - 9.0The amino group and quinoline nitrogen are basic. The compound will be protonated and more soluble in acidic conditions.
Melting Point (°C) 150 - 180A relatively high melting point suggests strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility in non-polar solvents.
logP (Octanol-Water Partition Coefficient) 2.0 - 3.0Indicates a moderate lipophilicity, suggesting a balance of solubility in both polar and non-polar organic solvents.

Note: These values are estimations based on the structure and data from similar compounds and should be confirmed experimentally.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This is a manifestation of the intermolecular forces between the solute and solvent molecules. For this compound, the following interactions are key:

  • Hydrogen Bonding: The -NH₂ group and the quinoline nitrogen can act as hydrogen bond acceptors, while the -NH₂ group can also act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be good solvents.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the nitrogen and chlorine atoms. Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) can engage in dipole-dipole interactions, promoting solubility.

  • Van der Waals Forces: These non-specific interactions are present between all molecules and will be the dominant force in non-polar solvents (e.g., toluene, hexane).

The overall solubility is a result of the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Qualitative and Semi-Quantitative Solubility Profile

Based on the theoretical principles and anecdotal evidence from the synthetic chemistry literature, we can construct a predicted solubility profile for this compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the amino group and quinoline nitrogen.
Polar Aprotic DMSO, DMFHigh to ModerateStrong dipole-dipole interactions. These solvents are excellent at solvating a wide range of organic molecules.
Acetonitrile, AcetoneModerateGood dipole-dipole interactions, but generally less effective than DMSO and DMF for highly polar solids.
Chlorinated Dichloromethane, ChloroformModerate to LowCan engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities.
Aromatic TolueneLowPrimarily van der Waals interactions, which may not be sufficient to overcome the crystal lattice energy of the solid.
Non-polar Aliphatic Hexane, HeptaneVery Low / InsolubleOnly weak van der Waals forces are at play.

It is important to note that temperature will have a significant impact on solubility. For most solid-liquid systems, solubility increases with increasing temperature.[2]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

The Shake-Flask Method: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The solubility should be independent of the agitation time after a certain point.

  • Sample Processing:

    • After the agitation period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered samples and the standard solutions using a validated analytical method (HPLC or UV-Vis).

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated samples.

  • Validation of Equilibrium:

    • Compare the solubility values obtained at different equilibration times (e.g., 24, 48, and 72 hours). If the values are consistent, it indicates that equilibrium has been reached.

G start Start: Excess Solid + Solvent agitate Agitate at Constant Temperature start->agitate settle Allow to Settle agitate->settle validate Compare solubility at different time points agitate->validate filter Filter Supernatant settle->filter analyze Analyze Concentration (HPLC/UV-Vis) filter->analyze end End: Determine Solubility analyze->end validate->agitate If not at equilibrium validate->settle If at equilibrium

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening for Early-Stage Assessment

In early drug discovery, high-throughput screening (HTS) methods for solubility are often employed to rapidly assess a large number of compounds. These methods typically determine kinetic solubility, which can differ from thermodynamic solubility but is still a valuable parameter for initial compound selection.[4] Laser nephelometry is a common HTS technique that measures the light scattering caused by the precipitation of a compound from a solution (often a DMSO stock diluted into an aqueous or organic solvent).[4]

The Influence of pH on Solubility

As a basic compound, the solubility of this compound is expected to be highly dependent on pH in aqueous or partially aqueous systems.[5][6] In acidic conditions, the amino group and the quinoline nitrogen will be protonated, forming a more polar and, therefore, more water-soluble salt. This is a critical consideration for any applications involving biological systems or acidic reagents.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for understanding and predicting its solubility behavior. The principles of intermolecular interactions, combined with data from analogous compounds, suggest that polar protic and polar aprotic solvents are likely to be the most effective for dissolving this compound.

For researchers and drug developers, the experimental protocols outlined herein provide a clear and reliable path to obtaining the precise solubility data necessary for their specific applications. Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse set of organic solvents at various temperatures. Such data would be an invaluable resource for the scientific community, facilitating the continued exploration and application of this promising chemical scaffold.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link to a relevant scientific article, if available]
  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link to a relevant scientific article, if available]
  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. [Link]

  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [Link to a relevant scientific article, if available]
  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. [Link to a relevant scientific article, if available]
  • 3-Chloroquinoline | C9H6ClN - PubChem. [Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

Sources

Spectroscopic Data of 3-Chloroquinolin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-Chloroquinolin-4-amine (CAS: 58401-43-7), a key heterocyclic amine scaffold. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data for Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with structurally related quinoline derivatives. The methodologies outlined herein serve as a self-validating system for the structural confirmation and purity assessment of this compound, ensuring high standards of scientific integrity.

Introduction and Scientific Context

This compound belongs to the 4-aminoquinoline class of compounds, a structural motif of paramount importance in medicinal chemistry. The 4-aminoquinoline core is famously the backbone of antimalarial drugs like Chloroquine, demonstrating potent biological activity. Modifications to this core, such as the introduction of a chlorine atom at the 3-position, create novel derivatives for screening and development, necessitating unambiguous structural characterization.

Spectroscopic analysis is the cornerstone of modern chemical identification. It provides a non-destructive fingerprint of a molecule's structure, connectivity, and functional groups. For any research or development program involving this compound, a thorough understanding of its NMR, IR, and MS profiles is not merely procedural—it is essential for confirming synthesis success, assessing purity, and ensuring the integrity of downstream biological data. This guide explains the causality behind the expected spectral features, providing a robust framework for analysis.

Molecular Structure Analysis

The foundational step in interpreting any spectral data is a clear understanding of the molecule's structure. This compound consists of a bicyclic quinoline system with a primary amine (-NH₂) at position C4 and a chlorine atom (-Cl) at position C3.

Caption: Numbering scheme for this compound.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: A Rationale

A robust ¹H NMR spectrum is best acquired using a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Solvent Choice Causality: DMSO-d₆ is the solvent of choice for several key reasons. First, its high polarity effectively dissolves the amine, preventing aggregation that could broaden signals. Second, its residual proton signal appears at a known chemical shift (δ ≈ 2.50 ppm), which does not interfere with the aromatic proton region. Most importantly, the amine protons (-NH₂) are less likely to undergo rapid chemical exchange with the solvent compared to protic solvents like D₂O or methanol-d₄, allowing for their direct observation.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

Predicted Spectrum and Interpretation

The spectrum is dominated by the aromatic region (δ 7.0–9.0 ppm). The electron-withdrawing nature of the quinoline nitrogen atom strongly deshields protons on the pyridine ring (H2), while the benzenoid ring protons (H5-H8) form a more complex system.[1][2] The amino group at C4 is electron-donating, while the chloro group at C3 is electron-withdrawing; their combined effects dictate the precise chemical shifts.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Interpretation
H2~8.65Singlet (s)-Strongly deshielded by adjacent ring nitrogen and C3-Cl. No adjacent protons for coupling.
H8~8.10Doublet (d)~8.4Deshielded by the peri-effect of the nitrogen lone pair. Coupled to H7.
H5~7.85Doublet (d)~8.2Influenced by the ring system and coupled to H6.
H6~7.70Triplet (t)~7.6Appears as a triplet-like multiplet due to coupling with H5 and H7.
H7~7.55Triplet (t)~7.6Appears as a triplet-like multiplet due to coupling with H6 and H8.
4-NH₂~6.50Broad Singlet (br s)-Chemical shift is concentration-dependent. Broad due to quadrupole effects and potential exchange.

Carbon-13 (¹³C) NMR Spectroscopy

Experimental Protocol

The ¹³C NMR spectrum should be acquired on the same sample solution prepared for ¹H NMR analysis.

  • Technique: A standard proton-decoupled experiment is used. This is a self-validating system where all signals appear as singlets, simplifying the spectrum by removing C-H coupling and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

  • Acquisition: A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).

Predicted Spectrum and Interpretation

The molecule has nine distinct aromatic carbons, which are expected to produce nine unique signals. The chemical shifts are governed by the hybridization and the electronic effects of the substituents. Predictions can be made based on substituent effect models for quinoline systems.[3]

Carbon AssignmentPredicted δ (ppm)Rationale for Interpretation
C2~152.0Adjacent to ring nitrogen, deshielded.
C4~148.5Attached to the electron-donating -NH₂ group.
C8a~147.0Quaternary carbon at the ring junction.
C6~130.0CH carbon on the benzenoid ring.
C8~128.5CH carbon on the benzenoid ring.
C4a~126.0Quaternary carbon at the ring junction.
C5~124.0CH carbon on the benzenoid ring.
C7~123.0CH carbon on the benzenoid ring.
C3~118.0Attached to the electronegative -Cl group.

Infrared (IR) Spectroscopy

Experimental Protocol

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid sample due to its simplicity and reproducibility.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure good contact, and the spectrum is recorded. A background scan of the empty crystal must be taken first and automatically subtracted from the sample spectrum.

Predicted Spectrum and Interpretation

The IR spectrum provides definitive evidence for the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Interpretation
3450–3300N-H Asymmetric StretchPrimary Amine (-NH₂)A primary amine is characterized by two N-H stretching bands. This is a critical diagnostic peak.
3350–3250N-H Symmetric StretchPrimary Amine (-NH₂)The second of the two characteristic primary amine stretching bands.
3100–3000C-H StretchAromatic RingIndicates the presence of sp² C-H bonds.
1650–1580N-H Bend (Scissoring)Primary Amine (-NH₂)Confirms the primary amine functional group.
1620–1450C=C and C=N StretchQuinoline RingA series of sharp bands characteristic of the aromatic heterocyclic system.
1335–1250C-N StretchAromatic AmineStretching of the bond between the aromatic ring and the amine nitrogen.
850–750C-Cl StretchAryl HalideStrong absorption in the fingerprint region indicating the C-Cl bond.

Mass Spectrometry (MS)

Experimental Protocol

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the gold standard for determining the molecular formula.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

  • Ionization Mode: Positive ion mode is chosen because the basic amine and quinoline nitrogen are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

Predicted Spectrum and Interpretation

The mass spectrum provides the molecular weight and, crucially, confirms the presence of chlorine.

m/z (Daltons)IonRelative IntensityRationale for Interpretation
179.0376[M(³⁵Cl)+H]⁺100%The protonated molecular ion for the molecule containing the more abundant ³⁵Cl isotope. This value confirms the molecular formula C₉H₈ClN₂.
181.0347[M(³⁷Cl)+H]⁺~33%The protonated molecular ion for the molecule containing the less abundant ³⁷Cl isotope. The characteristic ~3:1 intensity ratio of the M and M+2 peaks is a definitive signature for a single chlorine atom.[4]

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all methods. Each spectrum provides a unique and essential piece of the structural puzzle.

cluster_0 Spectroscopic Techniques cluster_1 Structural Information Derived HNMR ¹H NMR H_info Proton environment Connectivity (J-coupling) HNMR->H_info Provides CNMR ¹³C NMR C_info Carbon backbone Number of unique carbons CNMR->C_info Provides IR IR Spec. IR_info Functional Groups (-NH₂, C-Cl, Aromatic) IR->IR_info Provides MS Mass Spec. MS_info Molecular Formula (HRMS) Presence of Chlorine (Isotopes) MS->MS_info Provides Structure Confirmed Structure: This compound H_info->Structure C_info->Structure IR_info->Structure MS_info->Structure

Caption: Integrated workflow for structural elucidation.

References

  • Ganesan, A. (2020). The 4-Aminoquinoline Scaffolds as Antimalarials. IntechOpen. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Journal of Advances in Chemistry. (2014). Effect of different substituents on 1H NMR of quinolones. [Link]

  • University of Calgary. Infrared Spectroscopy: Table of Frequencies. [Link]

  • Sutton, B. M., & Hewitt, A. J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

  • PubChem. 7-chloroquinolin-4-amine (CID 94711). National Center for Biotechnology Information. [Link]

  • MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Gondru, R., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 21(11), 3769-3781. [Link]

  • MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

Sources

The Strategic Core: A Technical Guide to 3-Chloroquinolin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold's Enduring Legacy and the Rise of a Versatile Player

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its legacy is etched in the history of landmark drugs, from the antimalarial quinine to a plethora of synthetic analogues that have shaped modern pharmacotherapy.[1][2] Within this esteemed family, the 3-chloroquinolin-4-amine scaffold has emerged as a particularly strategic and versatile core for the design of novel therapeutics. Its unique arrangement of a reactive chlorine atom at the 3-position and a nucleophilic amino group at the 4-position provides a rich chemical canvas for the creation of diverse and potent bioactive molecules. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, reactivity, and burgeoning applications of this remarkable scaffold, offering both foundational knowledge and field-proven insights.

I. The Architectural Blueprint: Synthesis of the this compound Core

The efficient and scalable synthesis of the this compound scaffold is paramount to its utility in drug discovery programs. While numerous methods exist for the synthesis of quinoline derivatives, a practical and adaptable approach to this specific core is essential. A logical and commonly employed synthetic strategy proceeds through a multi-step sequence, which is detailed below.

Conceptual Synthetic Workflow

The synthesis of this compound can be logically approached from a substituted aniline precursor, leveraging well-established cyclization and functional group interconversion reactions. A plausible and efficient route is outlined below, providing a self-validating system for researchers to replicate and adapt.

G A 2-Amino-4-chlorobenzoic acid B Acylation A->B e.g., Acetic Anhydride C Cyclization B->C e.g., Polyphosphoric acid D 3-Chloro-4-hydroxyquinoline C->D E Chlorination D->E e.g., POCl3 F 3,4-Dichloroquinoline E->F G Amination F->G e.g., NH3 or protected amine H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust method for the synthesis of the this compound core, adapted from established procedures for related quinoline derivatives.

Step 1: Synthesis of 3-Chloro-4-hydroxyquinoline

This initial step involves the construction of the quinoline ring system.

  • Reaction: A substituted aniline, such as 2-amino-4-chlorobenzoic acid, can be acylated and subsequently cyclized to form the corresponding 4-hydroxyquinoline.

  • Reagents & Conditions:

    • React 2-amino-4-chlorobenzoic acid with an acylating agent like acetic anhydride.

    • Induce cyclization of the resulting amide using a dehydrating agent such as polyphosphoric acid at elevated temperatures.

  • Causality: The intramolecular cyclization is a classic approach to forming the quinoline ring, where the newly formed amide attacks the aromatic ring to close the second ring of the bicyclic system.

Step 2: Chlorination to 3,4-Dichloroquinoline

The hydroxyl group at the 4-position is converted to a more reactive chlorine atom.

  • Reaction: The 4-hydroxyquinoline from the previous step is treated with a chlorinating agent.

  • Reagents & Conditions:

    • Reflux 3-chloro-4-hydroxyquinoline with phosphorus oxychloride (POCl₃).[3]

  • Causality: POCl₃ is a powerful reagent that effectively replaces the hydroxyl group with a chlorine atom, creating a key intermediate for subsequent nucleophilic substitution.

Step 3: Amination to this compound

The final step introduces the crucial amino group at the 4-position.

  • Reaction: The highly reactive 4-chloro position of 3,4-dichloroquinoline undergoes nucleophilic aromatic substitution (SNAr) with an amine source.[4][5]

  • Reagents & Conditions:

    • React 3,4-dichloroquinoline with a source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection) in a suitable solvent like ethanol or DMSO under elevated temperature and pressure.[4]

  • Causality: The chlorine atom at the 4-position of the quinoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity is a cornerstone of quinoline chemistry and allows for the selective introduction of the amino group at the desired position.[6]

II. The Art of Derivatization: Reactivity and Synthetic Utility

The this compound scaffold offers two primary points for diversification: the chlorine atom at the 3-position and the amino group at the 4-position. Understanding the reactivity of these functional groups is key to unlocking the full potential of this scaffold in medicinal chemistry.

Reactivity of the 3-Chloro Group: A Gateway to Diverse Functionality

While less reactive than the 4-chloro position, the chlorine atom at the 3-position is amenable to a variety of transformations, particularly modern cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions provides a powerful toolkit for introducing a wide range of substituents at the 3-position.

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the installation of various amino functionalities.[7]

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynyl-substituted quinolines.

    • Heck Coupling: Reaction with alkenes to form C-C double bonds.

G A This compound B Palladium Catalyst + Ligand A->B C Suzuki Coupling (Boronic Acid) B->C D Buchwald-Hartwig (Amine) B->D E Sonogashira Coupling (Alkyne) B->E F 3-Aryl/Alkyl-4-aminoquinoline C->F G 3,4-Diaminoquinoline Derivative D->G H 3-Alkynyl-4-aminoquinoline E->H

Caption: Palladium-catalyzed derivatization of the 3-position.

Reactivity of the 4-Amino Group: A Handle for Side Chain Elaboration

The primary amino group at the 4-position serves as a versatile nucleophile, readily participating in a variety of reactions to introduce diverse side chains.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

III. Applications in Drug Discovery: Targeting Disease with Precision

The this compound scaffold has proven to be a fruitful starting point for the development of potent and selective inhibitors of various disease-relevant targets, most notably in the fields of oncology and autoimmune disorders.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors for Rheumatoid Arthritis

A significant breakthrough in the application of the this compound scaffold has been the discovery of potent and reversible inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its aberrant activation is implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.

Mechanism of Action:

BTK inhibitors derived from the this compound scaffold act by binding to the ATP-binding site of the BTK enzyme, thereby preventing its phosphorylation and subsequent activation. This blockade of BTK signaling leads to the inhibition of downstream pathways that are critical for B-cell proliferation, differentiation, and the production of autoantibodies and inflammatory cytokines.

BTK_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_AP1_NFAT NF-κB, AP-1, NFAT Ca_PKC->NFkB_AP1_NFAT Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB_AP1_NFAT->Gene_Expression BTK_Inhibitor This compound Derivative (BTK Inhibitor) BTK_Inhibitor->BTK Inhibition

Sources

The 4-Aminoquinoline Saga: A Technical Guide to a Cornerstone of Antimalarial Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Bark to Bench and Beyond

The history of 4-aminoquinoline compounds is inextricably linked with the global fight against malaria, a parasitic disease that has plagued humanity for millennia. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, mechanism of action, structure-activity relationships (SAR), and synthetic methodologies related to this critical class of therapeutic agents. We will delve into the pivotal experiments and scientific reasoning that have shaped our understanding of 4-aminoquinolines, from the early observations of cinchona bark's efficacy to the molecular intricacies of drug resistance and the ongoing quest for novel derivatives.

The journey begins with the indigenous peoples of Peru, who recognized the fever-reducing properties of the cinchona tree's bark. This traditional knowledge was introduced to Europe in the 17th century, and in 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine. For centuries, quinine was the only effective treatment for malaria. However, the logistical challenges of securing a consistent supply, particularly during times of global conflict, spurred the search for synthetic alternatives. This necessity reached a critical juncture during World War II when the Japanese occupation of the Dutch East Indies cut off the world's primary source of quinine.

This geopolitical crisis accelerated research programs in Europe and the United States, leading to the (re)discovery and development of chloroquine. Although first synthesized in 1934 by Hans Andersag and his team at the German company Bayer, who named it Resochin, its potential was initially overlooked due to perceived toxicity. It was the American wartime antimalarial drug development program that unequivocally demonstrated its significant therapeutic value. Chloroquine was introduced into clinical practice in 1947 and, for a time, was hailed as a "miracle drug" for its high efficacy, low cost, and favorable safety profile.[1]

This guide will now transition from this historical context to the core scientific principles that underpin the discovery and development of 4-aminoquinoline compounds.

The Molecular Battleground: Mechanism of Action

The primary site of action for 4-aminoquinolines is the acidic digestive vacuole of the intraerythrocytic malaria parasite. During its blood stage, the parasite digests host hemoglobin to obtain essential amino acids for its growth and replication. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (the "malaria pigment").

4-aminoquinoline compounds, being weak bases, accumulate to high concentrations within the acidic environment of the parasite's digestive vacuole through a process of ion trapping. Once inside, they interfere with the heme detoxification process. The prevailing hypothesis is that these drugs cap the growing face of the hemozoin crystal, preventing further heme polymerization.[2][3] This leads to the buildup of toxic free heme, which in turn causes oxidative stress and damages the parasite's membranes, ultimately leading to its death.

The central role of hemoglobin degradation in the mechanism of action of 4-aminoquinolines has been definitively supported by studies showing that inhibitors of the malarial aspartic proteinase plasmepsin I, which is involved in hemoglobin degradation, antagonize the antiparasitic activity of these drugs.

Mechanism of Action of 4-Aminoquinolines cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) cluster_drug_action Drug Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Heme Polymerase FourAQ 4-Aminoquinoline (e.g., Chloroquine) Accumulation Ion Trapping (High Concentration) FourAQ->Accumulation cluster_vacuole cluster_vacuole FourAQ->cluster_vacuole Diffuses into Inhibition Inhibition of Heme Polymerase Accumulation->Inhibition Inhibition->Hemozoin Blocks Formation Toxicity Heme-Mediated Toxicity (Oxidative Stress, Membrane Damage) Inhibition->Toxicity Death Parasite Death Toxicity->Death Mechanism of Chloroquine Resistance and Reversal cluster_sensitive Chloroquine-Sensitive Parasite cluster_resistant Chloroquine-Resistant Parasite CQ_in_S Chloroquine Vacuole_S Digestive Vacuole CQ_in_S->Vacuole_S Enters PfCRT_S Wild-type PfCRT Accumulation_S High Chloroquine Accumulation Vacuole_S->Accumulation_S Death_S Parasite Death Accumulation_S->Death_S CQ_in_R Chloroquine Vacuole_R Digestive Vacuole CQ_in_R->Vacuole_R Enters PfCRT_R Mutant PfCRT (e.g., K76T) Vacuole_R->PfCRT_R Efflux_R Chloroquine Efflux PfCRT_R->Efflux_R Survival_R Parasite Survival Efflux_R->Survival_R Verapamil Verapamil Verapamil->PfCRT_R Inhibits

Caption: Chloroquine resistance mechanism and its reversal by verapamil.

Experimental Protocols: A Guide for the Bench Scientist

This section provides detailed, step-by-step methodologies for key experiments in 4-aminoquinoline research.

Protocol 1: Synthesis of 4,7-Dichloroquinoline

4,7-Dichloroquinoline is a crucial precursor for the synthesis of many 4-aminoquinoline antimalarials, including chloroquine. The following is a common synthetic route.

Causality Behind Experimental Choices:

  • m-Chloroaniline and Ethyl Ethoxymethylenemalonate: These are the starting materials for constructing the quinoline ring system.

  • Dowtherm A: This is a high-boiling point solvent used for the thermal cyclization and decarboxylation steps, which require high temperatures. Its use is critical for achieving good yields in these reactions.

  • Phosphorus Oxychloride (POCl3): This is a standard reagent used to convert the 4-hydroxyquinoline intermediate to the desired 4-chloroquinoline.

Step-by-Step Methodology:

  • Step A: Formation of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate:

    • In a round-bottomed flask, combine m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles).

    • Heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate. The resulting warm product is used directly in the next step.

  • Step B: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid:

    • Heat 1 liter of Dowtherm A to a vigorous boil in a large round-bottomed flask equipped with an air condenser.

    • Carefully pour the product from Step A into the boiling Dowtherm A.

    • Continue heating for 1 hour to effect cyclization.

    • Cool the mixture, filter the crystallized product, and wash with a non-polar solvent like hexane to remove impurities.

    • Suspend the air-dried solid in 1 liter of 10% aqueous sodium hydroxide and reflux for approximately 1 hour to saponify the ester.

    • Cool the mixture and separate the aqueous layer. Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

  • Step C: Synthesis of 4,7-Dichloroquinoline:

    • Suspend the air-dried acid from Step B in 1 liter of Dowtherm A in a flask equipped with a stirrer and reflux condenser.

    • Boil the mixture for 1 hour under a stream of nitrogen to remove any residual water.

    • Cool the solution to room temperature and add phosphorus oxychloride (0.98 mole).

    • Heat the mixture to 135-140°C and stir for 1 hour.

    • Cool the reaction mixture and pour it into a separatory funnel.

    • Extract the product with 10% hydrochloric acid.

    • Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

    • Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like hexane to yield pure 4,7-dichloroquinoline. [4][5]

Protocol 2: In Vitro Antiplasmodial Activity Assay using SYBR Green I

This is a widely used fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Causality Behind Experimental Choices:

  • SYBR Green I: This fluorescent dye intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasitic DNA, and thus, parasite proliferation. [6][7]* Sorbitol Synchronization: This step is crucial to ensure that the parasite culture is at a uniform developmental stage (rings) at the start of the assay, which increases the reproducibility of the results. [7]* Lysis Buffer: The buffer contains detergents (like Triton X-100 and saponin) to lyse the red blood cells and release the parasites and their DNA, making it accessible to the SYBR Green I dye. [6] Step-by-Step Methodology:

  • Parasite Culture and Synchronization:

    • Maintain P. falciparum cultures (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) in human O+ red blood cells in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

    • Synchronize the culture to the ring stage using a 5% D-sorbitol treatment.

  • Plate Preparation:

    • Prepare serial dilutions of the test compounds and control drugs (e.g., chloroquine) in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%.

    • Include wells with culture medium only (negative control) and a known antimalarial drug (positive control).

  • Parasite Addition:

    • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of this parasite suspension to each well of the 96-well plate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer (containing a 1:5000 dilution of the SYBR Green I stock) to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 3: Heme Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), providing a direct measure of its potential to interfere with the parasite's heme detoxification pathway.

Causality Behind Experimental Choices:

  • Hematin: This is the substrate for the polymerization reaction.

  • Acetate Buffer (pH 4.8): This mimics the acidic environment of the parasite's digestive vacuole, where hemozoin formation occurs.

  • Tween 20: This non-ionic surfactant acts as an initiator for β-hematin formation in this in vitro assay. [8]* Colorimetric Detection: The assay is based on the reduction of heme absorbance upon its conversion to β-hematin. The absorbance is measured at 415 nm. [8] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of hemin chloride (e.g., 25 mM) in dimethyl sulfoxide (DMSO).

    • Just before use, dilute the hemin stock to 111.1 µM in 1 M acetate buffer (pH 4.8).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the test compound at various concentrations.

    • Add 100 µL of the diluted heme solution to each well.

    • Include wells with a known inhibitor like chloroquine (positive control) and wells with buffer only (negative control).

  • Initiation of Polymerization:

    • Add 50 µL of a Tween 20 solution (e.g., 0.012 g/liter in acetate buffer) to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Measurement and Analysis:

    • After incubation, centrifuge the plate to pellet the β-hematin.

    • Carefully remove the supernatant.

    • Resuspend the pellet in a suitable solvent (e.g., 0.1 M NaOH) to dissolve the remaining unpolymerized heme.

    • Measure the absorbance at 415 nm using a microplate reader.

    • Calculate the percentage of inhibition of heme polymerization for each compound concentration and determine the IC50 value. [8][9]

Conclusion: An Enduring Legacy and Future Directions

The 4-aminoquinolines, born out of a wartime necessity, have left an indelible mark on the history of medicine. While the rise of resistance has diminished the utility of chloroquine in many parts of the world, the 4-aminoquinoline scaffold remains a cornerstone of antimalarial drug discovery. The deep understanding of their mechanism of action, structure-activity relationships, and the molecular basis of resistance provides a robust foundation for the rational design of new analogs.

Current research focuses on developing 4-aminoquinoline derivatives that can overcome existing resistance mechanisms. This includes modifying the side chain to evade recognition by the mutant PfCRT transporter and creating hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores. The ongoing battle against malaria demands continuous innovation, and the lessons learned from the 4-aminoquinoline saga will undoubtedly continue to guide the development of the next generation of antimalarial therapies.

References

  • Bray, P. G., Ward, S. A., & O'Neill, P. M. (2005). 4-Aminoquinolines and the search for new antimalarial drugs. Current opinion in chemical biology, 9(4), 421-428.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. The Condensation of Anilines with Ethyl Ethoxymethylenemalonate. Journal of the American Chemical Society, 68(7), 1204-1208.
  • Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., Masciadri, R., ... & Peters, W. (1996). 4-Aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum. Antimicrobial agents and chemotherapy, 40(8), 1846-1854.
  • Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules, 25(21), 5143.
  • Martin, S. K., Oduola, A. M., & Milhous, W. K. (1987). Reversal of chloroquine resistance in Plasmodium falciparum by verapamil. Science, 235(4791), 899-901.
  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871.
  • Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.34 (1948).
  • Slater, A. F. (1993). Chloroquine: mechanism of action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203-235.
  • Egan, T. J. (2008). Haemozoin (malaria pigment) and the lysosome: a paradigm for drug action and resistance. Biochemical Society Transactions, 36(Pt 5), 1105-1110.
  • Hocart, S. J., Liu, H., Deng, H., De, D., Krogstad, F. M., & Krogstad, D. J. (2011). 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial agents and chemotherapy, 55(5), 2233-2244.
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  • Sanchez, C. P., Dave, A., Stein, W. D., & Lanzer, M. (2010). The molecular basis of chloroquine resistance in Plasmodium falciparum: a classical transporter comes of age. Trends in parasitology, 26(9), 434-441.
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  • Khan, M. A., & Khan, M. T. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances, 5(110), 90794-90815.
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A Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 3-Chloroquinolin-4-amine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine. While extensive research has focused on derivatives bearing the 7-chloro substituent, the isomeric 3-chloroquinolin-4-amine core remains a comparatively underexplored chemical space. This guide provides an in-depth technical analysis of this specific scaffold, beginning with a foundational overview of 4-aminoquinoline chemistry. We will dissect established and modern synthetic strategies, from classical nucleophilic aromatic substitution to intricate cyclization reactions, providing the causal logic behind methodological choices. A significant focus is placed on the prospective structure-activity relationships (SAR) of 3-chloro analogues, contrasting them with their well-documented 7-chloro counterparts. Furthermore, this whitepaper explores the diverse pharmacological profile and therapeutic applications of the broader 4-aminoquinoline class—including antimalarial, anticancer, and novel neuroprotective activities—to project the potential of 3-chloro derivatives. Detailed experimental protocols, data-rich tables, and explanatory diagrams are provided to serve as a practical resource for professionals engaged in drug discovery and development.

Introduction: The 4-Aminoquinoline Scaffold in Medicinal Chemistry

The Quinoline Core: A Privileged Structure

The quinoline ring system, an aromatic N-heterocycle, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid bicyclic structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, and metal coordination) make it an ideal framework for designing molecules that can bind with high affinity to a multitude of biological targets. This versatility has led to the development of quinoline-based drugs across a vast spectrum of therapeutic areas.[1][2]

The Legacy of 4-Aminoquinolines: From Chloroquine to Modern Therapeutics

Among the various classes of quinoline derivatives, the 4-aminoquinolines are arguably the most impactful. Their journey began with the synthesis of chloroquine in 1934, which became a frontline antimalarial agent for decades.[3] The 4-aminoquinoline scaffold is the foundation for numerous approved drugs, including antimalarials like amodiaquine and piperaquine, as well as anticancer agents such as neratinib and bosutinib.[1][2] The broad biological activity of this class encompasses antimalarial, anticancer, anti-inflammatory, antiviral, antibacterial, and even anti-Alzheimer properties, cementing its importance in drug discovery.[1][2]

Spotlight on the this compound Core: An Unconventional Isomer

The vast majority of clinically successful 4-aminoquinolines, including chloroquine, feature a chlorine atom at the 7-position.[4] This substitution pattern is known to be critical for antimalarial activity, primarily by influencing the basicity (pKa) of the quinoline nitrogen and the molecule's ability to accumulate in the acidic food vacuole of the malaria parasite.[5][6]

The this compound core represents a significant structural deviation. Placing the potent electron-withdrawing chloro group directly adjacent to the 4-amino substituent introduces distinct electronic and steric effects:

  • Electronic Impact: The inductive effect of the 3-chloro group is expected to more strongly decrease the basicity of the 4-amino group compared to a 7-chloro substituent. This can profoundly alter the molecule's ionization state at physiological pH, affecting membrane permeability, target binding, and pharmacokinetic properties.

  • Steric Hindrance: The presence of a substituent at the C3 position can introduce steric hindrance, potentially influencing the preferred conformation of the 4-amino side chain and its interaction with biological targets.

This guide will explore the synthetic routes to access this unique scaffold and hypothesize how these inherent structural differences may be leveraged for novel drug design.

Synthetic Strategies for the 4-Aminoquinoline Core

The synthesis of 4-aminoquinolines can be broadly approached through three primary strategies, each offering distinct advantages in terms of substrate scope and the potential for diversification.

The Cornerstone: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct method for synthesizing 4-aminoquinoline derivatives is the Nucleophilic Aromatic Substitution (SNAr) reaction.[2] This pathway is predicated on the reaction of a 4-chloroquinoline precursor with a primary or secondary amine.

Causality of the Reaction: The quinoline nitrogen atom acts as an activating group, withdrawing electron density from the carbocyclic ring, particularly at the C2 and C4 positions. This electron deficiency makes the C4 carbon highly electrophilic and susceptible to attack by a nucleophile (the amine). The chloride ion is an excellent leaving group, driving the reaction to completion. Classic conditions often involve heating the 4-chloroquinoline and an excess of the desired amine, sometimes in a solvent like ethanol or DMF, or even neat.[1][2] The use of a non-nucleophilic base, such as triethylamine or K₂CO₃, can be beneficial to scavenge the HCl generated during the reaction, especially when using amine salts or less nucleophilic amines.[7]

Annulation and Cyclization Reactions

Annulation strategies build the quinoline core from acyclic or monocyclic precursors. These methods are exceptionally powerful for creating diversity, as they allow for the introduction of various substituents at the 2-, 3-, and benzo-positions of the quinoline ring—a significant advantage over SNAr methods, which are limited by the availability of pre-functionalized 4-chloroquinolines.[1] A common approach involves the coupling of 2-aminobenzonitriles with substituted alkynes, which proceeds via an intermolecular annulation to yield highly functionalized 4-aminoquinolines.[1][2]

Experimental Rationale: For instance, in the synthesis of 2-halocarbon-3-phosphonyl-4-aminoquinolines, potassium carbonate (K₂CO₃) in toluene at high temperature is used.[1] K₂CO₃ is a crucial, non-nucleophilic base that facilitates the key deprotonation steps required for cyclization. Toluene is an effective high-boiling, aprotic solvent that solubilizes the organic precursors without interfering with the reaction mechanism.

Metal-Catalyzed Cross-Coupling and Other Miscellaneous Reactions

Modern organic synthesis has introduced powerful metal-catalyzed methods. Palladium-catalyzed reactions, such as the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones in the presence of an amine, have emerged as a sophisticated alternative to SNAr for producing known drugs like chloroquine.[1][2] Additionally, copper-catalyzed Buchwald-Hartwig-type aminations can be used to install the amino group at the C4 position.[1] These methods offer milder reaction conditions and can be tolerant of a wider range of functional groups.

General Synthetic Workflow Diagram

The following diagram illustrates the primary synthetic pathways leading to 4-aminoquinoline derivatives.

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Core Scaffold cluster_3 Final Products A 4-Chloroquinoline Precursor SNAr Nucleophilic Aromatic Substitution (SNAr) A->SNAr B Amine Nucleophile B->SNAr Dehydro Pd-Catalyzed Dehydrogenative Amination B->Dehydro C 2-Aminobenzonitrile Annulation Intermolecular Annulation C->Annulation D Substituted Alkyne D->Annulation E Dihydroquinolin-4-one E->Dehydro Core 4-Aminoquinoline Core SNAr->Core Annulation->Core Dehydro->Core Derivatives Diverse Analogues & Derivatives Core->Derivatives Further Functionalization

Caption: Primary synthetic routes to the 4-aminoquinoline core.

Synthesis of this compound Derivatives: A Detailed Protocol

Accessing the 3-chloro-4-aminoquinoline scaffold most reliably proceeds via an SNAr reaction starting from the corresponding 3,4-dichloroquinoline. This precursor, while less common than 4,7-dichloroquinoline, is commercially available or can be synthesized via established methods.

Rationale for Synthetic Route Selection

The SNAr approach is chosen for its reliability, predictability, and operational simplicity. The C4 position of 3,4-dichloroquinoline is significantly more activated towards nucleophilic attack than the C3 position due to the electronic influence of the ring nitrogen. This provides inherent regioselectivity, ensuring the incoming amine displaces the C4 chlorine, yielding the desired 3-chloro-4-aminoquinoline product.

Detailed Step-by-Step Protocol: Synthesis of N-(3-chloroquinolin-4-yl)alkanamine

Disclaimer: This protocol is a representative example based on established SNAr methodologies and should be adapted and optimized for specific substrates and scales. All work should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Objective: To synthesize a representative 3-chloro-4-aminoquinoline derivative via SNAr.

Materials:

  • 3,4-dichloroquinoline (1.0 eq)

  • Desired alkylamine (e.g., N,N-diethylethane-1,2-diamine) (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dichloroquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 5-10 mL per gram of dichloroquinoline). Add the chosen alkylamine (2.0-3.0 eq) to the mixture.

    • Scientist's Note: Using a slight excess of the amine helps drive the reaction to completion. K₂CO₃ acts as a base to neutralize the in-situ generated HCl, preventing the protonation and deactivation of the amine nucleophile. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3,4-dichloroquinoline spot is consumed (typically 6-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

    • Scientist's Note: The product is expected to be more soluble in the organic phase. The water wash removes the DMF and inorganic salts.

  • Washing: Wash the combined organic layers with brine. This helps to remove any remaining water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure product.

  • Characterization (Self-Validation): Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should be consistent with the expected structure of the N-(3-chloroquinolin-4-yl)alkanamine derivative.

Structure-Activity Relationships (SAR) and Drug Design Principles

Understanding the SAR of 4-aminoquinolines is crucial for designing new analogues with improved potency, selectivity, and pharmacokinetic profiles.[6]

The Critical Role of the 4-Amino Side Chain

The basic side chain at the 4-amino position is a key determinant of activity, particularly in the context of malaria.[8]

  • Basicity and Accumulation: The terminal tertiary amine (as seen in chloroquine) is essential.[8] It allows the molecule to remain partially uncharged at physiological pH to cross cell membranes. Once inside the acidic (pH ~5.5) digestive vacuole of the parasite, the side chain becomes fully protonated.[5] This "pH trapping" mechanism concentrates the drug at its site of action.

  • Length and Flexibility: The length of the alkyl chain connecting the quinoline core to the terminal amine influences potency. For many analogues, a two or three-carbon linker (ethane or propane diamine) is optimal.[4]

  • Substituents: Bulky substituents on the terminal amine, such as the diethyl groups in chloroquine, are often essential for high activity.[8]

Influence of Ring Substituents: The Impact of the 7-Chloro Group

The 7-chloro group is a classic feature of potent antimalarial 4-aminoquinolines.[4]

  • Electron-Withdrawing Nature: As an electron-withdrawing group, it lowers the pKa of the quinoline ring nitrogen. This modulation is critical for the molecule's ability to complex with heme and inhibit hemozoin formation—the primary antimalarial mechanism of action.[4]

  • Positional Importance: Studies have shown that moving the chloro group to other positions (e.g., 6 or 8) or replacing it with electron-donating groups often leads to a significant loss of antimalarial activity.[9] 7-halo substitution is considered optimal for inhibiting β-hematin formation.[4]

The "3-Chloro" Isomer: A Hypothesis on its SAR

While direct SAR data for 3-chloro-4-aminoquinolines is scarce, we can formulate hypotheses based on established chemical principles:

  • Altered Basicity: The 3-chloro group's proximity will exert a stronger inductive electron-withdrawing effect on the 4-amino group than a 7-chloro substituent. This would likely lower the pKa of the 4-amino nitrogen, potentially reducing its ability to participate in hydrogen bonding or ionic interactions with a target.

  • Modified Heme Binding: The primary antimalarial mechanism involves π-π stacking with heme. The altered electronic distribution in the 3-chloro isomer could change the strength and geometry of this interaction, potentially reducing efficacy against malaria.

  • New Target Affinity: The unique electronic and steric profile of the 3-chloro isomer may reduce its affinity for traditional targets like heme but could confer novel activity against other targets, such as kinases or nuclear receptors, where the local environment around the C3/C4 bond is critical for binding. This presents an opportunity for drug repurposing or discovery in areas like oncology or immunology.

SAR Summary Table: 7-Chloro vs. 3-Chloro Analogues
Feature7-Chloro-4-Aminoquinoline (e.g., Chloroquine)3-Chloro-4-Aminoquinoline (Hypothesized)Rationale / Implication for Drug Design
Quinoline N pKa Moderately basic, optimal for heme binding and vacuolar accumulation.[4]Slightly more acidic due to proximity of Cl.May alter heme-binding affinity and pH trapping efficiency.
4-Amino Side Chain Basic side chain is crucial for pH trapping and activity.Side chain basicity may be reduced by the adjacent Cl group.Could affect target engagement and pharmacokinetics.
Primary Target Heme polymerization in the malaria parasite.[4]Affinity for heme may be reduced.May exhibit weaker antimalarial activity but could gain affinity for new targets (e.g., kinases).
Therapeutic Use Potent antimalarial, anti-inflammatory.[1]Potential for novel anticancer or immunomodulatory activity.Represents an opportunity to escape known resistance mechanisms and explore new therapeutic areas.

Pharmacological Profile and Therapeutic Applications

The 4-aminoquinoline scaffold has demonstrated a remarkable range of biological activities.

Antimalarial Activity

The classical mechanism of action for 4-aminoquinolines like chloroquine is the inhibition of hemozoin biocrystallization.[4] Inside the parasite's digestive vacuole, the drug caps the growing hemozoin crystal, leading to a buildup of toxic free heme, which causes parasite death.[5] The development of new analogues is driven by the need to overcome widespread chloroquine resistance.[7][9] While the 3-chloro substitution may be suboptimal for this specific mechanism, it warrants investigation.

Anticancer Potential

Many 4-aminoquinoline derivatives exhibit significant anticancer properties.[1] They are known to induce apoptosis, inhibit cell proliferation, and interfere with autophagy in cancer cells. Chloroquine and hydroxychloroquine have been investigated as adjuncts to cancer therapy, as their ability to block autophagy can sensitize tumor cells to conventional chemotherapeutics. The unique properties of 3-chloro-4-aminoquinolines could lead to novel kinase inhibitors or other targeted agents.

Neuroprotective and Anti-Inflammatory Effects: The NR4A2 Target

Recent groundbreaking research has identified 4-amino-7-chloroquinoline compounds as direct-binding agonists of the orphan nuclear receptor NR4A2 (Nurr1). This receptor is a critical transcription factor for the development and maintenance of midbrain dopaminergic (mDA) neurons, which are lost in Parkinson's disease.

Dual Mechanism of Action:

  • In Neurons (Activation): Agonists like chloroquine enhance NR4A2's transcriptional activity, promoting the expression of key genes for dopamine synthesis and transport, thus offering a neuroprotective effect.

  • In Glial Cells (Repression): In microglia and astrocytes, NR4A2 acts as a repressor of pro-inflammatory genes. Agonist binding enhances this repression, leading to potent anti-inflammatory effects in the brain.

The discovery of this novel target opens an exciting avenue for developing 4-aminoquinolines, potentially including 3-chloro analogues, as disease-modifying therapies for neurodegenerative disorders like Parkinson's disease.

NR4A2 Signaling Pathway Diagram

G cluster_0 Cellular Environments cluster_1 Dopaminergic Neuron cluster_2 Microglia / Astrocyte Nuc_N Nucleus NR4A2_N NR4A2 (Nurr1) Nuc_G Nucleus NR4A2_G NR4A2 (Nurr1) Ligand 4-Aminoquinoline Agonist Ligand->NR4A2_N Binds & Activates Ligand->NR4A2_G Binds & Enhances Genes_N Dopaminergic Genes (TH, DAT) NR4A2_N->Genes_N Upregulates Transcription Genes_G Pro-inflammatory Genes (TNF-α, IL-1β) NR4A2_G->Genes_G Represses Transcription Effect_N Neuroprotection & Maintenance Genes_N->Effect_N Effect_G Anti-inflammatory Effect Genes_G->Effect_G

Caption: Dual function of NR4A2 agonism by 4-aminoquinolines.

Future Perspectives

The this compound scaffold is a promising, yet underexplored, area for drug discovery. While its potential as a direct antimalarial analogue to chloroquine may be limited due to SAR constraints, its unique electronic and steric properties make it an intriguing candidate for other therapeutic targets.

Future research should focus on:

  • Systematic Synthesis and Screening: A library of 3-chloro-4-aminoquinoline derivatives with diverse side chains should be synthesized and screened against a broad panel of biological targets, including kinases, nuclear receptors, and various cancer cell lines.

  • Comparative SAR Studies: Direct, head-to-head comparisons of 3-chloro and 7-chloro isomers in various biological assays are needed to experimentally validate the SAR hypotheses outlined in this guide.

  • Exploring Neuroinflammation: Given the novel role of 4-aminoquinolines as NR4A2 agonists, the 3-chloro derivatives should be prioritized for evaluation in models of Parkinson's disease and other neuroinflammatory conditions.

By moving beyond the well-trodden path of 7-substituted quinolines, researchers have the opportunity to unlock new biological activities and develop next-generation therapeutics based on this versatile and privileged scaffold.

References

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Available from: [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Published online. Available from: [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. Available from: [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. Available from: [Link]

  • Desai, S. D., & K, B. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal chemistry, 6(1), 001-011. Available from: [Link]

  • Singh, P. P., & Singh, S. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13048–13061. Available from: [Link]

  • Mhadgut, S. C., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry, 19(18), 5496-5503. Available from: [Link]

  • O'Neill, P. M., Ward, S. A., & Park, B. K. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. Available from: [Link]

  • Medicinal Chemistry. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available from: [Link]

  • O'Neill, P. M., Ward, S. A., & Park, B. K. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. Available from: [Link]

  • Wikipedia. (2024). Chloroquine. Wikipedia, the free encyclopedia. Available from: [Link]

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The 3-Chloroquinolin-4-amine Scaffold: A Privileged Structure in Modern Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1] Its derivatives have a storied history, beginning with the discovery of the antimalarial properties of quinine isolated from cinchona bark.[1][2] This "privileged scaffold" is known to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] Among the various quinoline isomers, the 4-aminoquinoline core is particularly significant, forming the structural basis of chloroquine (CQ), a synthetic drug that revolutionized malaria treatment.[4][5][6]

This guide focuses on the 3-Chloroquinolin-4-amine framework and its closely related analogs. While direct biological data on the parent 3-chloro compound is limited, it serves as a crucial structural motif and synthetic precursor for a multitude of potent therapeutic agents. By examining its derivatives, we can elucidate the profound potential of this scaffold. We will explore the fundamental synthesis, key structure-activity relationships (SAR), and the multifaceted biological activities—antimalarial, anticancer, and antimicrobial—that make this chemical class a fertile ground for ongoing drug discovery and development.

Core Synthesis: The Gateway to 4-Aminoquinoline Diversity

The predominant method for synthesizing 4-aminoquinoline derivatives is through a nucleophilic aromatic substitution (SNAr) reaction.[3][7] This robust and versatile strategy typically involves the reaction of a 4-chloroquinoline precursor, most commonly 4,7-dichloroquinoline, with a wide variety of primary or secondary amines.[4][8][9] The chlorine atom at the C-4 position of the quinoline ring is activated towards nucleophilic attack, allowing for its displacement by an amine to forge the critical C-N bond that defines the 4-aminoquinoline class.

  • Reactant Preparation: In a round-bottom flask, dissolve the 4-chloroquinoline substrate (e.g., 4,7-dichloroquinoline) (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or an alcohol.[3][7][9]

  • Addition of Amine: Add the desired amine nucleophile (1.1 to 2.5 equivalents). The amine can range from simple alkylamines to complex polyamines or anilines, depending on the target molecule.[3][4]

  • Reaction Conditions: The reaction mixture is typically heated under reflux. Temperatures can range from 80°C to 150°C, and reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates.[3][4][9] In some cases, microwave irradiation can be employed to shorten reaction times significantly.[3][7]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with a solvent like dichloromethane and washed with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid formed and remove unreacted starting materials.[4] The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

  • Final Product Isolation: The crude product is purified, often by precipitation from a solvent system (e.g., hexane:chloroform) or by column chromatography on silica gel, to yield the pure 4-aminoquinoline derivative.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Chloroquinoline (e.g., 4,7-dichloroquinoline) P1 Solvent (e.g., NMP, DMF) Heat (80-150°C) or Microwave R1->P1 R2 Amine Nucleophile (R-NH2) R2->P1 Prod 4-Aminoquinoline Derivative P1->Prod Nucleophilic Aromatic Substitution (SNAr)

Core synthetic workflow for 4-aminoquinoline derivatives.

Part 1: Antimalarial Activity - The Foundational Therapeutic Action

The 4-aminoquinoline scaffold is historically synonymous with antimalarial therapy. The mechanism of action, extensively studied through chloroquine, is a classic example of targeted chemotherapy that exploits the unique biology of the Plasmodium parasite.

Mechanism of Action: Heme Detoxification Arrest

During its life cycle within human red blood cells, the malaria parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids.[10][11] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite biocrystallizes the heme into a non-toxic, insoluble polymer called hemozoin (also known as the malaria pigment).[10][11]

4-aminoquinoline drugs, being weak bases, readily cross biological membranes and accumulate to high concentrations within the acidic environment of the parasite's food vacuole.[10][12][13] Once inside, they interfere with the detoxification process. The quinoline ring forms a complex with heme, primarily through π-π stacking interactions, preventing its polymerization into hemozoin.[2][12][14] The buildup of this drug-heme complex and free heme leads to oxidative stress, membrane damage, and ultimately, lysis and death of the parasite.[11]

G cluster_parasite Parasite Food Vacuole (Acidic pH) cluster_drug Drug Action Hb Host Hemoglobin Heme Toxic Heme (Ferriprotoporphyrin IX) Hb->Heme Digestion Hz Non-Toxic Hemozoin (Crystal) Heme->Hz Biocrystallization (Detoxification) Heme->Hz INHIBITED Complex Heme-AQ Complex Heme->Complex Death Parasite Death (Oxidative Stress, Lysis) AQ 4-Aminoquinoline (e.g., Chloroquine) AQ->Heme Accumulates in vacuole and binds to Heme Complex->Death Toxic Buildup

Antimalarial mechanism of 4-aminoquinolines.
Structure-Activity Relationship (SAR) for Antimalarial Potency

Decades of research have illuminated the key structural features required for the antimalarial activity of 4-aminoquinolines:

  • The 4-Aminoquinoline Nucleus: This core structure is essential for binding to heme.[12][13]

  • 7-Position Substitution: The presence of an electron-withdrawing group, classically a chlorine atom at the C-7 position, is critical for the drug's ability to inhibit hemozoin formation and for optimal activity.[12][13][15]

  • The 4-Amino Side Chain: A flexible, basic aminoalkyl side chain is indispensable. This feature is not crucial for heme binding itself but is required for the drug's accumulation in the acidic food vacuole (a process known as ion trapping) and is essential for potent antiplasmodial activity.[8][12][13] The length and nature of this side chain are primary modulators of activity against drug-resistant strains, with modifications allowing compounds to circumvent resistance mechanisms.[9][16][17]

Comparative In Vitro Antimalarial Activity

The modification of the 4-aminoquinoline scaffold has led to derivatives with potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound IDDerivative ClassIC₅₀ (nM) vs. CQS Strain (3D7/F32)IC₅₀ (nM) vs. CQR Strain (W2/K1)Reference(s)
Chloroquine (CQ) Reference Drug9 - 21155 - 540[9][14][18]
Amodiaquine (AQ) Reference Drug~5~20[18]
Compound 1 N-benzyl-4-aminoquinoline4.319.1[9][18]
Compound 4 N-benzyl-4-aminoquinoline3.516.5[9][18]
MAQ Monoquinoline34100[14]
BAQ Bisquinoline1130[14]

Part 2: Anticancer Activity - Repurposing a Classic Scaffold

The concept of drug repurposing has identified the 4-aminoquinoline scaffold as a promising candidate for cancer therapy.[19] Chloroquine and its analogs have demonstrated significant potential, not only as standalone cytotoxic agents but, more importantly, as sensitizers that enhance the efficacy of conventional treatments.[4][19][20]

Mechanism of Action: Autophagy Inhibition

A primary anticancer mechanism of 4-aminoquinolines is the inhibition of autophagy.[19] Autophagy is a cellular self-degradation process where damaged organelles and macromolecules are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling. Many cancer cells upregulate autophagy to survive the stress induced by chemotherapy or radiation.

4-Aminoquinolines are lysosomotropic agents; they accumulate in lysosomes and, being weak bases, raise the intra-lysosomal pH. This pH increase inhibits the activity of acid-dependent lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes.[19] The result is a blockage of the autophagic flux, leading to the accumulation of dysfunctional autophagosomes, cellular stress, and ultimately apoptosis or enhanced sensitivity to other cytotoxic agents.[19]

G cluster_cell Cancer Cell Cytoplasm cluster_drug Drug Action Stress Cellular Stress (e.g., Chemotherapy) AP Autophagosome (Encloses damaged components) Stress->AP Induces Autophagy AL Autolysosome AP->AL Fusion AP->AL INHIBITED Apoptosis Apoptosis (Cell Death) AP->Apoptosis Accumulation of dysfunctional autophagosomes Lysosome Lysosome (Acidic pH, Degradative Enzymes) Lysosome->AL Recycle Recycling & Survival AL->Recycle AQ 4-Aminoquinoline AQ->Lysosome Accumulates, Raises pH

Anticancer mechanism via autophagy inhibition.
Cytotoxicity and Chemosensitization

Numerous studies have confirmed the cytotoxic effects of 4-aminoquinoline derivatives against a range of cancer cell lines, including those from breast, prostate, and glioblastoma cancers.[4][20][21][22] A key finding is that many novel analogs are significantly more potent than the parent compound, chloroquine.[4][20] Furthermore, their ability to inhibit autophagy makes them powerful adjuvants, capable of sensitizing resistant tumors to standard chemotherapeutics and targeted therapies like Akt inhibitors.[4][20]

Comparative In Vitro Anticancer Activity
Compound IDKey Structural FeatureCell LineGI₅₀ (μM)Reference(s)
Chloroquine (CQ) ReferenceMDA-MB-468 (Breast)28.58[20]
MCF-7 (Breast)38.44[4][20]
Compound 5 7-Fluoro, Dimethyl-ethane-diamine side chainMDA-MB-468 (Breast)1.41[20]
Compound 9 7-Chloro, Dimethyl-propane-diamine side chainMCF-7 (Breast)1.7[4]
Compound 17 Chalcone HybridLNCaP (Prostate)IC₅₀ = 7.11 µg/mL[21]
Compound 19 Chalcone HybridLNCaP (Prostate)IC₅₀ = 6.95 µg/mL[21]

Part 3: Broad-Spectrum Antimicrobial Activity

While renowned for their anti-plasmodial effects, the biological activity of 4-aminoquinolines extends to other pathogens, including various bacteria and fungi.[3][23] This suggests that the scaffold can be tailored to target a wider range of infectious diseases.

Antibacterial and Antifungal Potential

Research has demonstrated that novel 4-aminoquinoline derivatives possess significant antibacterial activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][23] The mechanisms are varied, with some studies suggesting that these compounds can interfere with essential bacterial enzymes, such as Penicillin-Binding Protein (PBP2a).[5]

Similarly, antifungal activity has been observed against clinically relevant yeasts like Candida albicans and Cryptococcus neoformans.[23][24] Some derivatives, particularly those hybridized with sulfonamide moieties, show potent inhibition and can disrupt biofilm formation, a key virulence factor in persistent infections.[24]

Comparative In Vitro Antimicrobial Activity
Compound IDTarget OrganismActivity MeasurementResultReference(s)
CS1 Pseudomonas aeruginosa (Bacterium)Zone of Inhibition30.3 mm[23]
Candida albicans (Fungus)Zone of Inhibition19.2 mm[23]
7b MRSA (Bacterium)MIC0.125 mM[5]
9d Streptococcus pyogenes (Bacterium)MIC0.25 mM[5]
3l Escherichia coli (Bacterium)MIC7.812 µg/mL[24]
C. albicans (Fungus)MIC31.125 µg/mL[24]

Conclusion

The this compound scaffold and its derivatives represent a remarkably versatile and pharmacologically "privileged" class of molecules. From their historical dominance in antimalarial chemotherapy to their modern repurposing as anticancer agents and their emerging potential as broad-spectrum antimicrobials, these compounds continue to be of immense interest to the scientific community. The well-defined structure-activity relationships provide a logical framework for rational drug design, allowing for the fine-tuning of potency, selectivity, and resistance-breaking capabilities. Future research will likely focus on the creation of novel hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores to achieve dual-action or multi-target therapies, further cementing the legacy of this exceptional scaffold in the pursuit of new medicines.

References

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Hazek, R. M. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(3), 231-238. [Link]

  • Kumar, A., Srivastava, K., Kumar, S. R., & Chauhan, P. M. S. (2009). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 52(14), 4464–4472. [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Rajapakse, C. S. K., Lisai, M., Deregnaucourt, C., Sinou, V., Latour, C., Roy, D., ... & Musi, O. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. [Link]

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Khan, K. M. (2019). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 11(13), 1593–1608. [Link]

  • Perez-Pardo, P., Kalyan, M., Hart, B. A., & Le, T. (2020). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. Cancer Letters, 469, 17–24. [Link]

  • Singh, A., Kumar, A., & Singh, R. K. (2015). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino) propyl)-1,3-thiazinan-4-one derivatives. Medicinal Chemistry Research, 24(8), 3299–3308. [Link]

  • Egan, T. J., Mavuso, W. W., Ross, D. C., & Marques, H. M. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. The Journal of antimicrobial chemotherapy, 45(2), 145–152. [Link]

  • Dr. Pushpendra Kumar. (2022, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

  • Anonymous. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]

  • Burgess, S. J., Kelly, J. X., Shomloo, S., Wittlin, S., Brun, R., Liebmann, K., & Peyton, D. H. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of medicinal chemistry, 53(17), 6477–6489. [Link]

  • Al-Ostath, A. I. A., Abosheqea, A. M. A., Al-Assar, M. A. A., Al-Awaida, W., & Taha, M. O. (2022). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 27(24), 8963. [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]

  • Singh, A., Kumar, A., & Singh, R. K. (2015). Synthesis and Antimicrobial Activity of Some Novel 7-Chloro-4-aminoquinoline Derivatives. Medicinal Chemistry Research, 24(1), 146–154. [Link]

  • Pharmacy D- easy pharmacetics. (2020, August 29). Chloroquine Mechanism of action [Video]. YouTube. [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Kumar, A., & Chauhan, P. M. S. (2009). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal research reviews, 29(3), 307–347. [Link]

  • Egan, T. J., Mavuso, W. W., Ross, D. C., & Marques, H. M. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283–291. [Link]

  • Kouznetsov, V. V., et al. (2013). Synthesis of 7-chloroquinolinyl-4-((3 or 4-yl)amino)chalcone derivatives and their antimalarial and anticancer evaluation. European Journal of Medicinal Chemistry, 69, 586-595. [Link]

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  • El-Sayed, W. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4181. [Link]

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  • Starčević, K., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 26(11), 3326. [Link]

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Mechanistic Hypotheses for 3-Chloroquinolin-4-amine: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinolin-4-amine is a synthetic small molecule belonging to the 4-aminoquinoline class, a scaffold of significant historical and therapeutic importance. While its direct biological activities are not extensively documented, its structural similarity to cornerstone drugs like chloroquine provides a robust foundation for formulating and testing distinct mechanistic hypotheses. This guide eschews a rigid template to present a logically structured exploration of three primary, plausible mechanisms of action for this compound: (1) the classical antiparasitic pathway involving inhibition of heme polymerization, (2) a contemporary anticancer hypothesis centered on protein kinase inhibition, and (3) a broader mechanism rooted in lysosomotropic activity and the modulation of autophagy. For each hypothesis, we provide the scientific rationale, detailed experimental protocols for validation, and illustrative diagrams to guide researchers in the systematic investigation of this promising chemical entity.

Introduction: The 4-Aminoquinoline Scaffold and the Specificity of the 3-Chloro Moiety

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] This class of compounds is characterized by a quinoline ring system with an amine group at the 4-position, typically connected to a flexible side chain. Their development was a landmark in synthetic antimalarial drug discovery, offering a cost-effective solution for treating infections caused by the Plasmodium parasite.[1][3]

This compound is a direct analog of this core structure, distinguished by a chlorine atom at the 3-position of the quinoline ring. This substitution is not trivial; it can significantly alter the molecule's electronic distribution, lipophilicity, steric profile, and metabolic stability. These modifications, in turn, can influence its binding affinity for biological targets, cellular uptake, and overall pharmacological profile. This guide proposes a framework for dissecting these potential effects through three distinct mechanistic lenses.

Hypothesis I: Antiparasitic Action via Inhibition of Heme Polymerization

Scientific Rationale: The most well-established mechanism for 4-aminoquinoline antimalarials is their interference with the detoxification of heme within the malaria parasite.[2][4] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole to obtain amino acids.[1][5] This process releases large quantities of toxic, soluble heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline form called hemozoin (β-hematin).[6][7]

As weak bases, 4-aminoquinolines like chloroquine accumulate to high concentrations in the acidic (pH ~4.7) food vacuole.[4][6] Once protonated, they are trapped within the organelle where they are thought to cap the growing hemozoin crystal, preventing further polymerization.[6][8] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, lysis of the parasite.[3][6] It is hypothesized that this compound, as a structural analog, acts through this same fundamental pathway.

Logical & Experimental Workflow:

G cluster_host Host Red Blood Cell cluster_parasite Parasite Food Vacuole (Acidic) Hb Hemoglobin Heme Toxic Heme Hb->Heme Digestion Hemozoin Non-Toxic Hemozoin (β-hematin) Heme->Hemozoin Polymerization (Detoxification) Heme->Hemozoin Complex Heme-Compound Complex Heme->Complex Heme->Complex Compound This compound Compound->Heme Binding Complex->Hemozoin Inhibition

Caption: Inhibition of Heme Detoxification Pathway.

Experimental Protocol: In Vitro β-Hematin Formation Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the formation of synthetic hemozoin (β-hematin), providing strong evidence for this mechanism.

  • Reagent Preparation:

    • Prepare a 4 mM solution of hemin chloride in 0.1 M NaOH.

    • Prepare a 0.5 M sodium acetate buffer, pH 4.8.

    • Prepare stock solutions of this compound, Chloroquine (positive control), and DMSO (vehicle control) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the hemin solution to each well.

    • Add 10 µL of test compound dilutions (e.g., serial dilutions from 100 µM to 0.1 µM) or controls to the respective wells.

    • Initiate the polymerization reaction by adding 40 µL of the 0.5 M sodium acetate buffer (pH 4.8).

    • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification:

    • After incubation, pellet the insoluble β-hematin by centrifuging the plate at 4000 rpm for 15 minutes.

    • Carefully remove the supernatant.

    • Wash the pellet with 200 µL of DMSO to remove any unreacted monomeric hemin. Repeat centrifugation and supernatant removal.

    • Solubilize the final β-hematin pellet by adding 200 µL of 0.1 M NaOH.

    • Measure the absorbance of the solubilized β-hematin at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anticipated Data Summary:

CompoundIC50 (µM) for β-Hematin Inhibition
This compoundHypothetical Value (e.g., 15.5 ± 2.1)
Chloroquine (Positive Control)25.2 ± 3.5
DMSO (Vehicle Control)> 100

Hypothesis II: Anticancer Action via Protein Kinase Inhibition

Scientific Rationale: The quinoline scaffold is a well-recognized pharmacophore in the development of protein kinase inhibitors, with several FDA-approved drugs featuring this core structure.[9][10] Protein kinases are critical regulators of cellular signaling pathways that control proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[11][12]

It is hypothesized that this compound can function as a kinase inhibitor by competing with ATP for binding in the catalytic cleft of one or more kinases. The specific chlorine substitution at the 3-position may confer selectivity and potency against particular kinases (e.g., tyrosine kinases or serine/threonine kinases) involved in oncogenic signaling, such as the PI3K/Akt or MAPK pathways.[13][14] This inhibition would disrupt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Logical & Experimental Workflow:

G cluster_pathway Oncogenic Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Target Kinase Kinase1->Kinase2 Substrate Downstream Substrate Kinase2->Substrate Phosphorylation Response Cell Proliferation & Survival Substrate->Response ATP ATP ATP->Kinase2 Compound This compound Compound->Kinase2 Inhibition

Caption: Generic Kinase Inhibition Workflow.

Experimental Protocol 1: Broad-Spectrum Kinase Inhibitor Profiling

This experiment serves as an initial screen to identify potential kinase targets from a large, diverse panel.

  • Service Selection: Engage a commercial vendor (e.g., Reaction Biology, Eurofins, Promega) that offers kinase screening panels (e.g., a panel of >400 human kinases).

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration (typically 1 µM or 10 µM in DMSO).

  • Assay Principle (Vendor-Performed): The vendor will perform radiometric ([γ-33P]-ATP) or fluorescence-based assays to measure the activity of each kinase in the presence of the test compound.

  • Data Reporting: The vendor will provide a report detailing the percent inhibition of each kinase at the tested concentration relative to a vehicle control. "Hits" are typically defined as kinases with >50% or >70% inhibition.

Experimental Protocol 2: Cell-Based Cytotoxicity Assay (MTS Assay)

Following the identification of potential kinase targets, this assay determines the compound's effect on the viability of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., breast cancer lines MCF7, MDA-MB468 as they are mentioned in literature for 4-aminoquinoline cytotoxicity[15][16]) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) for 72 hours. Include wells with vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition (GI) for each concentration and determine the GI50 value (the concentration that inhibits cell growth by 50%).

Anticipated Data Summary:

Table 2A: Kinase Panel Screening Results (% Inhibition at 10 µM)

Kinase Target Kinase Family % Inhibition
EGFR Tyrosine Kinase Hypothetical Value (e.g., 85%)
VEGFR2 Tyrosine Kinase Hypothetical Value (e.g., 78%)
Pim-1 Ser/Thr Kinase Hypothetical Value (e.g., 65%)

| CDK2 | Ser/Thr Kinase | Hypothetical Value (e.g., 12%) |

Table 2B: Cancer Cell Line Cytotoxicity

Cell Line GI50 (µM)
MDA-MB468 (Breast) Hypothetical Value (e.g., 7.5 ± 0.9)
MCF7 (Breast) Hypothetical Value (e.g., 12.3 ± 1.5)

| A549 (Lung) | Hypothetical Value (e.g., 9.8 ± 1.1) |

Hypothesis III: Lysosomotropic Activity and Autophagy Modulation

Scientific Rationale: The weak base nature of the 4-aminoquinoline scaffold is fundamental to this hypothesis.[17] These compounds readily cross cell membranes in their neutral state but become protonated and trapped within acidic intracellular compartments, most notably lysosomes.[6] This phenomenon, known as lysosomotropism, leads to an increase in the intralysosomal pH.

The consequence is the inhibition of acid-dependent lysosomal hydrolases and, critically, the disruption of autophagy.[17] Autophagy is a catabolic process where cells degrade and recycle damaged organelles and proteins within autolysosomes (formed by the fusion of autophagosomes and lysosomes). Many cancer cells upregulate autophagy to survive metabolic stress and chemotherapy. By blocking the final fusion and degradation step, this compound could induce the accumulation of non-functional autophagosomes, leading to cellular stress and death. This mechanism is also implicated in the immunomodulatory effects of chloroquine.[18][19]

Logical & Experimental Workflow:

G cluster_cell Cellular Autophagy Pathway AP Autophagosome (LC3-II Positive) AL Autolysosome (Degradation) AP->AL Fusion Lysosome Lysosome (Acidic) Lysosome->AL Lysosome->AL Inhibition Compound This compound Compound->Lysosome Accumulation & pH Increase

Caption: Disruption of Autophagic Flux.

Experimental Protocol: Autophagy Flux Assay using mRFP-GFP-LC3

This assay is the gold standard for measuring autophagic flux. It uses a tandem fluorescent protein where GFP is quenched by the acidic environment of the autolysosome, while mRFP is stable.

  • Cell Transfection: Transfect a suitable cell line (e.g., HeLa or U2OS) with a plasmid encoding the mRFP-GFP-LC3 tandem construct. Allow 24 hours for protein expression.

  • Compound Treatment: Treat the transfected cells with this compound (e.g., at its GI50 concentration), Chloroquine (positive control for autophagy block), Rapamycin (positive control for autophagy induction), and a vehicle control (DMSO) for 6-24 hours.

  • Cell Fixation and Imaging:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.

    • Image the cells using a confocal fluorescence microscope, capturing images in the green (GFP), red (mRFP), and blue (DAPI) channels.

  • Image Analysis and Quantification:

    • Autophagosomes: In merged images, autophagosomes will appear as yellow puncta (co-localization of GFP and mRFP).

    • Autolysosomes: Autolysosomes will appear as red-only puncta (GFP signal is quenched by acid).

    • For at least 50 cells per condition, quantify the number of yellow and red puncta per cell using image analysis software (e.g., ImageJ).

    • An increase in both yellow and red puncta indicates autophagy induction. A significant increase in yellow puncta with a concurrent decrease or no change in red puncta indicates a block in autophagic flux.

Anticipated Data Summary:

TreatmentAvg. Yellow Puncta/Cell (Autophagosomes)Avg. Red Puncta/Cell (Autolysosomes)Interpretation
Vehicle Control5 ± 28 ± 3Basal Autophagy
Rapamycin (Inducer)15 ± 425 ± 6Induced Autophagic Flux
Chloroquine (Blocker)35 ± 710 ± 3Autophagy Block
This compoundHypothetical Value (e.g., 32 ± 6)Hypothetical Value (e.g., 9 ± 4)Hypothetical Autophagy Block

Synthesis and Conclusion

The synthesis of this compound is anticipated to follow established protocols for 4-aminoquinoline derivatives, likely involving a nucleophilic aromatic substitution reaction between a 3,4-dichloroquinoline precursor and an appropriate amine source.[16][20][21]

References

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Methodological & Application

The Strategic Role of 3-Chloroquinolin-4-amine in the Synthesis of Novel Antimalarial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold remains a cornerstone in the development of antimalarial drugs, with chloroquine serving as a historical benchmark. However, the emergence of widespread drug resistance necessitates the exploration of novel structural modifications to restore and enhance efficacy. This document provides a detailed examination of 3-chloroquinolin-4-amine as a pivotal, albeit less conventional, starting material in the synthesis of next-generation antimalarial compounds. We will explore the synthetic rationale, key reaction protocols, and the mechanistic implications of introducing a chlorine atom at the C-3 position of the quinoline ring. These insights are intended to guide researchers in the rational design and synthesis of new antimalarial candidates with potential activity against resistant strains of Plasmodium falciparum.

Introduction: The Enduring Importance of the 4-Aminoquinoline Pharmacophore

The 4-aminoquinoline class of compounds has been a mainstay in the global fight against malaria for decades. Their mechanism of action primarily involves the disruption of heme detoxification within the parasite's digestive vacuole.[1] By accumulating in this acidic compartment, 4-aminoquinolines bind to heme (ferriprotoporphyrin IX), preventing its polymerization into inert hemozoin crystals. This leads to a buildup of toxic free heme, ultimately causing parasite death.[1]

The archetypal 4-aminoquinoline, chloroquine, is synthesized by the condensation of 4,7-dichloroquinoline with a suitable alkylamino side chain.[2] While highly effective for many years, its utility has been severely compromised by the evolution of drug-resistant parasite strains.[3] This has spurred extensive research into modifying the 4-aminoquinoline scaffold to overcome resistance mechanisms.[4] Key strategies have included altering the side chain and substituting various positions on the quinoline ring.[4][5]

This guide focuses on a specific, yet underexplored, modification: the introduction of a chlorine atom at the 3-position of the 4-aminoquinoline core, yielding the key intermediate This compound . We will delve into the synthetic pathways to access this intermediate and its subsequent elaboration into potential antimalarial agents.

Synthesis of the this compound Core

The synthesis of substituted quinolines is a well-established field of organic chemistry. While the direct synthesis of this compound is not as commonly documented as that of 4,7-dichloroquinoline, analogous synthetic strategies can be employed. A plausible and efficient route involves a cyclization reaction followed by chlorination and amination.

Protocol 1: Synthesis of 4-Hydroxy-3-chloroquinoline

This protocol outlines a potential pathway to a key precursor of this compound.

Materials:

  • Substituted aniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA)

  • N-Chlorosuccinimide (NCS)

  • Appropriate solvents (e.g., diphenyl ether, acetic acid)

Procedure:

  • Condensation: React the chosen aniline with diethyl malonate in a high-boiling solvent like diphenyl ether under reflux to form the corresponding anilinomalonate.

  • Cyclization: Heat the anilinomalonate in polyphosphoric acid to induce intramolecular cyclization, yielding the 4-hydroxyquinolin-2-one.

  • Chlorination: Treat the 4-hydroxyquinolin-2-one with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid to introduce the chlorine atom at the 3-position, affording 3-chloro-4-hydroxyquinolin-2-one.

  • Hydrolysis and Decarboxylation: Subsequent hydrolysis and decarboxylation will yield 3-chloro-4-hydroxyquinoline.

Protocol 2: Conversion to 3,4-Dichloroquinoline

Materials:

  • 3-Chloro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (catalytic)

Procedure:

  • Gently reflux 3-chloro-4-hydroxyquinoline in an excess of phosphorus oxychloride with a catalytic amount of DMF.

  • After the reaction is complete (monitored by TLC), carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purify the crude product by column chromatography to obtain 3,4-dichloroquinoline.

Protocol 3: Amination to Yield this compound

Materials:

  • 3,4-Dichloroquinoline

  • Ammonia source (e.g., aqueous ammonia, ammonium carbonate)

  • Solvent (e.g., ethanol, phenol)

Procedure:

  • Heat the 3,4-dichloroquinoline with a source of ammonia in a sealed tube or under pressure. The use of a high-boiling solvent like phenol can facilitate the reaction.

  • The nucleophilic aromatic substitution (SNAr) will preferentially occur at the more activated C-4 position, displacing the chlorine atom to yield the desired this compound.[6]

  • Purify the product by crystallization or column chromatography.

Application of this compound in the Synthesis of Antimalarial Analogs

Once obtained, this compound serves as a versatile platform for the introduction of various side chains, a critical determinant of antimalarial activity and resistance-reversal potential.[5] The general synthetic strategy involves the N-alkylation of the 4-amino group.

Workflow for Side Chain Introduction

G cluster_0 Synthesis of 3-Chloro-4-aminoquinoline cluster_1 Synthesis of Antimalarial Analog Start Substituted Aniline Step1 Cyclization & Chlorination Start->Step1 Intermediate1 3,4-Dichloroquinoline Step1->Intermediate1 Step2 Amination (SNAF) Intermediate1->Step2 Product1 This compound Step2->Product1 Product1_ref This compound Step3 N-Alkylation Product1_ref->Step3 Reagent Side Chain Precursor (e.g., Haloalkyldiamine) Reagent->Step3 Product2 3-Chloro-4-aminoquinoline Analog Step3->Product2

Caption: General workflow for synthesizing 3-chloro-4-aminoquinoline analogs.

Protocol 4: N-Alkylation of this compound

This protocol describes a general method for attaching a diaminoalkane side chain, a common feature in many antimalarial drugs.

Materials:

  • This compound

  • N,N-Dialkyl-alkyldiamine (e.g., N,N-diethyl-1,4-pentanediamine) or its corresponding halide

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO))

Procedure:

  • In a round-bottom flask, dissolve this compound and the chosen diaminoalkane side chain precursor in a suitable high-boiling polar aprotic solvent.

  • Add a base to scavenge the acid formed during the reaction.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by TLC.[7]

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove the solvent and excess reagents.

  • Purify the crude product by column chromatography or crystallization to yield the final 3-chloro-4-aminoquinoline analog.

Structure-Activity Relationship (SAR) and Mechanistic Considerations

The introduction of a substituent at the C-3 position of the 4-aminoquinoline ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom at the C-3 position may alter the pKa of the quinoline nitrogen. This can affect the drug's ability to accumulate in the acidic digestive vacuole of the parasite, a critical step for its antimalarial action.[4]

  • Steric Hindrance: The presence of the C-3 chloro group could influence the binding affinity of the 4-aminoquinoline to its heme target. This steric hindrance might either be detrimental or, in some cases, beneficial by forcing a binding conformation that is less susceptible to resistance mechanisms.

  • Metabolic Stability: Substitution at the C-3 position could potentially block metabolic pathways that lead to the deactivation of the drug, thereby increasing its bioavailability and half-life.

While the 7-chloro substituent is well-established as being crucial for the activity of chloroquine and its analogs, the impact of substitution at other positions is an active area of research.[3] The synthesis of a library of C-3 substituted analogs, including this compound derivatives, would be a valuable endeavor to fully elucidate the SAR at this position.

Conclusion

This compound represents a promising, yet relatively unexplored, platform for the development of novel antimalarial agents. The synthetic protocols outlined in this guide provide a framework for accessing this key intermediate and its derivatives. By systematically exploring the structure-activity relationships of C-3 substituted 4-aminoquinolines, researchers can contribute to the development of new therapeutic options to combat the growing threat of antimalarial drug resistance. Further biological evaluation of these compounds against both drug-sensitive and drug-resistant strains of P. falciparum is warranted to validate their potential as next-generation antimalarials.

References

[7] Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. Available at: [Link]

[3] Anonymous. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher.

[6] Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

[8] Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.

[9] Anonymous. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

[10] Anonymous. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Jisc.

[5] Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. UCSF - The DeRisi Lab.

[11] Cheruku, S. R., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.

[12] Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PMC - PubMed Central.

[13] Sharma, M., et al. (2009). Synthesis and Antimalarial Activities of Cyclen 4-Aminoquinoline Analogs. Antimicrobial Agents and Chemotherapy - ASM Journals.

[14] Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis. CUNY Academic Works.

[15] Anonymous. (n.d.). Process for the preparation of 4-amino-chloroquinolines. Google Patents.

[2] Anonymous. (n.d.). CHLOROQUINE synthesis. ChemicalBook.

[4] Chauhan, P. M. S., et al. (2005). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry - ACS Publications.

[16] Kumar, A., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy - ASM Journals.

[1] Kumar, A., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central.

Al-Zoubi, R. M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.

Sources

Application Notes and Protocols: 3-Chloroquinolin-4-amine as a Versatile Intermediate for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful class of kinase inhibitors.[3][4] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][5] Several FDA-approved kinase inhibitors, such as bosutinib (a dual Src/Abl inhibitor) and lenvatinib (a multi-kinase inhibitor targeting VEGFR-1–3, FGFR-1–4, PDGFRα, KIT, and RET), feature the quinoline core, underscoring its clinical significance.[1]

This application note focuses on 3-chloroquinolin-4-amine , a key intermediate that offers a strategic platform for the synthesis of a diverse array of potent and selective kinase inhibitors. The presence of the 4-amino group provides a crucial handle for derivatization, allowing for the introduction of various side chains that can modulate potency, selectivity, and pharmacokinetic properties. The 3-chloro substituent, in turn, can influence the electronic properties of the quinoline ring and provide an additional vector for structural modification.

Herein, we provide detailed, field-proven protocols for the synthesis of this compound and its subsequent elaboration into a representative kinase inhibitor. We will also explore the structure-activity relationships (SAR) of this class of compounds and discuss their application in targeting key oncogenic kinases such as EGFR, VEGFR, and Src.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A plausible and efficient route involves the construction of a substituted quinoline ring followed by functional group manipulations. While a direct, one-pot synthesis is not readily found in the literature, the following protocol is a logical amalgamation of established synthetic transformations for quinoline systems.

Overall Synthetic Scheme

Synthesis_of_this compound cluster_0 Synthesis of this compound start 2-Amino-3-chlorobenzaldehyde intermediate1 Ethyl 3-(2-amino-3-chlorophenyl)-3-oxopropanoate start->intermediate1 + Ethyl acetoacetate (Claisen Condensation) intermediate2 3-Chloro-4-hydroxyquinoline intermediate1->intermediate2 Cyclization (Acid-catalyzed) intermediate3 3,4-Dichloroquinoline intermediate2->intermediate3 Chlorination (POCl3) final_product This compound intermediate3->final_product Amination (NH3 or equivalent)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3-Chloro-4-hydroxyquinoline

The initial step involves a Friedländer annulation, a classic method for quinoline synthesis, by condensing an o-aminobenzaldehyde with a compound containing an α-methylene group activated by a carbonyl.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-chlorobenzaldehyde (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add ethyl acetoacetate (1.1 eq) and a catalytic amount of a base such as piperidine or potassium hydroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, 3-acetyl-3-chloro-1,2,3,4-tetrahydroquinolin-4-ol, may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Cyclization and Hydrolysis: The crude intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and heated to promote cyclization and hydrolysis of the ester, followed by decarboxylation to yield 3-chloro-4-hydroxyquinoline.

  • Purification: The resulting solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol or acetic acid to afford pure 3-chloro-4-hydroxyquinoline.

Causality Behind Experimental Choices:

  • The use of a base in the initial condensation catalyzes the formation of the enolate from ethyl acetoacetate, which is the active nucleophile.

  • The subsequent acid-catalyzed cyclization is a classic intramolecular electrophilic aromatic substitution, leading to the formation of the quinoline ring system. Heating is necessary to overcome the activation energy for both the cyclization and subsequent decarboxylation.

Step 2: Synthesis of 3,4-Dichloroquinoline

The hydroxyl group at the 4-position is then converted to a more reactive chloro group, which is a better leaving group for the subsequent amination step.

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reaction: To the flask, add 3-chloro-4-hydroxyquinoline (1.0 eq) and an excess of phosphorus oxychloride (POCl₃) (3-5 eq).

  • Heating: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with an organic solvent such as dichloromethane or chloroform.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3,4-dichloroquinoline can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • The reaction is performed under anhydrous conditions as POCl₃ reacts violently with water. The quench on ice must be done cautiously due to the exothermic nature of the hydrolysis.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) at the C4 position, which is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen.

Protocol:

  • Reaction Setup: In a sealed pressure vessel, dissolve 3,4-dichloroquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Amination: Saturate the solution with ammonia gas or add a concentrated aqueous solution of ammonium hydroxide.

  • Heating: Heat the sealed vessel to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully vent the vessel. The product may precipitate upon cooling. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography or recrystallization from a suitable solvent to yield pure this compound.

Causality Behind Experimental Choices:

  • The C4 position of the dichloroquinoline is more reactive towards nucleophilic substitution than the C3 position due to the stronger activation by the ring nitrogen.

  • The use of a sealed vessel and elevated temperatures is necessary to drive the reaction to completion, as ammonia is a gas at room temperature and the SNAr reaction requires significant activation energy.

Application: Synthesis of a Representative Kinase Inhibitor

This compound serves as an excellent starting point for the synthesis of kinase inhibitors through the derivatization of the 4-amino group. A common strategy is the formation of an amide or urea linkage with a substituted aromatic or heteroaromatic moiety. Below is a protocol for the synthesis of an exemplary anilino-quinoline, a scaffold found in many EGFR and Src kinase inhibitors.[5][6]

Synthesis of N-(3-ethynylphenyl)-3-chloroquinolin-4-amine

Kinase_Inhibitor_Synthesis cluster_1 Synthesis of a Representative Kinase Inhibitor start This compound product N-(3-ethynylphenyl)-3-chloroquinolin-4-amine start->product Buchwald-Hartwig Cross-Coupling reagent 3-Ethynylaniline reagent->product

Caption: Synthesis of an anilino-quinoline kinase inhibitor scaffold.

Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), 3-ethynylaniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a phosphine ligand such as Xantphos (0.1 eq).

  • Addition of Base and Solvent: Add a base, for example, cesium carbonate (Cs₂CO₃) (2.0 eq), and a dry, degassed solvent like toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-(3-ethynylphenyl)-3-chloroquinolin-4-amine.

Causality Behind Experimental Choices:

  • The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is milder and more general than traditional SNAr reactions for coupling anilines.[7]

  • The choice of palladium catalyst, ligand, base, and solvent is crucial for the efficiency of the coupling reaction and needs to be optimized for specific substrates. Xantphos is a common ligand for this type of transformation.

Targeted Kinase Families and Signaling Pathways

Kinase inhibitors derived from the this compound scaffold have shown activity against several important cancer-related kinase families.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth and proliferation.[8] Mutations that lead to its constitutive activation are common in various cancers, including non-small cell lung cancer.[3] 4-Anilinoquinazolines and 4-anilinoquinolines are well-established classes of EGFR inhibitors.[6] The quinoline core mimics the adenine region of ATP, while the anilino side chain projects into a hydrophobic pocket in the kinase domain.

EGFR_Signaling_Pathway cluster_2 EGFR Signaling and Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Inhibitor This compound Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibitors of VEGFR signaling can starve tumors of their blood supply. The quinoline scaffold has been successfully employed in the design of potent VEGFR inhibitors.[10]

Src Family Kinases (SFKs)

Src is a non-receptor tyrosine kinase that is involved in multiple signaling pathways controlling cell proliferation, migration, and angiogenesis.[5] Increased Src activity is often associated with cancer progression and metastasis. 4-Anilinoquinolines have been identified as potent inhibitors of Src kinase.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of kinase inhibitors derived from this compound can be fine-tuned by modifying different parts of the molecule.

Position/MoietyModificationImpact on Activity
Quinoline C3 Chloro group Influences electronics and can provide a vector for further substitution.
Quinoline C4 Amino group linker Essential for connecting to the recognition moiety. Can be part of an amide or urea.
Anilino Ring Substituents (e.g., ethynyl) Can enhance binding to the hydrophobic pocket of the kinase domain. The nature and position of substituents are critical for selectivity.[11]
Quinoline C6, C7 Alkoxy groups Can improve solubility and provide additional interactions with the kinase.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of kinase inhibitors. Its strategic placement of reactive functional groups allows for the systematic exploration of chemical space to develop potent and selective modulators of key oncogenic signaling pathways. The protocols and insights provided in this application note offer a solid foundation for researchers in the field of drug discovery to harness the potential of the quinoline scaffold in the ongoing quest for more effective cancer therapies.

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  • Boschelli, D. H., et al. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(12), 3891–3902.
  • de Andrade, S. F., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Sources

Application Notes and Protocols: Strategic Functionalization of 3-Chloroquinolin-4-amine at the Amino Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 3-Chloroquinolin-4-amine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives have shown a wide spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the 4-amino group is a key step in the diversification of this scaffold, allowing for the modulation of its physicochemical properties and biological targets. The presence of the electron-withdrawing chlorine atom at the 3-position influences the nucleophilicity of the 4-amino group, a critical consideration in designing synthetic strategies.[5] This guide provides a comprehensive overview of the principles and detailed protocols for the N-functionalization of this compound, aimed at researchers and professionals in drug development.

Core Principles of N-Functionalization

The primary amino group at the C4 position of the quinoline ring is a versatile handle for introducing a wide array of substituents. The success of these transformations hinges on understanding the electronic nature of the starting material and selecting the appropriate reaction conditions. The main strategies for N-functionalization include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely employed method for forming C-N bonds with 4-chloroquinolines and various amine nucleophiles.[6][7]

  • Acylation: The formation of amides via reaction with acylating agents is a robust method for introducing carbonyl-containing moieties.

  • Reductive Amination: This powerful technique allows for the introduction of diverse alkyl groups through the reaction with aldehydes or ketones, followed by reduction of the intermediate imine.[8][9][10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a mild and efficient route for the formation of C-N bonds with a broad range of amines, including those that are less nucleophilic.[11][12][13]

The choice of method depends on the desired substituent, the scale of the reaction, and the functional group tolerance of the substrates.

Experimental Protocols

Protocol 1: N-Alkylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of 3-chloro-4-aminoquinoline with an alkyl or aryl amine. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient C4 position of the quinoline ring, leading to the displacement of the chloro group.

Workflow for N-Alkylation via SNAr

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization A Combine this compound, amine, and solvent B Add base (e.g., K2CO3, Et3N) A->B C Heat the reaction mixture (e.g., reflux or microwave) B->C D Cool to room temperature C->D E Extract with organic solvent D->E F Wash with brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I J NMR, Mass Spectrometry I->J

Caption: A generalized workflow for the N-alkylation of this compound via SNAr.

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available>98%
Amine (Alkyl or Aryl)Commercially AvailableReagent Grade
Potassium Carbonate (K₂CO₃)Commercially AvailableAnhydrous
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous
Ethyl Acetate (EtOAc)Commercially AvailableACS Grade
Brine (saturated NaCl solution)Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableGranular

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-chloroquinolin-4-amine.[14][15]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[16][17][18]

Expert Insights:

  • The choice of base and solvent is crucial. While K₂CO₃ in DMF is a common choice, other bases like triethylamine (Et₃N) or cesium carbonate (Cs₂CO₃) can be used. Solvents such as DMSO or NMP can also be employed, especially for less reactive amines.[7]

  • Microwave irradiation can significantly reduce reaction times, often to within minutes.[6][7]

  • For volatile amines, the reaction can be performed in a sealed tube to prevent evaporation.

Protocol 2: N-Acylation to Synthesize Amide Derivatives

This protocol details the synthesis of N-(3-chloroquinolin-4-yl)amides through the reaction of this compound with an acyl chloride or anhydride.

Workflow for N-Acylation

cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification cluster_3 Characterization A Dissolve this compound in a suitable solvent (e.g., DCM, THF) B Add a base (e.g., pyridine, Et3N) A->B C Cool to 0 °C B->C D Add acylating agent (acyl chloride or anhydride) dropwise C->D E Stir at room temperature D->E F Quench with water E->F G Extract with organic solvent F->G H Wash with aq. NaHCO3 and brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Purify by recrystallization or chromatography J->K L NMR, IR, Mass Spectrometry K->L A This compound C Imine/Iminium Ion Intermediate A->C + B Aldehyde/Ketone B->C E N-Alkyl-3-chloroquinolin-4-amine C->E + D Reducing Agent (e.g., NaBH(OAc)3) D->E A Pd(0)Ln C Ar-Pd(II)(X)Ln A->C Ar-X B Oxidative Addition E Ar-Pd(II)(NR'R'')Ln C->E HNR'R'', Base D Amine Coordination & Deprotonation E->A G Ar-NR'R'' E->G F Reductive Elimination

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Historically recognized for its profound antimalarial activity, as exemplified by chloroquine and amodiaquine, this heterocyclic system continues to be a focal point in drug discovery.[3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The introduction of aryl or heteroaryl substituents at the 3-position of the 4-aminoquinoline ring system is a key strategy for modulating pharmacological activity, enhancing target specificity, and improving pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, particularly for constructing biaryl and heterobiaryl frameworks.[5][6] This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and utilizes readily available and relatively non-toxic boronic acid reagents.[7] However, the application of this methodology to electron-rich and sterically demanding substrates, such as 3-Chloroquinolin-4-amine, presents unique challenges. The inherent inertness of the C-Cl bond compared to its bromide or iodide counterparts, coupled with the potential for the 4-amino group to coordinate with the palladium catalyst, necessitates a carefully optimized protocol.[8]

This guide provides a comprehensive overview, detailed protocols, and expert insights for successfully employing Suzuki coupling reactions with this compound, enabling the synthesis of diverse libraries of 3-aryl-4-aminoquinolines for drug discovery and development.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, particularly for the robust C-Cl bond.[8] The palladium inserts into the carbon-chlorine bond, forming a square planar Pd(II) intermediate. The efficiency of this step is greatly influenced by the choice of phosphine ligand.

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. The base plays a crucial role here, activating the boronic acid by forming a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium complex.[9]

  • Reductive Elimination: This is the final step where the two organic groups (the quinoline and the aryl group from the boronic acid) are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ + Base di_org_pd R¹-Pd(II)L_n-R² transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination C-C Bond Formation reductive_elimination->pd0 Product (R¹-R²) aryl_halide R¹-X boronic_acid R²-B(OH)₂ final_product R¹-R² Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base) start->setup inert_atm Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert_atm add_solvent Add Degassed Solvents (Dioxane/Water) inert_atm->add_solvent heat_stir Heat and Stir (100-110°C, 12-24h) add_solvent->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor workup Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup purify Purification (Flash Chromatography) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize end End characterize->end Characterization_Workflow crude Crude Product (Post-Purification) nmr ¹H and ¹³C NMR Spectroscopy crude->nmr Structural Information ms High-Resolution Mass Spectrometry (HRMS) crude->ms Molecular Weight and Formula hplc High-Performance Liquid Chromatography (HPLC) crude->hplc Purity Assessment data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis final Confirmed Structure and Purity data_analysis->final

Sources

Buchwald-Hartwig amination of "3-Chloroquinolin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination of 3-Chloroquinolin-4-amine: A Practical Guide to a Challenging C-N Coupling

Introduction: Navigating a Challenging C-N Coupling

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthesis of N-aryl-quinolin-4-amines, in particular, is of significant interest for the development of novel therapeutic agents. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing C(sp²)–N bonds.[1] This palladium-catalyzed cross-coupling reaction offers a direct route to aryl amines, often succeeding where traditional methods like nucleophilic aromatic substitution fail due to harsh conditions or limited substrate scope.[2][3]

However, the application of this methodology to this compound presents a confluence of challenges that can impede reaction success. As an electron-rich heterocyclic chloride, the substrate is inherently less reactive towards oxidative addition than its bromide or iodide counterparts.[4] Furthermore, the quinoline nitrogen atom can act as a Lewis base, coordinating to the palladium center and effectively poisoning the catalyst.[5]

This guide provides a comprehensive framework for successfully navigating the Buchwald-Hartwig amination of this compound. We will dissect the mechanistic underpinnings of the reaction, provide a strategic rationale for the selection of each reaction component, and offer a detailed, field-proven protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this critical transformation for complex heterocyclic substrates.

The Catalytic Cycle: Mechanism-Driven Optimization

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[6] While several variations exist, the generally accepted pathway consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][7]

The choice of each reaction component is a strategic decision aimed at facilitating smooth passage through each step of this cycle, particularly when dealing with a deactivated substrate like this compound.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex oxid Oxidative Addition Amine_Complex Pd(II) Amido Complex OA_Complex->Amine_Complex Amine_Complex->Pd0 L Product Ar-NR'R'' (Product) Amine_Complex->Product reduct Reductive Elimination sub This compound (Ar-Cl) amine Amine (HNR'R'') base Base

Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Strategic Component Selection

Success with this challenging substrate hinges on the judicious selection of the catalyst system, base, and solvent. Each choice must mitigate the inherent difficulties of aryl chloride activation and potential catalyst inhibition.

ComponentRecommended Choice(s)Rationale for this compound
Palladium Source G3/G4 Precatalysts (e.g., XPhos Pd G3/G4) or Pd₂(dba)₃Pre-formed catalysts ("precatalysts") provide a reliable and rapid generation of the active Pd(0) species, leading to more consistent results than sources like Pd(OAc)₂ which can be unreliable.[4]
Ligand Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos)This is the most critical parameter. These ligands are essential for two reasons: 1) Their steric bulk promotes the formation of a monoligated palladium species, which accelerates the slow oxidative addition of the aryl chloride.[2] 2) They create a sterically hindered pocket around the palladium center, preventing the quinoline nitrogen from coordinating and poisoning the catalyst.[5]
Base Strong, non-nucleophilic bases (NaOtBu, KOtBu, LHMDS) or Weaker inorganic bases (K₃PO₄, Cs₂CO₃)Strong alkoxide bases are highly effective for deprotonating the amine but can be incompatible with sensitive functional groups.[8] Weaker bases like K₃PO₄ may require higher temperatures but offer better functional group tolerance.[9] The choice depends on the coupling partner.
Solvent Anhydrous, degassed polar aprotic solvents (Toluene, Dioxane, THF, CPME)The solvent must solubilize all components and remain stable at elevated temperatures. Toluene and 1,4-dioxane are common, but greener alternatives like CPME should be considered.[3] Crucially, the solvent must be rigorously degassed to prevent oxygen from deactivating the Pd(0) catalyst. [5]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative secondary amine, morpholine. Reaction parameters, particularly temperature and time, may require optimization for different amine coupling partners.

4.1 Reagents and Equipment

  • This compound

  • Morpholine (or other amine partner)

  • XPhos Pd G3 (or other suitable precatalyst)

  • XPhos (or corresponding ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or microwave vial with stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

4.2 Reaction Setup (Inert Atmosphere) Causality Note: All steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique). The active Pd(0) catalyst is highly sensitive to oxygen.

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv), XPhos Pd G3 (2-5 mol%), additional XPhos ligand (2-5 mol%), and sodium tert-butoxide (1.5-2.0 equiv).

  • Seal the vessel.

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine coupling partner (e.g., morpholine, 1.2-1.5 equiv) via syringe.

  • Ensure the reaction mixture is thoroughly purged with inert gas for 5-10 minutes.

4.3 Reaction Execution and Monitoring

  • Place the sealed reaction vessel in a preheated oil bath or heating block set to 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (quenched with water and extracted with ethyl acetate).

4.4 Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted quinolin-4-amine.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask: Substrate, Catalyst, Ligand, Base B Add Degassed Solvent A->B C Add Amine Partner B->C D Heat & Stir (100-110 °C, 12-24h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench (H₂O) E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Figure 2. Step-by-step experimental workflow for the amination reaction.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. These reactions can be sensitive, and identifying the root cause of failure is key to success.[4][11]

Problem ObservedPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination or poor quality precatalyst.[5]2. Insufficient Temperature: Aryl chlorides require thermal energy for oxidative addition.[12]3. Catalyst Poisoning: Coordination by the quinoline nitrogen.[5]1. Ensure all reagents and solvents are anhydrous and rigorously degassed. Use a fresh, high-quality precatalyst.2. Increase the reaction temperature in 10 °C increments.3. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 L:Pd) to favor the formation of the active catalyst.
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species has aggregated into inactive palladium metal. This often happens if the ligand cannot sufficiently stabilize the catalyst at high temperatures.1. Screen alternative, potentially more robust ligands (e.g., switch from XPhos to RuPhos).2. Lower the reaction temperature if possible, though this may require longer reaction times.3. Ensure the base is of high purity and finely powdered.
Hydrodehalogenation Side Product A competitive side reaction where the chloro group is replaced by hydrogen. This can be promoted by trace water or if reductive elimination is slow.1. Ensure strictly anhydrous conditions.2. The choice of ligand can influence the relative rates of reductive elimination vs. side reactions.[2] Screen a different class of bulky phosphine ligands.
Complex Mixture of Products 1. Base-sensitive functional groups on the coupling partner are degrading.2. The amine coupling partner has multiple reactive sites.1. Switch to a weaker base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃) and increase the reaction temperature if necessary.[9]2. If the amine has other nucleophilic sites (e.g., a phenol), they may need to be protected prior to the coupling reaction.[4]

Conclusion

The Buchwald-Hartwig amination of this compound is a synthetically valuable but challenging transformation. Success is not accidental; it is the result of a rational, mechanism-driven approach to experimental design. The key to overcoming the dual hurdles of a deactivated aryl chloride and potential catalyst poisoning lies in the use of a modern, well-defined palladium precatalyst in concert with a sterically demanding, electron-rich biaryl phosphine ligand. By adhering to rigorous inert atmosphere techniques and systematically optimizing reaction parameters, researchers can reliably access a diverse range of novel N-aryl-quinolin-4-amines for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec.

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.

  • Vechorkin, O., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.

  • Queiroz, M. J. R. P., et al. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central.

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate.

  • Help troubleshooting a Buchwald-Hartwig amination? - Reddit. (2018).

  • Specific Solvent Issues with Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Costa, S. P. G., et al. (2019). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022).

  • Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem.

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem.

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • Steć, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.

  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand - Tokyo Chemical Industry Co., Ltd.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

Sources

Topic: The Strategic Use of 3-Chloroquinolin-4-amine and its Isosteres in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of the chloro-amino quinoline scaffold. While specifically referencing 3-Chloroquinolin-4-amine, this guide extends to the broader, more extensively documented chemistry of its isosteres, particularly 4-chloroquinoline derivatives, which are foundational synthons for a vast array of biologically active heterocyclic compounds. We will explore the core principles of their reactivity and provide detailed protocols for the preparation of novel fused heterocyclic systems.

The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1][2] The strategic placement of reactive functional groups, such as chlorine atoms and amino groups, transforms the simple quinoline core into a versatile platform for constructing complex, polycyclic molecules with significant pharmacological potential.[1]

The reactivity of a chloro-substituent on the quinoline ring is highly dependent on its position. A chlorine atom at the C4-position is exceptionally reactive towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the ability of the ring nitrogen at position 1 to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In contrast, a chlorine atom at the C3-position, as in this compound, is considerably less activated towards SNAr. Therefore, the synthetic strategies often diverge: 4-chloroquinolines are primarily used for substitution reactions at C4, while the 4-amino group of this compound becomes the primary site for derivatization and subsequent cyclization reactions.

This guide is structured to provide both the mechanistic rationale and practical, field-tested protocols for leveraging this chemistry to create novel heterocyclic entities.

Part I: Nucleophilic Aromatic Substitution (SNAr) — The Gateway to C4-Functionalization

The reaction of 4-chloroquinolines with nucleophiles is the most prevalent strategy for introducing diversity and building complex scaffolds.[3] The reaction proceeds via a two-step addition-elimination mechanism.

Core Mechanism: SNAr on the Quinoline Ring

The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of the chloride ion restores aromaticity and yields the substituted product.

Caption: SNAr mechanism at the C4 position of the quinoline ring.

Application Note 1: Synthesis of Fused Pyrazolo[4,3-c]quinolines

Fused pyrazolo[4,3-c]quinoline systems are of significant interest due to their potential as anti-inflammatory agents.[4] These compounds can be synthesized by leveraging the SNAr reaction on a related 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine precursor with various substituted anilines.

Protocol: Synthesis of 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline

This protocol is adapted from methodologies described for the synthesis of potent nitric oxide (NO) inhibitors.[4]

Rationale: The reaction is a classical SNAr where the aniline derivative acts as the nucleophile, displacing the chlorine atom at the C4 position of the fused quinoline system. The choice of a high-boiling solvent like ethanol or DMF facilitates the reaction, which often requires elevated temperatures to proceed at a reasonable rate.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1.0 mmol).

  • Solvent and Nucleophile Addition: Add absolute ethanol (15 mL) followed by 4-aminophenol (1.2 mmol).

  • Reaction Initiation: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Dichloromethane:Methanol 9:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. Filter the solid, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (10 mL).

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation: Biological Activity of Pyrazolo[4,3-c]quinoline Derivatives

The following table summarizes the inhibitory activity of selected derivatives against lipopolysaccharide (LPS)-induced NO production in RAW 264.7 cells, demonstrating the therapeutic potential of this heterocyclic system.[4]

Compound IDR-Group (at C4-anilino)IC50 (µM) for NO InhibitionCytotoxicity Note
2a -H0.39Highly cytotoxic at 10 µM
2i para-OH0.19Low cytotoxicity
2m para-COOH0.22Low cytotoxicity
1400W (Positive Control)~0.20N/A

Part II: Cyclization Reactions from the 4-Amino Group

Once the 4-amino functionality is in place (either from an SNAr reaction or by starting with a 4-aminoquinoline), it serves as a versatile handle for constructing additional fused rings. This is particularly relevant for the target molecule, this compound.

Application Note 2: Synthesis of 1H-[4][5][6]Triazolo[4,5-c]quinolines

This application note outlines a strategy for synthesizing a fused triazole ring onto the quinoline core, starting from a precursor that embodies the 3,4-disubstituted pattern of this compound. The synthesis involves the diazotization of a 3,4-diaminoquinoline derivative, followed by intramolecular cyclization. A plausible route would start from 4-amino-3-nitroquinoline.

Workflow for Triazole Annulation

Triazole_Synthesis Start 4-Amino-3-nitroquinoline Intermediate1 Quinoline-3,4-diamine Start->Intermediate1 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate2 Diazonium Salt Intermediate Intermediate1->Intermediate2 Diazotization (NaNO₂, aq. HCl, 0-5 °C) Product 1H-[1,2,3]Triazolo[4,5-c]quinoline Intermediate2->Product Intramolecular Cyclization

Caption: Synthetic workflow for the formation of a fused triazoloquinoline.

Protocol: Two-Step Synthesis of 1H-[4][5][6]Triazolo[4,5-c]quinoline

This protocol is a conceptualized procedure based on established chemical transformations for forming triazole rings from adjacent amino groups.[5]

Rationale: The first step involves the selective reduction of the nitro group at the C3 position without affecting the quinoline ring. The resulting vicinal diamine is then treated with nitrous acid to form a diazonium salt at the 3-position, which is immediately captured by the adjacent 4-amino group to close the five-membered triazole ring.

Step 1: Reduction of 4-Amino-3-nitroquinoline

  • Setup: Suspend 4-amino-3-nitroquinoline (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl2·2H2O) (4.0 mmol) and heat the mixture to reflux for 4-6 hours.

  • Monitoring: Track the disappearance of the starting material by TLC.

  • Work-up: Cool the mixture, pour it into ice water, and basify with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude quinoline-3,4-diamine.

Step 2: Diazotization and Cyclization

  • Dissolution: Dissolve the crude quinoline-3,4-diamine from the previous step in 2M hydrochloric acid (10 mL) and cool the solution to 0-5°C in an ice-salt bath.

  • Diazotization: Add a pre-cooled aqueous solution of sodium nitrite (NaNO2) (1.1 mmol in 2 mL water) dropwise, keeping the temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 1 hour. The formation of the triazole product is often spontaneous.

  • Isolation: Neutralize the solution carefully with sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure 1H-[4][5][6]triazolo[4,5-c]quinoline.

Part III: Advanced Synthetic Strategies

Beyond classical two-step reactions, modern synthetic methods like multi-component reactions (MCRs) and cycloadditions offer highly efficient pathways to complex heterocyclic structures.

Application Note 3: Cycloaddition Reactions for Novel Fused Systems

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for constructing five-membered heterocyclic rings.[7][8] The 4-amino group of a quinoline can be transformed into a functional group capable of participating in such reactions. For example, it can be converted into an azide (via diazotization followed by substitution with NaN3), which can then react with an alkyne in a [3+2] cycloaddition (a "click" reaction) to form a triazole ring appended to the quinoline core.

Conceptual Workflow: [3+2] Cycloaddition

Cycloaddition_Workflow cluster_workflow Synthesis via [3+2] Cycloaddition A 4-Aminoquinoline Derivative B 4-Azidoquinoline (1,3-Dipole) A->B Diazotization, then + NaN₃ D Fused Triazolo-Quinoline Product B->D Cu(I) or Ru(II) catalyst 'Click Reaction' C Alkyne (Dipolarophile) C->D

Caption: A conceptual workflow for synthesizing a fused heterocycle via a [3+2] cycloaddition reaction.

This strategy opens up a vast chemical space for creating novel quinoline-based heterocycles by varying the alkyne component, offering a modular approach to library synthesis for drug discovery programs.

References

  • Tsai, C., Liou, J., Lin, Y., & Teng, C. (2012). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 17(12), 14036-14051.[Link]

  • El-Gazzar, A. B. A., & Gaafar, A. M. (2013). Triazoloquinolines I. Journal of Chemical and Pharmaceutical Research, 5(12), 1095-1103.[Link]

  • Various Authors. (2025). Synthesis of triazolo[4,5-c]quinoline derivatives. ResearchGate.[Link]

  • Various Authors. (2020). The construction of pyrazolo[4,3-c]quinolines from 2-(1H-pyrazol-5-yl)anilines. ResearchGate.[Link]

  • Singh, A., Sharma, P., Singh, H., & Kumar, A. (2017). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS Medicinal Chemistry Letters, 8(11), 1208-1213.[Link]

  • Yousuf, M., Mukherjee, D., & Ahmad, W. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Pharmacy and Bioallied Sciences, 3(4), 511-518.[Link]

  • RSC Publishing. (2014). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. RSC Publishing.[Link]

  • Romero, A. H., & Delgado, J. L. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12.[Link]

  • Lara-Saldarriaga, D., Castillo, J. C., & Rojas, H. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.[Link]

  • Romero, A. H., & Delgado, J. L. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.[Link]

  • Various Authors. (2014). Cycloaddition reactions for antiviral compounds. PMC - PubMed Central.[Link]

  • Sintim, H. O. (2017). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School.[Link]

  • Medicinal Chemistry Lectures. (2022). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube.[Link]

  • Various Authors. (2025). Synthesis of pyrazolo[3,4-f]quinoline and pyrazolo[4,3-f]quinoline compounds. ResearchGate.[Link]

  • Chen, I., & Hong, B. (2016). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 21(11), 1445.[Link]

Sources

Comprehensive Analytical Strategies for the Detection and Quantification of 3-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Introduction and Scope

3-Chloroquinolin-4-amine is a key chemical intermediate and a potential process-related impurity in the synthesis of various quinoline-based active pharmaceutical ingredients (APIs).[1][2][3] Its structural similarity to compounds like Chloroquine underscores the importance of its precise detection and quantification for ensuring the purity, safety, and efficacy of final drug products.[4][5] Regulatory bodies mandate stringent control over such impurities, making robust and validated analytical methods indispensable in drug development and quality control (QC) laboratories.[6][7]

This document provides a comprehensive guide to the principal analytical techniques for the determination of this compound. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse for routine QC, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and confirmatory analysis. A discussion on Gas Chromatography-Mass Spectrometry (GC-MS) is also included as a viable alternative.

The protocols herein are designed to be self-validating systems, incorporating elements of method validation as prescribed by the International Conference on Harmonisation (ICH) guidelines to ensure trustworthiness and reliability.[6][8] The causality behind experimental choices, from mobile phase selection to detector settings, is explained to provide researchers with a deeper understanding of the method's mechanics.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is foundational to developing effective analytical methods.

PropertyValue (Estimated/Known)Rationale for Analytical Method Development
Chemical Formula C₉H₇ClN₂Defines the monoisotopic mass for mass spectrometry.
Molecular Weight 178.62 g/mol Used for preparing standard solutions of known concentration.
UV λmax ~225, 330, 345 nm (in acid)The quinoline ring system is a strong chromophore, making UV detection highly suitable. Wavelengths are estimated based on similar 4-aminoquinolines like Chloroquine.[4]
pKa ~8.5-9.5 (Estimated for the 4-amino group)The basic nature of the amine group dictates pH control of the mobile phase in HPLC to ensure good peak shape and retention. An acidic mobile phase (pH 2.5-4) will ensure the amine is protonated and behaves well on reversed-phase columns.
LogP ~2.0-2.5 (Estimated)Indicates moderate hydrophobicity, making it ideally suited for reversed-phase chromatography.

General Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and present it in a suitable solvent for analysis, free from interfering components. The choice of technique depends on the sample matrix and required sensitivity.

Direct Dissolution and Dilution
  • Application: For relatively clean samples like bulk drug substances or reference standards.

  • Protocol: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., the mobile phase starting condition or a mixture of acetonitrile/water) to a known concentration within the method's linear range.

  • Causality: This is the simplest approach, minimizing sample handling and potential for error. The choice of diluent is critical to ensure analyte solubility and compatibility with the analytical column, preventing peak distortion or precipitation on injection.

Liquid-Liquid Extraction (LLE)
  • Application: For complex matrices like reaction mixtures or biological samples where matrix components can interfere with analysis.

  • Protocol:

    • Dilute the sample in an aqueous buffer.

    • Adjust the pH to >10 to ensure the 4-amino group is in its neutral, free base form.

    • Extract with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Causality: LLE leverages the pH-dependent solubility of the basic amine. By deprotonating the amine, its polarity is reduced, increasing its affinity for the organic solvent and effectively separating it from polar, water-soluble matrix components.[4]

Solid-Phase Extraction (SPE)
  • Application: Offers a more controlled and often cleaner extraction than LLE, suitable for trace-level analysis.

  • Protocol (using a Cation Exchange SPE Cartridge):

    • Condition the cartridge with methanol, then water.

    • Equilibrate with an acidic buffer (e.g., pH 3).

    • Load the sample (dissolved in a compatible solvent). The protonated amine will bind to the sorbent.

    • Wash the cartridge with a weak organic solvent to remove neutral and acidic impurities.

    • Elute the this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate and reconstitute.

  • Causality: This technique exploits the ionic character of the protonated amine. The acidic loading condition ensures the analyte is charged and retained, while neutral/acidic impurities pass through. Elution with a basic solution neutralizes the amine, releasing it from the sorbent.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the standard for routine purity testing and quantification due to its robustness, precision, and cost-effectiveness. The method described below is a reversed-phase approach, separating compounds based on their hydrophobicity.

Workflow for HPLC-UV Analysis

Figure 1: HPLC-UV General Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard & QC Solutions SST System Suitability Test (SST) Standard_Prep->SST Sample_Prep Prepare Sample Solution (Dilution, LLE, or SPE) Sequence Run Analytical Sequence (Blank, Standard, Sample) Sample_Prep->Sequence SST->Sequence If Pass Integration Integrate Chromatograms Sequence->Integration Calculation Calculate Concentration/ Purity via Area % Integration->Calculation Figure 2: Analytical Method Selection Tree Goal Analytical Goal? node_qc Routine QC? (Purity, Assay) Goal->node_qc node_trace Trace Analysis? (<0.05%) Goal->node_trace node_confirm Structural Confirmation? Goal->node_confirm node_volatile Volatile Impurity Screening? Goal->node_volatile res_hplc Use HPLC-UV node_qc->res_hplc Yes res_lcms Use LC-MS/MS node_trace->res_lcms Yes node_confirm->res_lcms Yes res_gcms Use GC-MS node_volatile->res_gcms Yes

Sources

HPLC-UV method for "3-Chloroquinolin-4-amine" quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 3-Chloroquinolin-4-amine by High-Performance Liquid Chromatography with UV Detection

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of this compound. The method utilizes reversed-phase chromatography, which is ideally suited for the analysis of aromatic amines. This application note details the rationale behind the method development, a step-by-step analytical protocol, and a complete validation strategy based on the International Council for Harmonisation (ICH) guidelines. The intended audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Principle

This compound (CAS No: 61260-22-8, Molecular Formula: C₉H₇ClN₂, Molecular Weight: 178.62 g/mol ) is a quinoline derivative that serves as a key intermediate in the synthesis of various biologically active compounds and pharmaceutical ingredients.[1][2] Accurate and reliable quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and for final product purity assessment.

This method is based on reversed-phase HPLC, a powerful separation technique. The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The amine functional group of this compound is basic; therefore, its retention and peak shape are highly dependent on the mobile phase pH. By employing a buffered mobile phase at an acidic pH, the amine group is consistently protonated, which minimizes peak tailing and ensures reproducible retention.[3] Quantification is achieved by UV spectrophotometry, measuring the analyte's absorbance at a wavelength where it exhibits a strong response.

Method Development Rationale

The selection of chromatographic parameters is critical for developing a robust and reliable analytical method. The choices for this protocol were based on the physicochemical properties of this compound and established chromatographic principles.[4][5]

  • Column Chemistry: A C18 (octadecylsilane) stationary phase was selected due to its strong hydrophobic interactions with the aromatic quinoline ring structure of the analyte, providing excellent retention and resolution from polar impurities.

  • Mobile Phase: A combination of acetonitrile and a phosphate buffer was chosen. Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff. The aqueous buffer is essential for controlling the pH.

  • Mobile Phase pH: The amine group on the quinoline ring requires a controlled pH for consistent ionization. A phosphate buffer at pH 3.0 ensures that the amine is fully protonated (as a cation), leading to a single ionic species, which results in sharp, symmetrical chromatographic peaks and stable retention times.

  • Detection Wavelength (λ): Quinoline derivatives possess strong chromophores. While a full UV scan is recommended to determine the absolute absorbance maximum, related structures exhibit strong absorbance between 230-250 nm and also near 340-360 nm.[6][7] A wavelength of 240 nm was chosen for this method as it provides high sensitivity for the analyte while minimizing interference from common solvents and impurities.

  • Isocratic Elution: For a single analyte quantification, an isocratic mobile phase composition (constant organic-to-aqueous ratio) provides simplicity, robustness, and stable baselines, which is ideal for routine quality control analysis.[8]

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (H₃PO₄) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 10 minutes
Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the 20 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 volume ratio. Degas the solution before use.

  • Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations suitable for the desired calibration range (e.g., 5, 10, 25, 50, 100, 150 µg/mL).

Step-by-Step Analytical Protocol

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase & Buffer equil Equilibrate HPLC System (~30 min) prep_mp->equil prep_sol Prepare Standard & Sample Solutions inject Inject Standards & Samples prep_sol->inject sst Perform System Suitability Test (SST) equil->sst Check SST Criteria sst->equil If Fail, Re-equilibrate sst->inject If Pass acquire Acquire & Integrate Chromatograms inject->acquire calc Calculate Results acquire->calc

Fig 1. Overall experimental workflow for HPLC analysis.
  • System Setup: Set up the HPLC system according to the chromatographic conditions listed in Table 1.

  • System Equilibration: Purge the pump lines with the mobile phase. Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

    • Make six replicate injections of a working standard solution (e.g., 50 µg/mL).

    • Verify that the SST acceptance criteria are met (see Table 2). Do not proceed with sample analysis if the system fails SST.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
  • Calibration Curve: Inject each working standard solution in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards to monitor system performance over the run.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[9][10][11]

Validation cluster_validation Method Validation Parameters (ICH Q2) Specificity Specificity Distinguishes analyte from interferences Linearity Linearity & Range Proportional response over a defined concentration range Accuracy Accuracy Closeness of test results to the true value Precision Precision Agreement among a series of measurements Repeatability Repeatability Intra-assay precision Precision->Repeatability Intermediate Intermediate Precision Inter-assay precision (different day/analyst) Precision->Intermediate LOD LOD Lowest detectable concentration LOQ LOQ Lowest quantifiable concentration Robustness Robustness Capacity to remain unaffected by small variations

Fig 2. Key parameters for analytical method validation.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: A solution of the diluent (blank) and a sample solution spiked with known related substances were injected. The chromatograms were evaluated to ensure that no interfering peaks co-eluted with the main this compound peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Peak purity analysis (if using a PDA detector) should pass.

Linearity and Range
  • Protocol: A calibration curve was prepared by plotting the peak area versus the concentration of the working standard solutions (5, 10, 25, 50, 100, and 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Concentration (µg/mL)Peak Area (mAU*s)
5.065,150
10.0130,500
25.0324,900
50.0652,100
100.01,301,500
150.01,955,200
Correlation Coefficient (r²) 0.9999
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels.

  • Protocol: Samples were spiked at 80%, 100%, and 120% of the target analytical concentration (e.g., 50 µg/mL). Three preparations were made for each level and analyzed.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.799.5%
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Protocol: Six separate sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Precision StudyMean Concentration (µg/mL)Std. Dev.% RSD
Repeatability (Day 1) 50.150.350.70%
Intermediate (Day 2) 49.890.410.82%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Protocol: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Example Results:

    • LOD: 0.5 µg/mL

    • LOQ: 1.5 µg/mL

Robustness

The robustness of the method was evaluated by deliberately varying key chromatographic parameters.

  • Protocol: Small changes were made to the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect on system suitability parameters was observed.

  • Acceptance Criteria: All system suitability parameters must remain within the established limits for all tested variations.

Data Analysis and Calculations

The concentration of this compound in a sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte in the sample (µg/mL)

  • c = Y-intercept of the calibration curve

The concentration (x) can be calculated as:

Concentration (µg/mL) = (Sample Peak Area - Y-intercept) / Slope

Remember to account for any dilution factors used during sample preparation.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of this compound. The method has been validated according to ICH guidelines and is demonstrated to be robust, making it suitable for routine analysis in a quality control environment.

References

  • Vertex AI Search. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved January 22, 2026, from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved January 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved January 22, 2026, from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved January 22, 2026, from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved January 22, 2026, from [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved January 22, 2026, from [Link]

  • ChemBK. (n.d.). 3-Amino-4-chloroquinoline. Retrieved January 22, 2026, from [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved January 22, 2026, from [Link]

  • Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved January 22, 2026, from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved January 22, 2026, from [Link]

  • Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved January 22, 2026, from [Link]

  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved January 22, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved January 22, 2026, from [Link]

  • Global Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved January 22, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 22, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 22, 2026, from [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 3-chloro-2-methyl-N-phenylquinolin-4-amine. Retrieved January 22, 2026, from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved January 22, 2026, from [Link]

  • Semantic Scholar. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved January 22, 2026, from [Link]73801265)

Sources

Application Notes & Protocols: The 4-Aminoquinoline Scaffold in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents with a wide array of biological activities.[1] Within this class, 4-aminoquinoline derivatives have emerged from their historical use as antimalarial drugs, like chloroquine (CQ), into a promising frontier in oncology research.[2][3] These compounds interfere with fundamental cellular processes that are frequently dysregulated in cancer, such as autophagy and signal transduction pathways.[1][4]

While the user query specified "3-Chloroquinolin-4-amine," the preponderance of published research points to the 7-chloro substituted 4-aminoquinoline core as a more extensively studied and potent framework for anticancer activity.[2][5] Therefore, this guide will focus on the principles and protocols derived from the broader class of chloro-substituted 4-aminoquinolines, using the well-documented 7-chloro derivatives as primary examples. The methodologies and mechanistic insights presented are broadly applicable for researchers investigating any positional isomer, including the 3-chloro variant. This document provides a technical overview of the synthesis, in vitro evaluation, and mechanisms of action pertinent to developing these compounds as next-generation anticancer agents.

Section 1: Core Mechanisms & Structure-Activity Rationale

Dominant Mechanism of Action: Autophagy Inhibition

A primary mechanism by which 4-aminoquinoline derivatives exert their anticancer effects is through the inhibition of autophagy.[6] Autophagy is a cellular recycling process where damaged organelles and proteins are degraded within lysosomes. While it can act as a tumor suppressor in healthy cells, in established tumors, it often promotes survival by providing nutrients and removing damaged components, thus helping cancer cells withstand stress from chemotherapy or radiation.[4][7]

Chloro-substituted 4-aminoquinolines are weak bases that readily accumulate in the acidic environment of the lysosome.[4] This accumulation, known as lysosomotropism, raises the internal pH of the lysosome, inactivating the acid-dependent hydrolases necessary for degradation.[8] The result is a blockage of the final step of the autophagic flux: the fusion of the autophagosome with the lysosome.[1][6] This leads to a buildup of non-functional autophagosomes and cellular waste, ultimately triggering apoptotic cell death.[1]

G cluster_cell Cancer Cell Cytoplasm cluster_inhibition Mechanism of Inhibition CellularStress Cellular Stress (e.g., Chemotherapy) Autophagosome Autophagosome (LC3-II) CellularStress->Autophagosome Induces Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Fusion X Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Apoptosis Apoptosis (Cell Death) Autolysosome->Apoptosis Waste Buildup Triggers Compound 4-Aminoquinoline Derivative Compound->Lysosome Accumulates & Raises pH Compound->Fusion Blocks Fusion

Figure 1: Mechanism of autophagy inhibition by 4-aminoquinoline derivatives.
Synergistic Targeting: Kinase Signaling Pathways

Beyond autophagy, 4-aminoquinoline derivatives can sensitize cancer cells to other targeted therapies, notably inhibitors of the PI3K/Akt pathway.[9] The PI3K/Akt signaling cascade is a critical driver of cell survival and proliferation in many tumors.[9] Studies have shown that combining certain 4-aminoquinoline analogs with Akt inhibitors leads to a synergistic killing of breast cancer cells, a promising strategy to overcome drug resistance and reduce toxicity by using lower doses of each agent.[9] The 4-aminoquinoline scaffold and the nature of the side chain appear to be crucial for this sensitizing effect.[9] Furthermore, the broader quinoline core is a "privileged" structure for designing direct kinase inhibitors against targets like FLT3, which is implicated in acute myeloid leukemia.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 4-aminoquinoline derivatives is highly dependent on their chemical structure. Key SAR observations from published studies provide a rational basis for lead optimization:

  • Substitution on the Quinoline Ring: The position and nature of halogen substitution are critical. For instance, a chloro group at the 7-position (C7) often confers potent activity.[2] In one study, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine showed a drastic 5-fold increase in cytotoxicity against MDA-MB-468 breast cancer cells compared to chloroquine.[2] Replacing this C7 chloro group with fluoro, trifluoromethyl, or methoxy groups led to a decrease in activity, highlighting the importance of the C7 chlorine.[2]

  • The 4-Amino Side Chain: The length and functionality of the alkylamino side chain at the 4-position significantly modulate activity. The presence of a terminal dimethylamino group is a common feature in active compounds.[2][9] The length of the alkyl chain connecting the two nitrogen atoms also plays a role; for example, derivatives with an ethylenediamine linker often show high potency.[2]

Section 2: Application Protocols for Drug Development

Protocol: Synthesis of a Representative Chloro-Substituted 4-Aminoquinoline

This protocol describes a general method for synthesizing 4-aminoquinoline derivatives via a nucleophilic aromatic substitution (SNAr) reaction, a common and efficient method cited in the literature.[2][3] The example uses 4,7-dichloroquinoline and an appropriate diamine to yield a potent anticancer analog.

Causality: The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Using an excess of the amine nucleophile serves two purposes: it drives the reaction to completion according to Le Châtelier's principle and acts as a base to neutralize the HCl generated during the reaction.[3]

G Reactants Reactants: - 4,7-Dichloroquinoline (1 eq) - N,N-Dimethylethylenediamine (2-3 eq) Reaction Reaction: - Solvent: Ethanol or Neat - Conditions: Reflux (80-130°C) - Duration: 1-6 hours Reactants->Reaction Workup Work-up: - Remove excess amine (vacuum) - Basify (e.g., NaOH) - Extract with organic solvent (e.g., CH2Cl2) Reaction->Workup Purification Purification: - Column Chromatography (Silica gel) Workup->Purification Product Final Product: N'-(7-chloro-quinolin-4-yl)-N,N- dimethyl-ethane-1,2-diamine Purification->Product

Figure 2: General workflow for the synthesis of 4-aminoquinoline derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4,7-dichloroquinoline (1.0 eq) with the desired amine, for example, N,N-dimethylethylenediamine (2-3 eq). The reaction can be run neat (without solvent) or in a solvent like ethanol.[2]

  • Reaction: Heat the mixture to reflux (typically 80-130°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-6 hours.[2]

  • Solvent and Excess Amine Removal: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure. Excess amine can also be removed by vacuum.

  • Work-up: Dilute the residue with water and basify the solution with an aqueous base (e.g., 10% NaOH) to a pH > 10. This deprotonates the product and any remaining amine hydrochloride salts.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane (CH2Cl2) or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (1H, 13C) and Mass Spectrometry (MS).[2][5]

Protocol: In Vitro Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive method for determining drug-induced cytotoxicity by measuring total cellular protein content.[1] It offers advantages in terms of stability and linearity over other assays like MTT.

Causality: The protocol is designed for self-validation. Trichloroacetic acid (TCA) fixation is critical as it precipitates total cellular protein to the plate bottom, ensuring that the subsequent staining is proportional to the cell mass of viable, attached cells at the end of the drug treatment period. The Tris base solubilizes the protein-bound SRB dye, allowing for accurate spectrophotometric quantification.[1]

G Seed 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) Incubate 24h Treat 2. Compound Treatment (Add serial dilutions of test compound) Incubate 48-72h Seed->Treat Fix 3. Cell Fixation (Add cold 10% TCA) Incubate 1h at 4°C Treat->Fix Wash1 4. Washing (Remove TCA, wash with water) Fix->Wash1 Stain 5. Staining (Add 0.4% SRB solution) Incubate 30 min at RT Wash1->Stain Wash2 6. Washing (Remove unbound dye with 1% acetic acid) Stain->Wash2 Solubilize 7. Solubilization (Add 10 mM Tris base solution) Wash2->Solubilize Read 8. Absorbance Reading (Measure at ~510 nm) Solubilize->Read

Figure 3: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468, MCF-7) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the synthesized 4-aminoquinoline derivatives in culture medium. Remove the old medium from the plates and add the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated controls. Incubate for a period of 48-72 hours.

  • Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.[1]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes.[1]

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[1]

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the optical density (OD) at a wavelength of approximately 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration (log scale) and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Section 3: Data Interpretation & Future Directions

Representative Cytotoxicity Data

The following table summarizes the growth inhibitory (GI50) values for several 4-aminoquinoline derivatives against human breast cancer cell lines, demonstrating the potent activity of this chemical class.

Compound IDDerivative StructureCell LineGI50 (µM)[2]
CQ ChloroquineMDA-MB-46824.36
5 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
6 N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.47
7 N,N-dimethyl-N'-(7-(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamineMDA-MB-46812.85
CQ ChloroquineMCF-720.72
3 Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22

Data sourced from Kumar, A. et al. (2007).[2] The data clearly shows that synthetic derivatives can possess significantly greater potency than the parent compound, chloroquine.[2] Notably, compound 5 , with the 7-chloro substitution, is nearly three times more potent than chloroquine against the MDA-MB-468 cell line.[2]

Lead Optimization and Future Research

The initial synthesis and in vitro screening provide the foundation for further drug development. The logical next steps for a promising lead compound include:

  • Broad-Spectrum Screening: Evaluate the lead compound against a wider panel of cancer cell lines from different tissues to determine its spectrum of activity.[1]

  • Mechanism of Action Elucidation: Conduct further assays to confirm the mechanism of action. This includes Western blotting for autophagy markers (e.g., LC3-II, p62), lysosomal pH measurements, and kinase profiling assays.[1]

  • In Vivo Efficacy Studies: Assess the antitumor activity of the lead compound in preclinical animal models (e.g., tumor xenografts in mice). These studies are crucial for evaluating efficacy and observing potential toxicity in a whole-organism context.[1][11]

  • Pharmacokinetic (PK) Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. In vivo PK studies in mice can reveal key parameters like half-life and oral bioavailability.[11]

  • Advanced SAR Studies: Synthesize and test a focused library of analogs based on the lead compound to further refine the structure for optimal potency, selectivity, and drug-like properties.[1]

Conclusion

The 4-aminoquinoline scaffold, particularly with chloro-substitution, represents a versatile and potent platform for the development of novel anticancer agents. By leveraging established mechanisms like autophagy inhibition and synergistic interactions with other signaling pathways, researchers can rationally design new therapeutics. The protocols and insights provided in this guide offer a robust framework for the synthesis, evaluation, and optimization of these promising compounds, paving the way for their potential translation into clinical candidates.

References

  • Benchchem.
  • Fan, C., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Pharmacology, 627(1-3). [Link]

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3672-3675. [Link]

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

  • Vlahopoulos, S., et al. (2017). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. FEBS Journal, 284(21). [Link]

  • He, K. L., et al. (2018). In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma. Oncology Letters, 16(5), 5677-5683. [Link]

  • Romero, J. A. R., & Delgado, J. A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]

  • Ferreira, M. V., et al. (2018). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Oxidative Medicine and Cellular Longevity. [Link]

  • Gómez-Meneses, C., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. [Link]

  • El-Azab, A. S., et al. (2020). Synthesis of 7-chloroquinolinyl-4- ... ResearchGate. [Link]

  • Szymańska, P., et al. (2022). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. Cancers. [Link]

  • El-Sayed, N. N. E., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science. [Link]

  • Rataj, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]

  • Laly, J. S., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones. Drug Design, Development and Therapy. [Link]

  • Bouzina, A., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]

  • Kandimalla, E. R., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, K., et al. (2014). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters. [Link]

  • Raynes, K., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology. [Link]

  • Kumar, A., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Chloroquinolin-4-amine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the outcomes of this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency and yield of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the synthesis of 4-aminoquinoline derivatives, providing a solid foundation for practical application.

Q1: What is the primary and most reliable method for synthesizing this compound?

The most prevalent and industrially established method is the direct nucleophilic aromatic substitution (SNAr) reaction.[1][2] This involves the reaction of a suitable 4-chloroquinoline precursor, such as 4,7-dichloroquinoline, with an amine nucleophile. The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic attack, making it an excellent leaving group.[1][2]

Q2: Can you explain the underlying mechanism of the SNAr reaction in this context?

Certainly. The SNAr mechanism for this synthesis proceeds in two key steps:

  • Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient C4 carbon of the quinoline ring. This step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the C4 position, facilitating this attack.

  • Leaving Group Departure: The intermediate complex collapses, expelling the chloride ion as the leaving group and re-establishing the aromaticity of the quinoline ring to form the final this compound product.

Below is a diagram illustrating this fundamental workflow.

SNAr_Mechanism General SNAr Pathway for 4-Aminoquinoline Synthesis cluster_start Reactants cluster_intermediate Intermediate cluster_end Products 4-Chloroquinoline 4-Chloroquinoline Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4-Chloroquinoline->Meisenheimer_Complex Nucleophilic Attack Amine_Nucleophile Amine (R-NH2) Amine_Nucleophile->Meisenheimer_Complex 4-Aminoquinoline 4-Aminoquinoline Meisenheimer_Complex->4-Aminoquinoline Leaving Group Departure (-Cl) HCl HCl Meisenheimer_Complex->HCl Proton Transfer

General SNAr mechanism for 4-aminoquinoline synthesis.
Q3: What are the typical starting materials and general reaction conditions?

The most common precursor is 4,7-dichloroquinoline . The reaction is typically performed by heating the dichloroquinoline with the desired amine.[3][4][5] Conditions can be optimized based on the reactivity of the amine.

ParameterTypical Range / OptionsRationale & Expertise
Solvent N-methyl-2-pyrrolidone (NMP), DMF, Ethanol, or neat (solvent-free)[1][2][5]High-boiling polar aprotic solvents like NMP and DMF are excellent for SNAr as they can dissolve the reactants and stabilize the charged intermediate. Neat conditions, using an excess of the amine as the solvent, can also be effective and simplify workup.[2][3]
Base K₂CO₃, Triethylamine (Et₃N), or excess amine nucleophile[1][5][6]A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl will protonate the amine nucleophile, rendering it inactive and halting the reaction.
Temperature 80°C - 180°C[1][3][4]Higher temperatures are generally required to overcome the activation energy of the reaction. Less reactive amines (e.g., anilines) often require more forcing conditions than more reactive alkylamines.[1][2]
Time 6 - 24 hours[1][3][6]Reaction progress should always be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 2: Troubleshooting Guide

Even with established protocols, experimental challenges are common. This section provides direct answers to specific issues you may encounter.

Problem: Persistently Low or No Product Yield
Q: My reaction has run for 24 hours, but TLC/LC-MS analysis shows mostly unreacted starting material. What are the most probable causes and how can I fix this?

This is a common issue that can usually be traced back to one of several factors related to reaction kinetics and reagent activity.

A: Let's diagnose the potential causes systematically:

  • Insufficient Temperature: The SNAr reaction has a significant activation energy barrier.

    • Cause: The selected reaction temperature may be too low for the specific amine being used. Anilines, for instance, are less nucleophilic than alkylamines and require more thermal energy.[1][2]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. For many syntheses starting from 4,7-dichloroquinoline, temperatures of 120-130°C are effective.[3] In some cases, temperatures up to 180°C may be necessary, particularly in neat conditions.[4]

  • Inactivated Nucleophile (Amine): The amine must be a free base to be nucleophilic.

    • Cause: If no base (or an insufficient amount) was added, the first equivalent of HCl produced will protonate your amine, forming an ammonium salt (R-NH₃⁺Cl⁻). This salt is not nucleophilic and cannot participate in the reaction.

    • Solution: Ensure at least one equivalent of a base like K₂CO₃ or triethylamine is present for each equivalent of HCl that will be generated.[5][6] Using a slight excess (e.g., 1.2-1.5 equivalents) is good practice.

  • Poor Solvent Choice: The solvent plays a critical role in reaction success.

    • Cause: Non-polar solvents like toluene or hexane are generally poor choices for SNAr reactions as they do not effectively stabilize the charged Meisenheimer complex.

    • Solution: Switch to a polar aprotic solvent such as DMF, NMP, or DMSO. These solvents have high dielectric constants that facilitate the reaction.[1]

The following workflow can help diagnose the root cause of low yield:

Low_Yield_Troubleshooting Troubleshooting Workflow: Low Yield Start Low Yield Observed Check_Temp Is Temperature ≥ 120°C? Start->Check_Temp Check_Base Is a Base (e.g., K2CO3) Present in Stoichiometric Amount? Check_Temp->Check_Base Yes Increase_Temp Action: Increase Temperature (e.g., to 130-150°C) Check_Temp->Increase_Temp No Check_Solvent Is Solvent Polar Aprotic (DMF, NMP, DMSO)? Check_Base->Check_Solvent Yes Add_Base Action: Add Base (e.g., 1.2 eq K2CO3) Check_Base->Add_Base No Check_Reagents Are Reagents (Amine, 4,7-dichloroquinoline) Pure and Dry? Check_Solvent->Check_Reagents Yes Change_Solvent Action: Switch to DMF or NMP Check_Solvent->Change_Solvent No Purify_Reagents Action: Purify/Dry Starting Materials Check_Reagents->Purify_Reagents No Success Problem Resolved Check_Reagents->Success Yes Increase_Temp->Check_Base Add_Base->Check_Solvent Change_Solvent->Check_Reagents Purify_Reagents->Success

Systematic workflow for diagnosing low reaction yield.
Problem: Significant Side Product Formation
Q: My reaction appears to work, but I'm getting multiple products that are difficult to separate. What are these impurities?

A: The most common side product is the di-substituted quinoline, where amines have substituted at both the C4 and C7 positions.

  • Cause: While the C4 position is significantly more reactive, under harsh conditions (very high temperatures and long reaction times), substitution at the C7 position can also occur, especially with highly reactive amines.

  • Solution:

    • Control Stoichiometry: Use a carefully measured amount of the amine (typically 1.0 to 1.2 equivalents) instead of a large excess.

    • Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to favor the more kinetically favorable C4 substitution.

    • Monitor Closely: Stop the reaction as soon as the 4,7-dichloroquinoline starting material is consumed (as monitored by TLC) to prevent the slower, secondary reaction at C7 from proceeding.

Problem: Product Purification Challenges
Q: My crude product is an oil or a sticky solid that is difficult to purify by column chromatography or recrystallization. What are my options?

A: Purification can be challenging due to the basic nature of the product and residual polar reagents. Consider a modified workup procedure before attempting chromatography.

  • Cause: The crude product often contains the desired amine, unreacted starting amine, and inorganic salts from the base. The basicity of the product can cause it to streak on silica gel columns.

  • Solution: Acid-Base Extraction Workup

    • Dissolve: After cooling, dissolve the reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[3][7]

    • Wash: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities and excess HCl. Then wash with water and finally with brine to remove residual water.[3]

    • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[3][7]

    • Precipitation/Recrystallization: This cleaner crude product is often more amenable to purification. Attempt to precipitate the product by adding a non-polar solvent like hexane.[3] Alternatively, recrystallization from a solvent system like ethanol can yield a pure, crystalline solid.[7]

Section 3: Optimization & Advanced Methodologies

Q: How can I accelerate my reaction and potentially improve the yield beyond conventional heating?

A: Microwave-assisted synthesis is an excellent technique for this transformation.

The use of microwave irradiation can dramatically reduce reaction times from many hours to as little as 20-30 minutes.[1] The high temperatures (e.g., 140-180°C) achieved rapidly under microwave conditions can lead to cleaner reactions and excellent yields (often 80-95%).[1] This method is particularly effective for coupling a wide variety of amines, including less reactive anilines.[1]

Q: Are there any alternative synthetic strategies that avoid starting with a 4-chloroquinoline?

A: Yes, modern palladium-catalyzed methods offer an alternative approach.

One advanced strategy involves the palladium-catalyzed dehydrogenative aromatization of a 2,3-dihydroquinolin-4(1H)-one with an amine.[1][2] This method uses a palladium acetate [Pd(OAc)₂] catalyst with an oxidant like copper(II) acetate [Cu(OAc)₂]. While it involves more complex starting materials, it demonstrates excellent functional group tolerance and provides access to a wide range of 4-aminoquinolines.[1][2]

References

  • Guzman, J. D., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Guzman, J. D., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Thapa, S., & Bolliger, J. L. (2024). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. [Link]

  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloroquinoline. PrepChem.com. [Link]

  • Kouznetsov, V. V., et al. (2020). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

Sources

Technical Support Center: Synthesis of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the common challenges encountered during the synthesis of this important class of compounds.

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably for the treatment of malaria. The synthesis, while well-established, is often plagued by side reactions that can significantly impact yield and purity. This guide provides a structured approach to identifying, understanding, and mitigating these issues, drawing from established literature and field-proven insights.

This document is organized into three main sections, following the most common synthetic sequence:

  • Part 1: Troubleshooting the Synthesis of the Quinoline Core

  • Part 2: Challenges in the Chlorination of 4-Hydroxyquinolines

  • Part 3: Side Reactions in the Amination of 4-Chloroquinolines

Each section is presented in a question-and-answer format to directly address the specific problems you may be encountering in your research.

Part 1: Troubleshooting the Synthesis of the Quinoline Core

The initial formation of the quinoline ring system is the foundation of the entire synthesis. Several named reactions are commonly employed, each with its own set of potential pitfalls.

FAQ 1: I am getting a mixture of 2-hydroxy and 4-hydroxyquinoline isomers in my Conrad-Limpach-Knorr synthesis. How can I control the regioselectivity?

Answer: This is a classic regioselectivity challenge in quinoline synthesis, governed by kinetic versus thermodynamic control.

  • Causality: The reaction of an aniline with a β-ketoester has two potential sites of initial attack: the ketone carbonyl and the ester carbonyl.

    • Kinetic Control (Favors 4-Hydroxyquinoline): At lower temperatures (e.g., room temperature to slightly elevated), the more electrophilic ketone carbonyl is preferentially attacked by the aniline. This is a reversible reaction, but under these conditions, it leads to the formation of a β-aminoacrylate intermediate, which upon thermal cyclization, yields the 4-hydroxyquinoline.

    • Thermodynamic Control (Favors 2-Hydroxyquinoline): At higher temperatures (typically above 140°C), the reaction becomes thermodynamically controlled. The attack on the ester carbonyl, though slower, leads to the formation of a more stable β-ketoanilide intermediate. This intermediate is less likely to revert to the starting materials and, upon cyclization, yields the 2-hydroxyquinoline isomer.

Troubleshooting & Solutions:

ParameterTo Favor 4-Hydroxyquinoline (Kinetic Product)To Favor 2-Hydroxyquinoline (Thermodynamic Product)
Temperature Lower temperatures for the initial condensation (e.g., room temperature).Higher temperatures for the initial condensation (e.g., > 140°C).
Reaction Time Shorter reaction times for the initial condensation.Longer reaction times at elevated temperatures to allow for equilibration.
Catalyst Mild acid catalysis (e.g., a catalytic amount of HCl or H₂SO₄) can be used.Stronger acid catalysis and higher temperatures drive the reaction to the thermodynamic product.

Experimental Protocol: Selective Synthesis of 4-Hydroxyquinolines (Conrad-Limpach)

  • Condensation: In a round-bottom flask, combine the aniline and β-ketoester in a suitable solvent (e.g., ethanol). Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl). Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the enamine intermediate by TLC.

  • Cyclization: Remove the solvent under reduced pressure. To the resulting crude enamine, add a high-boiling inert solvent such as mineral oil or diphenyl ether. Heat the mixture to approximately 250°C for 30-60 minutes.

  • Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. The solid can then be collected by filtration and purified by recrystallization.

FAQ 2: My Friedländer synthesis is giving a low yield and a lot of tar-like byproducts. What is going wrong?

Answer: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be sensitive to reaction conditions, often leading to side reactions like self-condensation (aldol condensation) of the ketone and polymerization, resulting in tar formation.[1][2]

Troubleshooting & Solutions:

  • Optimize Your Catalyst: The choice of catalyst is critical. While traditional methods use strong acids or bases, modern approaches often employ milder and more efficient catalysts.[1]

    • Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) or iodine can be effective and are often used in solvent-free conditions or with microwave irradiation.[1][2]

    • Base Catalysts: For sensitive substrates, milder bases like piperidine or DBU can be used to minimize aldol side reactions.

  • Control the Temperature: High temperatures can promote tar formation. If using conventional heating, try lowering the temperature and extending the reaction time. Microwave-assisted synthesis can often provide rapid heating to the target temperature, minimizing the time for side reactions to occur.[1]

  • Solvent Choice: The solvent can impact the solubility of reactants and the reaction rate. While ethanol and DMF are common, for some substrates, greener solvents like water with a suitable catalyst can give excellent yields.[1]

  • Use an Imine Analog: To completely avoid the aldol condensation of the ketone starting material, you can pre-form the imine of the 2-aminoaryl ketone.[3]

Part 2: Challenges in the Chlorination of 4-Hydroxyquinolines

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step, as the chloro group acts as a good leaving group for the subsequent amination. This step, typically employing phosphorus oxychloride (POCl₃), has its own set of challenges.

FAQ 3: My chlorination reaction with POCl₃ is incomplete, and I'm having trouble with the work-up.

Answer: Incomplete reaction and difficult work-up are common issues in POCl₃-mediated chlorinations. The work-up is particularly challenging due to the need to quench the highly reactive excess POCl₃.

Troubleshooting & Solutions:

  • Ensure Anhydrous Conditions: POCl₃ is extremely sensitive to moisture. Any water in the reaction will consume the reagent and reduce the yield. Ensure your glassware is oven-dried and your 4-hydroxyquinoline starting material is completely dry.[4]

  • Sufficient Excess of POCl₃: While a minimum of one equivalent is needed, using POCl₃ as both the reagent and the solvent is a common and effective strategy to drive the reaction to completion.

  • Temperature and Reaction Time: The reaction typically requires heating (refluxing in POCl₃) for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Careful Work-up: The work-up procedure is critical to avoid hydrolysis of the 4-chloroquinoline product back to the starting material.

    • Quenching: After cooling, the excess POCl₃ must be quenched. This is a highly exothermic process. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralization: The resulting acidic solution should be neutralized with a base, such as a concentrated ammonia solution or sodium hydroxide, while keeping the temperature low with an ice bath. This will precipitate the crude 4-chloroquinoline.

    • Extraction: The product can then be extracted with an organic solvent like dichloromethane or chloroform.

Experimental Protocol: Chlorination of 4-Hydroxyquinoline

  • Reaction: In a fume hood, place the 4-hydroxyquinoline in a round-bottom flask equipped with a reflux condenser. Add an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Work-up: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice.

  • Neutralization: Cool the acidic solution in an ice bath and slowly add a concentrated solution of ammonium hydroxide or sodium hydroxide until the pH is neutral to slightly basic.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

FAQ 4: I am observing the formation of a dimeric or phosphorylated byproduct during my chlorination with POCl₃.

Answer: The formation of such byproducts can occur, particularly if the reaction conditions are not carefully controlled. The mechanism of chlorination involves the formation of a phosphate ester intermediate, which can potentially react with another molecule of 4-hydroxyquinoline to form a "pseudodimer".[5][6]

Troubleshooting & Solutions:

  • Temperature Control: These side reactions are more prevalent at lower temperatures where the initial phosphorylation is fast, but the conversion to the chloro-product is slow. Maintaining a sufficiently high reflux temperature ensures the rapid conversion of the intermediate to the desired product.[5][6]

  • Use of a Base: For some substrates, particularly quinazolones which are analogous to quinolones, the addition of a tertiary amine base can control the initial phosphorylation step and prevent the formation of pseudodimers.[5][6] However, for simple 4-hydroxyquinolines, this is less common.

  • Ensure Sufficient POCl₃: A stoichiometric amount of POCl₃ might not be enough to drive the reaction to completion and can lead to the accumulation of intermediates. Using POCl₃ as the solvent is often the best approach.

Part 3: Side Reactions in the Amination of 4-Chloroquinolines

The final step, the nucleophilic aromatic substitution (SNAr) of the 4-chloroquinoline with an amine, is where a number of side reactions can occur, impacting the purity of the final 4-aminoquinoline.

FAQ 5: When using a diamine, I am getting a significant amount of a bis-quinoline byproduct. How can I favor mono-substitution?

Answer: The formation of a bis-quinoline, where two molecules of 4-chloroquinoline react with one molecule of a diamine, is a very common problem. This occurs because after the first substitution, the remaining free amine on the side chain can act as a nucleophile and react with another molecule of 4-chloroquinoline.

Troubleshooting & Solutions:

  • Stoichiometry is Key: Use a large excess of the diamine (e.g., 5-10 equivalents). This will statistically favor the reaction of the 4-chloroquinoline with a fresh molecule of the diamine rather than the mono-substituted product.[7]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for mono-substitution by reducing the rate of the second substitution.

  • Slow Addition: Adding the 4-chloroquinoline slowly to a solution of the excess diamine can help to maintain a high concentration of the diamine relative to the 4-chloroquinoline throughout the reaction.

  • Use of Protecting Groups: For more complex syntheses or when using valuable diamines, selective protection of one of the amino groups is a robust strategy. A common protecting group is the Boc group, which can be removed under acidic conditions after the SNAr reaction.

Diagram: Di-amination Side Reaction

G cluster_0 Desired Mono-substitution cluster_1 Undesired Di-substitution 4-CQ 4-Chloroquinoline Mono-product 4-(Aminoalkylamino)quinoline 4-CQ->Mono-product Reaction with Diamine Diamine H₂N-(CH₂)n-NH₂ (Large Excess) Mono-product_2 4-(Aminoalkylamino)quinoline Bis-product Bis(4-quinolyl)alkyldiamine Mono-product_2->Bis-product Further Reaction 4-CQ_2 4-Chloroquinoline

Caption: Competing pathways in the amination with a diamine.

FAQ 6: My reaction is producing an insoluble white solid, which is not my desired 4-aminoquinoline product.

Answer: The formation of an insoluble white solid is often indicative of the hydrolysis of the 4-chloroquinoline starting material back to the 4-hydroxyquinoline.[4]

Troubleshooting & Solutions:

  • Strictly Anhydrous Conditions: The 4-chloro group is susceptible to hydrolysis, especially at elevated temperatures. Ensure that your solvent and amine are scrupulously dry. Use freshly distilled or anhydrous grade solvents.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

  • Purity of Starting Materials: Ensure your 4-chloroquinoline is free of any residual acid from the chlorination step, as this can catalyze hydrolysis.

FAQ 7: I am observing a byproduct with a mass of +16 compared to my expected product, suggesting N-oxide formation. How can I prevent this?

Answer: N-oxidation can occur at either the quinoline nitrogen or, more commonly, at the more basic nitrogen of the aliphatic side chain. This is typically caused by oxidative conditions.

Troubleshooting & Solutions:

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Ensure that no adventitious oxidizing agents are present in the reaction.

  • Use Fresh Solvents: Older bottles of ethers (like THF or diethyl ether) can form peroxides, which are potent oxidizing agents. Use freshly opened or distilled solvents.

  • Inert Atmosphere: As with hydrolysis, an inert atmosphere can help to minimize oxidation.

Alternative Synthetic Routes and Their Challenges

While the Conrad-Limpach/chlorination/amination sequence is common, other methods exist, each with its own set of potential side reactions.

  • Palladium-Catalyzed Amination (Buchwald-Hartwig/Ullmann type): This can be a milder alternative to the classical SNAr, particularly for less reactive amines.[8][9][10] However, challenges can include catalyst deactivation, ligand screening, and the need for strictly anhydrous and anaerobic conditions. Side reactions can include hydrodehalogenation of the 4-chloroquinoline.

  • Friedländer Synthesis: As discussed, a major side reaction is the self-condensation of the ketone component.[1][2] Regioselectivity can also be an issue with unsymmetrical ketones.[3]

  • Combes Synthesis: This reaction of an aniline with a β-diketone can also suffer from regioselectivity issues when an unsymmetrical diketone is used.[11][12] The strongly acidic conditions can also lead to charring and low yields.

  • Niementowski Synthesis: This reaction of anthranilic acid with a ketone or aldehyde often requires high temperatures, which can lead to decomposition and low yields.[13][14]

Diagram: General Synthetic Workflow and Key Checkpoints

G Start Aniline + β-Ketoester Conrad_Limpach Conrad-Limpach-Knorr Synthesis Start->Conrad_Limpach Checkpoint1 Checkpoint 1: Regioselectivity (2-OH vs 4-OH) Conrad_Limpach->Checkpoint1 4-OH-Q 4-Hydroxyquinoline Chlorination Chlorination (POCl₃) 4-OH-Q->Chlorination Checkpoint2 Checkpoint 2: Hydrolysis, Dimerization Chlorination->Checkpoint2 4-Cl-Q 4-Chloroquinoline Amination Amination (SₙAr) 4-Cl-Q->Amination Checkpoint3 Checkpoint 3: Di-amination, Hydrolysis, N-Oxidation Amination->Checkpoint3 4-NH2-Q 4-Aminoquinoline Checkpoint1->4-OH-Q Checkpoint2->4-Cl-Q Checkpoint3->4-NH2-Q

Caption: Key checkpoints for troubleshooting in a typical 4-aminoquinoline synthesis.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support Center.
  • Anderson, K. W., et al. (2007). Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. The Journal of Organic Chemistry, 72(6), 2232–2235.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem Technical Support Center.
  • Semantic Scholar. (n.d.).
  • Romero, A. H., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1386178.
  • BenchChem. (2025). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. BenchChem Technical Support Center.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis.
  • BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. BenchChem Technical Support Center.
  • RSC Publishing. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
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  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(24), 7348-7351.
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
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  • Pearson, D. E., Jones, W. H., & Cope, A. C. (1946). Synthesis of monoalkyl-substituted diamines and their condensation products with 4,7-dichloroquinoline. Journal of the American Chemical Society, 68(7), 1225–1229.
  • chemeurope.com. (n.d.). Niementowski quinazoline synthesis.
  • BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
  • Wikipedia. (n.d.). Quinoline.
  • K-W. Chi, et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1833-1841.
  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • PubMed. (2011).
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  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 4-Aminoquinoline.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • National Center for Biotechnology Information. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References.
  • Figshare. (n.d.).

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Technical Support Center: Purification of 3-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloroquinolin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying this compound from complex reaction mixtures. Our goal is to equip you with the knowledge to optimize your purification strategies, ensuring high purity and yield.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and offering step-by-step solutions.

Problem 1: Low Recovery of this compound After Column Chromatography

Q: I'm losing a significant amount of my product on the silica gel column. What could be the cause and how can I fix it?

A: Low recovery from silica gel chromatography is a frequent issue with amine-containing compounds like this compound. The primary reason is the strong interaction between the basic amine group and the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant tailing.

Potential Causes and Solutions:

  • Strong Adsorption to Silica: The Lewis basicity of the amine nitrogen leads to strong binding with the acidic silica gel.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at a concentration of 0.1-1% is commonly used.[1] This will compete with your product for the active sites on the silica, reducing strong adsorption and improving elution.

  • Compound Instability: this compound might be degrading on the acidic silica gel.

    • Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

  • Inappropriate Solvent System: The chosen eluent may not have sufficient polarity to effectively move the compound off the column.

    • Solution: Systematically increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. A gradient elution, starting with a low polarity and gradually increasing, can be very effective. For highly polar amines, a solvent system like dichloromethane/methanol might be necessary.[2][3]

Problem 2: The Purified Product Contains Persistent Impurities

Q: After purification, my this compound is still contaminated with starting materials or byproducts. How can I improve the separation?

A: The presence of persistent impurities indicates that the chosen purification method lacks the necessary resolving power. This often occurs when impurities have similar polarities to the desired product.

Potential Impurities and Purification Strategies:

Impurity TypeCommon ExamplesRecommended Purification Strategy
Unreacted Starting Materials e.g., 4,7-dichloroquinolineOptimize column chromatography conditions (e.g., shallower gradient, different solvent system). Recrystallization can also be effective if the solubility profiles differ significantly.
Isomeric Byproducts e.g., other chloro-aminoquinoline isomersHigh-performance column chromatography with a high-resolution stationary phase is often required. Careful selection of the eluent system is critical. Preparative TLC or HPLC may be necessary for difficult separations.[4]
Polymeric/Tarry Materials High molecular weight byproductsThese are often much less polar or much more polar than the product. A preliminary filtration through a plug of silica gel can remove baseline impurities. For highly colored tars, treatment with activated carbon before further purification may be beneficial.[4]
Problem 3: "Oiling Out" During Recrystallization

Q: I'm trying to recrystallize my this compound, but it's forming an oil instead of crystals. What's going wrong?

A: "Oiling out" happens when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated upon cooling, causing the compound to separate as a liquid rather than forming a crystal lattice.[5]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: The most common cause is using an insufficient amount of solvent. Re-heat the mixture to boiling and add more of the hot solvent until the oil completely dissolves.[5]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath, as rapid cooling encourages oil formation.[6]

  • Change Solvent System: If the problem persists, the chosen solvent may not be ideal. The boiling point of the solvent might be higher than the melting point of your impure compound. Try a lower-boiling solvent or a mixed solvent system. Common solvents for quinoline derivatives include ethanol, methanol, and acetone.[5]

  • Scratching or Seeding: Once the solution has cooled, induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure compound.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying this compound?

A1: A multi-step approach is often the most effective. Start with an acidic wash of the crude reaction mixture to extract the basic amine into the aqueous phase, leaving non-basic organic impurities behind.[7] After neutralization of the aqueous layer, the product can be back-extracted into an organic solvent. This is then followed by either column chromatography for separating closely related impurities or recrystallization to obtain a highly crystalline final product.

Q2: What are some common starting materials and potential byproducts in the synthesis of this compound that I should be aware of during purification?

A2: The synthesis of 4-aminoquinolines often involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[8][9] For this compound, a common precursor would be a di-chloroquinoline. Potential impurities can include unreacted starting materials, regioisomers if the starting material is not symmetric, and products of side reactions. It is crucial to characterize the impurity profile of your crude mixture by techniques like TLC, LC-MS, or NMR to devise an effective purification strategy.[10]

Q3: How can I effectively remove excess amine reagents used in the synthesis?

A3: Excess amine reagents can often be removed with an acidic wash.[7] By washing the organic layer containing the crude product with a dilute acid solution (e.g., 1M HCl), the amine reagent will be protonated and partition into the aqueous layer. Your product, also an amine, will also be extracted. Subsequent basification of the aqueous layer and extraction will recover your product. Alternatively, washing with a copper sulfate solution can be effective for complexing and removing some amines.[7]

Q4: Is this compound stable under typical purification conditions?

A4: While generally stable, aminoquinolines can be susceptible to oxidation, especially if exposed to light and air for prolonged periods.[11] During purification, it is good practice to minimize exposure to strong light and to work reasonably quickly. Thermal degradation can also occur at high temperatures, so prolonged heating during recrystallization or distillation should be avoided.[12][13]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is an excellent first step to remove non-basic impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The this compound will be protonated and move into the aqueous layer.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers.

  • Wash: Wash the combined aqueous layer with the organic solvent used in step 1 to remove any remaining neutral organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is basic (pH > 9). The product will precipitate or form an oil.

  • Back-Extraction: Extract the product back into an organic solvent (e.g., DCM or ethyl acetate). Repeat this extraction 3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel and then adding the powder to the top of the column.[1]

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for complex mixtures.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is used to obtain a highly pure, crystalline product from a crude solid.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6][14] Test small amounts in various solvents like ethanol, methanol, acetone, or ethyl acetate to find the best one.[5] Mixed solvent systems can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

Visual Workflow and Decision Making

The following diagrams illustrate the general workflow for the purification of this compound and a decision-making tree for troubleshooting common issues.

PurificationWorkflow Crude Crude Reaction Mixture AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Column Column Chromatography AcidBase->Column Separation of Polar Impurities Recrystal Recrystallization AcidBase->Recrystal If sufficiently pure Column->Recrystal Final Polishing Pure Pure Product Column->Pure If crystalline Recrystal->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue LowYield Low Yield in Chromatography Start->LowYield Impure Product is Impure Start->Impure OilingOut Oiling Out in Recrystallization Start->OilingOut AddBase Add Et3N to Eluent LowYield->AddBase Cause: Strong Adsorption ChangeStationary Use Alumina/Deactivated Silica LowYield->ChangeStationary Cause: Degradation OptimizeColumn Optimize Gradient/Solvent Impure->OptimizeColumn Cause: Poor Separation RePurify Re-purify (e.g., Recrystallize) Impure->RePurify Cause: Co-elution AddSolvent Re-heat & Add More Solvent OilingOut->AddSolvent Action SlowCool Cool Slowly OilingOut->SlowCool Action ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Action

Caption: Troubleshooting decision tree for purification issues.

References
  • Yousuf, M., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Latin American Journal of Pharmacy, 31(7), 995-1001.
  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Molecules, 20(10), 18338-18351.
  • MacDonald, J. C., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
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  • Reyes-Melo, F. D., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1844.
  • European Patent Office. (1982). Process for the preparation of 4-amino-chloroquinolines (EP0056766B1).
  • Le, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 215-222.
  • Romero, M. A., & Delgado, J. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1599818.
  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Retrieved from [Link]

  • Google Patents. (1945). Purification of amine reaction mixtures (US2377511A).
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022).
  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011).
  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-2-methyl-N-phenylquinolin-4-amine. Retrieved from [Link]

  • ResearchGate. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-Chloroquinolin-4-amine in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Chloroquinolin-4-amine. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of its poor solubility in experimental assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible results.

Introduction: Understanding the Solubility Puzzle of this compound

This compound is a quinoline derivative, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds, such as the antimalarial drug chloroquine.[1][2][3][4] The structure of this compound, featuring a halogenated aromatic ring system and a primary amine, contributes to its characteristically low aqueous solubility. This poor solubility can be a major hurdle in various in vitro and in vivo assays, potentially leading to underestimated compound activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[5] This guide will walk you through the principles and practical steps to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline ring is a large, hydrophobic scaffold. While the 4-amino group can participate in hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to poor interaction with water.

Furthermore, the amine group at position 4 is basic. In neutral or alkaline aqueous solutions, this amine group is predominantly in its un-ionized (free base) form, which is less soluble than its protonated (salt) form. The solubility of ionic compounds containing basic anions generally increases as the pH of the solution is decreased.[6]

Q2: I'm using DMSO as a co-solvent, but I'm still seeing precipitation when I dilute my stock solution into the assay medium. What's happening and how can I fix it?

A2: This is a common phenomenon known as "shock precipitation."[7] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds for creating high-concentration stock solutions, its miscibility with water doesn't guarantee the compound will remain in solution upon dilution into an aqueous buffer.[5][8][9]

Causality: When a concentrated DMSO stock is rapidly introduced into a large volume of aqueous medium, the localized DMSO concentration drops sharply. This sudden change in the solvent environment can cause the compound to crash out of solution before it has a chance to disperse.[7]

Troubleshooting Protocol: Step-Wise Dilution

A "step-wise" or serial dilution strategy can mitigate this issue.[7] Instead of a direct, large-volume dilution, a series of intermediate dilutions are performed.

Experimental Workflow for Step-Wise Dilution

G A 10 mM Stock in 100% DMSO B Intermediate Dilution 1 (e.g., 1 mM in 10% DMSO/Buffer) A->B 1:10 dilution C Intermediate Dilution 2 (e.g., 100 µM in 1% DMSO/Buffer) B->C 1:10 dilution D Final Assay Concentration (e.g., 10 µM in 0.1% DMSO/Buffer) C->D 1:10 dilution E Add to Assay Plate D->E Final working solution

Caption: Step-wise dilution workflow to prevent shock precipitation.

Additional Tips:

  • Temperature: Ensure your assay buffer is at the experimental temperature (e.g., 37°C) before adding the compound. Adding a room temperature stock to cold media can decrease solubility.[7]

  • Mixing: Gently vortex or pipette mix after each dilution step to ensure homogeneity.

  • Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤0.5%) and consistent across all wells, including controls, as it can have biological effects on cells.[9][10]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Absolutely. Adjusting the pH is a highly effective strategy for ionizable compounds like this compound.[11][][13] The 4-amino group is basic and will become protonated in acidic conditions, forming a more soluble salt.

Mechanism of pH-Dependent Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Compound_protonated R-NH3+ (Protonated, Soluble) Compound_neutral R-NH2 (Neutral, Poorly Soluble) Compound_protonated->Compound_neutral - H+ Compound_neutral->Compound_protonated + H+

Caption: Effect of pH on the ionization and solubility of an amine-containing compound.

Experimental Protocol: pH Adjustment

  • Determine the pKa: If the pKa of this compound is not known, it can be predicted using software or determined experimentally. For quinolones, the basic pKa is often in the range of 4-6.

  • Prepare Acidic Buffers: Prepare your assay buffer at a pH at least 1-2 units below the pKa of the 4-amino group to ensure complete protonation and solubilization. For example, a citrate or acetate buffer at pH 4.5 could be suitable.

  • Solubility Testing: Test the solubility of the compound in the selected acidic buffer.

  • Assay Compatibility: Crucially, ensure that the acidic pH is compatible with your assay system (e.g., enzyme activity, cell viability). If not, this method may not be appropriate.

Caution: While effective, be aware that a pH-adjusted formulation may precipitate upon dilution into a neutral physiological environment.[14]

Q4: Are there other solvents or formulations I can try if DMSO and pH adjustment are not suitable for my assay?

A4: Yes, several alternative strategies can be employed, depending on the specific constraints of your experimental setup.

Alternative Solubilization Strategies

StrategyDescriptionBest ForConsiderations
Co-solvents Using water-miscible organic solvents to increase solubility.[8][][15]In vitro assaysEthanol: Often better tolerated by cells than DMSO.[9] Polyethylene Glycols (PEGs): Good for both in vitro and in vivo formulations.[16] N,N-Dimethylformamide (DMF): A strong solvent, but can have higher toxicity.
Surfactants Micelle-forming agents that can encapsulate hydrophobic compounds.Formulations for in vivo studies, some in vitro assays.Tween® 20/80, Poloxamers: Can interfere with some assays. Critical micelle concentration (CMC) must be considered.
Cyclodextrins Form inclusion complexes with the drug, increasing aqueous solubility.[11][17]A wide range of applications, including cell-based assays.Can sometimes alter the effective free concentration of the compound.
Solid Dispersions Dispersing the compound in a polymer matrix to create an amorphous form.[17][18][19]Oral drug formulation development.Requires specialized formulation techniques like spray drying or hot-melt extrusion.

Experimental Protocol: Co-Solvent Screening

  • Select Co-solvents: Based on your assay's tolerance, select a panel of co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).

  • Prepare Stock Solutions: Attempt to dissolve this compound in each co-solvent at a high concentration (e.g., 10 mM).

  • Aqueous Dilution Test: Perform a step-wise dilution into your aqueous assay buffer, visually inspecting for precipitation at each step.

  • Assay Compatibility Test: Run a vehicle control with the highest concentration of the co-solvent to be used in the assay to ensure it does not affect the experimental outcome.

Summary and Key Takeaways

The poor solubility of this compound is a manageable challenge. A systematic approach, starting with the simplest and most compatible methods for your assay, will yield the best results.

Recommended Troubleshooting Workflow

G Start Compound Precipitation Observed DMSO Is DMSO stock used? Start->DMSO Stepwise Implement Step-Wise Dilution DMSO->Stepwise Yes pH_Check Is assay pH-sensitive? DMSO->pH_Check No Success Solubility Issue Resolved Stepwise->Success pH_Adjust Adjust Buffer pH to Acidic Range pH_Check->pH_Adjust No Cosolvent Screen Alternative Co-solvents (Ethanol, PEG 400) pH_Check->Cosolvent Yes pH_Adjust->Success Advanced Consider Advanced Formulations (Cyclodextrins, Surfactants) Cosolvent->Advanced If still issues Cosolvent->Success Advanced->Success

Caption: Decision-making workflow for troubleshooting solubility issues.

By understanding the physicochemical properties of this compound and applying these structured troubleshooting strategies, you can ensure that your experimental results are both accurate and reliable.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(6), 1347.
  • Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Joshi, A., et al. (2024). Formulation strategies for poorly soluble drugs.
  • Schanz, M., et al. (2022).
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • BenchChem. (2025). Troubleshooting Compound XAC experiments. BenchChem.
  • 3-Amino-4-chloroquinoline. ChemBK.
  • Giménez, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • Di, L., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org.
  • Di, L., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • Bergström, C. A. S. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Khan Academy. (n.d.). pH and solubility. Khan Academy.
  • pH Adjustment and Co-Solvent Optimiz
  • Slideshare. (n.d.).
  • Co-solvent - The 'Medicinal Magician' in The Laboratory.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Ates, G., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed.
  • Vemula, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Jorgensen, W. L., et al. (2014).
  • Kragh, T., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays.
  • MedChem Essentials: Solubility part 2. (2025). YouTube.
  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). PMC - NIH.
  • Troubleshooting Immunoprecipit
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
  • How to prevent compound precipitation during flash column chrom
  • Co-immunoprecipitation (Co-IP) Troubleshooting. (2024). Antibodies.com.
  • Chloroquine | C18H26ClN3 | CID 2719. PubChem - NIH.
  • Immunoprecipitation troubleshooting. Agrisera antibodies.
  • Chemical Compatibility Database
  • 4-aminoquinolines as Antimalarial Drugs. University of Birmingham.
  • 61260-22-8|this compound|BLD Pharm. BLD Pharm.
  • 4-Chloroquinolin-3-amine | 58401-43-7. Sigma-Aldrich.
  • Chloroquine. Wikipedia.
  • 58401-43-7 | 4-Chloroquinolin-3-amine. ChemScene.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Chemical Compatibility Chart. University of California, Riverside.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI.

Sources

Technical Support Center: Optimizing Derivatization of 3-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-Chloroquinolin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. Our goal is to provide you with in-depth, field-proven insights to overcome common experimental hurdles and optimize your reaction conditions. This is not just a list of steps; it is a troubleshooting resource built on the principles of chemical causality.

Introduction: Understanding the Reactivity of this compound

This compound is a privileged heterocyclic scaffold. Its reactivity is dominated by the C4-chloro substituent, which is activated towards nucleophilic substitution due to the electron-withdrawing nature of the quinoline ring nitrogen. The primary amine at the C4 position is a key feature, making this molecule a popular building block in the synthesis of compounds with a wide range of biological activities, including antimalarial and anticancer agents.[1][2]

The most common derivatization strategies involve targeting the C3-chloro group for substitution or cross-coupling reactions. This guide will focus on troubleshooting three principal classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Buchwald-Hartwig Amination (C-N Cross-Coupling)

  • Suzuki-Miyaura Coupling (C-C Cross-Coupling)

Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the C3-chloride by a nucleophile is a fundamental approach. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[3] Success hinges on stabilizing this intermediate.

Frequently Asked Questions (SNAr)

Q1: My SNAr reaction with an amine or alcohol nucleophile is sluggish or failing completely. What are the primary factors to investigate?

A1: This is a common issue often traced back to one of four key parameters:

  • Nucleophile Reactivity: The nucleophile must be sufficiently strong to attack the electron-deficient quinoline ring. For amine nucleophiles, basicity plays a role; primary amines are generally effective.[4][5] If using an alcohol, it must be deprotonated with a strong base (e.g., NaH) to form the more potent alkoxide.

  • Solvent Choice: The reaction requires a polar, aprotic solvent to solvate the charged intermediate and facilitate the reaction. High-boiling point solvents are preferred as these reactions often require heat.

    • Excellent Choices: DMSO, DMF, NMP.[4][6]

    • Moderate Choices: Ethanol, Dioxane (may require higher temperatures or longer reaction times).[6]

  • Temperature: SNAr reactions on heteroaromatic chlorides are often slow at room temperature and typically require heating.[7] A good starting point is 80-100 °C, with the potential to increase to 140-180 °C for less reactive nucleophiles.[4][5] Always monitor for decomposition at higher temperatures.

  • Base: If your nucleophile is an amine salt (e.g., a hydrochloride), a non-nucleophilic base (like K₂CO₃, Cs₂CO₃, or DIPEA) is essential to liberate the free amine in situ.[2][6] When using primary amines, an extra equivalent of the amine itself can sometimes act as the base, though adding an auxiliary base is often more efficient.[4]

Q2: I'm observing significant side product formation or decomposition of my starting material. How can I improve the reaction's cleanliness?

A2: This points to reaction conditions being too harsh or non-selective.

  • Lower the Temperature: High temperatures can lead to decomposition or side reactions. Try running the reaction at the lowest temperature that gives a reasonable conversion rate.

  • Protecting Groups: The C4-amino group can potentially act as a nucleophile itself, leading to polymerization or side reactions, although it is generally less nucleophilic than an aliphatic amine. If self-condensation is suspected, consider protecting the C4-amine as a Boc-carbamate or another suitable group before proceeding.

  • Ensure Inert Atmosphere: While not as critical as in cross-coupling, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if your substrate or nucleophile is sensitive.

Mechanism: SNAr Addition-Elimination

Caption: SNAr mechanism on this compound.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling

For forming C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bonds, palladium-catalyzed cross-coupling is the state-of-the-art method. These reactions are powerful but extremely sensitive to reaction parameters.

A. Buchwald-Hartwig Amination

This reaction couples the C3-chloro position with a primary or secondary amine.[8][9] Success is critically dependent on the integrity of the catalytic cycle.

Frequently Asked Questions (Buchwald-Hartwig)

Q1: My Buchwald-Hartwig reaction has stalled. I see starting material and only a trace of product. What is the most likely cause of failure?

A1: This is almost always due to catalyst deactivation or suboptimal reaction setup. Perform the following critical checks:

  • Oxygen Exclusion: The Pd(0) active catalyst is extremely sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and that the reaction is maintained under a strictly inert atmosphere (Ar or N₂) from start to finish.

  • Base Selection: The base is critical. It must be strong enough to deprotonate the amine but not so nucleophilic that it competes in the reaction.

    • Strong, Bulky Bases are Preferred: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium phosphate (K₃PO₄) are common choices.[10][11]

    • Avoid: Hydroxide bases (NaOH, KOH) or carbonates (K₂CO₃) are often not strong enough and can poison the catalyst.

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For chloroquinolines, bulky, electron-rich phosphine ligands are required.[9]

    • Modern "Go-To" Ligands: XPhos, RuPhos, BrettPhos.

    • Older Generation Ligands: BINAP or DPEPhos may work but often require higher catalyst loading and temperatures.[8]

  • Catalyst Source: Use a reliable palladium source. Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts that are reduced to Pd(0) in situ. Air-stable precatalysts (e.g., XPhos-Pd-G3) are highly recommended as they are more robust and provide more consistent results.[9]

Q2: I'm seeing a significant amount of hydrodehalogenation (C3-H instead of C3-N). How can I suppress this side reaction?

A2: Hydrodehalogenation arises from competing pathways in the catalytic cycle, often exacerbated by β-hydride elimination if your amine has an alpha-proton.

  • Ligand Selection: Switching to a bulkier ligand can sterically hinder the hydrodehalogenation pathway.

  • Base Strength: Using a slightly weaker base, if the main reaction allows, can sometimes reduce this side reaction.

  • Temperature Control: Running the reaction at the lowest possible temperature can favor the desired C-N bond formation.

Data Presentation: Common Buchwald-Hartwig Conditions
ParameterCondition A (Classic)Condition B (Modern/Optimized)Rationale for Change
Pd Source Pd₂(dba)₃XPhos-Pd-G3G3 is an air-stable precatalyst, ensuring more reliable activation to Pd(0).
Ligand BINAPXPhosXPhos is bulkier and more electron-rich, promoting faster reductive elimination.[9]
Base K₃PO₄NaOtBuNaOtBu is a stronger, non-coordinating base, often leading to faster reactions.
Solvent Toluene1,4-Dioxane or t-Amyl AlcoholThese solvents can offer better solubility and stability for the catalytic species.
Temp. 100-110 °C80-100 °CMore active catalyst systems often allow for lower, more selective reaction temperatures.
B. Suzuki-Miyaura Coupling

This reaction forges a C-C bond between the C3-chloro position and an organoboron species, typically a boronic acid or ester.[12]

Frequently Asked Questions (Suzuki-Miyaura)

Q1: My Suzuki coupling is not working. What are the critical variables to check?

A1: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling is sensitive to conditions, but the key parameters differ slightly.

  • Base and Solvent System: The base activates the boronic acid to facilitate transmetalation.[13] A common and effective system is an aqueous solution of a carbonate base (e.g., 2M Na₂CO₃ or K₂CO₃) with a water-immiscible organic solvent like Toluene, Dioxane, or DME.[14][15] The reaction occurs at the interface of the two phases.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and often effective catalyst that can be used directly.[14][15] Alternatively, a combination of Pd(OAc)₂ or PdCl₂(PPh₃)₂ with additional phosphine ligands works well.

  • Boronic Acid Quality: Boronic acids can degrade over time, especially through dehydration to form boroxines. This is a very common cause of failure. Use fresh, high-quality boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

  • Degassing: As with all Pd(0) chemistry, rigorous degassing of the solvent is non-negotiable to prevent catalyst oxidation.

Q2: My main side product is a homocoupled boronic acid (R-R from R-B(OH)₂). What causes this and how can I fix it?

A2: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.

  • Improve Inert Atmosphere: This is the first and most important step. Ensure your degassing and inert gas blanket are impeccable.

  • Control Reagent Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid is standard, but a very large excess can sometimes promote homocoupling.

  • Add a Phosphine Ligand: If you are using a simple palladium salt like Pd(OAc)₂, the addition of a stabilizing phosphine ligand (like PPh₃ or SPhos) can often clean up the reaction and suppress homocoupling.

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_Reagents 1. Reagent Integrity Check - Fresh Solvents? - Boronic Acid Quality? - Base Purity? Start->Check_Reagents Check_Atmosphere 2. Inert Atmosphere Check - Proper Degassing? - No Leaks in Setup? Check_Reagents->Check_Atmosphere Reagents OK Reassess Re-evaluate Synthetic Route Check_Reagents->Reassess Reagents Bad Check_Conditions 3. Reaction Conditions - Temperature Correct? - Stirring Adequate? Check_Atmosphere->Check_Conditions Atmosphere OK Check_Atmosphere->Reassess Atmosphere Bad Optimize_Catalyst 4. Optimize Catalyst System (For Cross-Coupling) - Change Ligand? - Change Base? - Use Precatalyst? Check_Conditions->Optimize_Catalyst Conditions OK Check_Conditions->Reassess Conditions Wrong Success Reaction Successful Optimize_Catalyst->Success Optimization Works Optimize_Catalyst->Reassess Still Fails

Sources

"3-Chloroquinolin-4-amine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is rooted in fundamental chemical principles to help you anticipate and address challenges in your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Question 1: What are the recommended storage conditions for this compound?

Answer: Based on the chemical structure and supplier recommendations for similar compounds, this compound should be stored in a cool, dry, and dark place.[1] A recommended storage temperature is 4°C. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

ConditionRecommendationRationale
Temperature 4°CTo minimize thermal degradation.
Light Protect from lightAromatic amines and halogenated compounds can be susceptible to photodecomposition.[2]
Atmosphere Tightly sealed, consider inert gasTo prevent hydrolysis from atmospheric moisture and potential oxidative degradation.

Question 2: I left my solution of this compound in an aqueous buffer on the benchtop for a few days and now see a new peak in my HPLC analysis. What could this be?

Answer: The most probable cause is hydrolysis of the chloro group at the 3-position to a hydroxyl group, forming 4-amino-3-hydroxyquinoline. The quinoline ring system is susceptible to nucleophilic attack, and water can act as a nucleophile, especially at non-neutral pH.[3][4]

To confirm this, you can use LC-MS to determine the mass of the new peak. The expected mass of the hydrolyzed product would be different from the parent compound. To prevent this, prepare aqueous solutions fresh and store them at a low temperature for short periods. For longer-term storage in solution, consider using a non-aqueous solvent if your experimental design allows.

Degradation Pathways

Question 3: What are the likely degradation pathways for this compound under forced degradation conditions?

Answer: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[5][6] Based on the structure of this compound, the following degradation pathways are plausible under different stress conditions:

  • Hydrolysis (Acidic/Basic): The C-Cl bond is susceptible to hydrolysis, leading to the formation of 4-amino-3-hydroxyquinoline.[3][7] The rate of hydrolysis is dependent on pH and temperature.

  • Oxidation: The quinoline ring and the amino group are potential sites for oxidation.[8][9] Oxidative degradation can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products.

  • Photolysis: Exposure to UV or visible light can induce degradation.[2][10] The aromatic system can absorb light energy, leading to the formation of reactive species that can undergo various reactions, including dehalogenation or polymerization.

  • Thermal Degradation: At elevated temperatures, the molecule may decompose.[11][12] The degradation products will depend on the specific conditions (e.g., presence of oxygen, moisture).

Below is a diagram illustrating the potential primary degradation pathways.

G parent This compound hydrolysis_product 4-Amino-3-hydroxyquinoline parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product N-Oxide or Hydroxylated Derivatives parent->oxidation_product Oxidation ([O]) photolysis_product Dehalogenated or Polymeric Products parent->photolysis_product Photolysis (hν)

Caption: Potential degradation pathways of this compound.

Question 4: My mass spectrometry data suggests the formation of a dimer. Is this a known degradation pathway?

Answer: While not explicitly documented for this specific molecule in the literature, dimerization is a plausible degradation pathway for aromatic amines, especially under oxidative or photolytic stress. The amino group can be oxidized to a radical species, which can then couple with another molecule. Another possibility is a nucleophilic attack of the amino group of one molecule on the C-4 position of another, displacing the chloro group, though this is less likely under typical conditions.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

Potential Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare fresh stock solutions in a suitable, dry solvent (e.g., DMSO). 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store aliquots at -20°C or -80°C and protect from light. 4. Before use, visually inspect for precipitation.
Degradation in assay buffer 1. Assess the stability of this compound in your assay buffer over the time course of your experiment. 2. Run a time-course HPLC or LC-MS analysis of the compound in the buffer. 3. If degradation is observed, consider adjusting the pH of the buffer or adding antioxidants (if compatible with your assay).

Issue 2: Appearance of unknown peaks in chromatography.

Potential Cause Troubleshooting Steps
Hydrolysis 1. Analyze the sample by LC-MS to determine the mass of the unknown peak. Compare it to the expected mass of the hydrolyzed product. 2. Avoid prolonged exposure to aqueous environments. Use fresh solutions.
Oxidation 1. If the sample was exposed to air for an extended period, consider oxidative degradation. 2. Prepare and handle solutions under an inert atmosphere. 3. Store solutions in amber vials to minimize light exposure, which can catalyze oxidation.
Photodegradation 1. If the sample was exposed to light, compare its chromatogram to a sample that was protected from light. 2. Work in a low-light environment and use amber glassware or foil-wrapped containers.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound, based on ICH guidelines.[5]

Objective: To identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2] Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by HPLC or LC-MS to separate and identify the parent compound and any degradation products.

Caption: Workflow for a forced degradation study.

References

  • Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. (n.d.).
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - Semantic Scholar. (2024, February 29).
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. (n.d.).
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2).
  • Forced degradation and impurity profiling. (n.d.).
  • 4-Chloroquinolin-3-amine | 58401-43-7 - Sigma-Aldrich. (n.d.).
  • Download PDF (Inglês) - SciELO. (2021, August 5).
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.).
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC - NIH. (2024, February 29).
  • Characterization of the degradation products of amines used for post combustion CO 2 capture - lsabm. (n.d.).
  • EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents. (n.d.).
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. (n.d.).
  • Efficient degradation of chloroquine drug by electro-Fenton oxidation - PubMed. (n.d.).
  • 1354222-11-9 | 3-Chloroquinolin-7-amine - ChemScene. (n.d.).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022, October 19).
  • 3-chloro-2-methyl-N-phenylquinolin-4-amine | C16H13ClN2 | CID 177737562 - PubChem. (n.d.).
  • Thermal Degradation and Corrosion of Amines for CO2 Capture - The University of Texas at Austin. (n.d.).
  • (PDF) Thermal Degradation of Linear Amines for CO2 Capture - ResearchGate. (2025, October 30).
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.).
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. (n.d.).
  • Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed. (2018, May 15).
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025, April 1).
  • Synthesis of chloroquine from 4-amino-7-chloroquinoline - Chemistry Stack Exchange. (2012, June 11).
  • Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products - PubMed. (n.d.).
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC - NIH. (2020, January 2).
  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture - ResearchGate. (n.d.).
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. (2024, March 6).
  • US3592854A - Hydrolysis of amides to amines - Google Patents. (n.d.).
  • 15.17: Chemical Properties of Amides: Hydrolysis - Chemistry LibreTexts. (2021, March 22).
  • Chloroquine - Wikipedia. (n.d.).

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Technical Support Center: Suzuki Coupling with Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Suzuki-Miyaura cross-coupling reactions with chloroquinoline substrates. As a Senior Application Scientist, my goal is to provide you with not just solutions to common problems, but also the underlying scientific reasoning to empower your experimental design and execution. Chloroquinolines, while being cost-effective and readily available starting materials, present unique challenges due to the strength of the C-Cl bond and the presence of the quinoline nitrogen. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a chloroquinoline is showing no product formation or very low conversion. Where should I start troubleshooting?

This is a common issue, primarily stemming from the low reactivity of the C-Cl bond. The oxidative addition of palladium to an aryl chloride is often the rate-limiting step in the catalytic cycle.[1] Here’s a systematic approach to address this:

1. Evaluate Your Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount for activating the C-Cl bond.

  • Palladium Precursor: While Pd(PPh₃)₄ can sometimes be effective, it often lacks the activity for challenging chloro-substrates.[2] Consider more active Pd(0) sources like Pd₂(dba)₃ or Pd(OAc)₂. These are typically used in combination with a specialized ligand.

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are generally insufficient.[2] You need to employ bulky, electron-rich phosphine ligands that promote the oxidative addition step.[2] Buchwald-type biarylphosphine ligands such as SPhos and XPhos are excellent starting points.[2][3] N-heterocyclic carbenes (NHCs), found in precatalysts like PEPPSI-IPr, are also highly effective for coupling aryl chlorides.[2][4]

2. Strengthen Your Base: The base is not just a proton scavenger; it plays a critical role in activating the boronic acid for transmetalation.[2][4]

  • Weak bases like Na₂CO₃ are often inadequate for chloroquinolines.

  • Stronger, non-nucleophilic bases are required. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently the bases of choice.[2]

3. Optimize Solvent and Temperature:

  • Higher temperatures are generally necessary to overcome the activation energy of the C-Cl bond cleavage. Aim for temperatures between 90-120 °C.[2]

  • Aprotic polar solvents are preferred. 1,4-Dioxane, tetrahydrofuran (THF), and toluene, often with a small amount of water, are commonly used solvent systems.[2][5] The water can aid in solubilizing the base.

4. Check Reagent Integrity:

  • Boronic Acids: These reagents can degrade over time, especially with exposure to moisture, leading to protodeboronation.[6] It is advisable to use fresh, high-purity boronic acid or to use more stable boronate esters (e.g., pinacol esters).

  • Inert Atmosphere: Pd(0) catalysts are oxygen-sensitive.[6] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

Q2: I'm observing a significant amount of a byproduct that appears to be my starting chloroquinoline without the chlorine atom. What is happening and how can I prevent it?

You are observing dehalogenation, a common side reaction where the chloroquinoline is reduced to the parent quinoline.[7][8] This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride, followed by reductive elimination of the quinoline.

Strategies to Minimize Dehalogenation:

  • Choice of Base and Solvent: Some bases and solvents can act as hydride sources, especially at elevated temperatures. For instance, using an alcohol as a solvent can sometimes lead to dehalogenation.[7] Sticking to anhydrous aprotic solvents with a carefully chosen inorganic base can mitigate this.

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling versus the dehalogenation pathway. While there isn't a universal rule, sometimes a slightly less electron-rich ligand can disfavor the dehalogenation pathway.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation.[8] Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Aryl Halide Reactivity: While you are using a chloroquinoline, it's worth noting that aryl iodides have a higher propensity for dehalogenation than bromides or chlorides.[8][9]

Q3: My reaction is producing a lot of homocoupled boronic acid (a biaryl derived from my boronic acid). How can I suppress this side reaction?

The homocoupling of boronic acids to form a symmetrical biaryl is another frequent side reaction, often promoted by the presence of oxygen.[6][7]

Methods to Reduce Homocoupling:

  • Rigorous Degassing: Oxygen can facilitate the homocoupling pathway.[7] Ensure your reaction mixture and solvents are thoroughly degassed. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are crucial.[10]

  • Stoichiometry: Using a slight excess of the chloroquinoline (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can sometimes minimize boronic acid homocoupling.[6]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway, but this needs to be balanced with the requirement for a higher temperature to activate the C-Cl bond.[6]

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby reducing the rate of homocoupling.

Q4: Does the position of the chlorine atom on the quinoline ring (e.g., 4-chloro vs. 7-chloro) affect the reaction?

Absolutely. The electronic properties of the quinoline ring significantly influence the reactivity of the C-Cl bond.

  • Activated Positions: The C2 and C4 positions of the quinoline ring are electron-deficient due to the electron-withdrawing effect of the nitrogen atom.[11] This makes halogens at these positions more susceptible to oxidative addition by palladium. Consequently, 2-chloro and 4-chloroquinolines are considerably more reactive than their carbocyclic analog, chlorobenzene, and can often be coupled under less forcing conditions.[11]

  • Less Activated Positions: Halogens on the benzo portion of the quinoline ring (e.g., at C5, C6, C7, or C8) behave more like typical aryl chlorides and are less reactive than those at C2 or C4. For these substrates, a highly active catalyst system is almost always required.

  • Regioselectivity in Dichloroquinolines: In substrates like 4,7-dichloroquinoline, the C4 position is generally more reactive and will typically undergo Suzuki coupling preferentially.[6]

Q5: Can the nitrogen atom of the quinoline ring interfere with the palladium catalyst?

Yes, the Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center.[6][12] This can have several effects:

  • Catalyst Inhibition: The quinoline substrate or product can act as a ligand, potentially displacing the desired phosphine ligand and leading to less active or inactive palladium species. This is one reason why bulky phosphine ligands are often effective; they can sterically disfavor the coordination of the quinoline nitrogen.

  • Ligand-Free Catalysis: In some cases, this coordination has been harnessed to perform "ligand-free" cross-coupling reactions where the substrate itself stabilizes the palladium catalyst.[6] However, for general applications and troubleshooting, it is more often a source of complication.

If you suspect catalyst inhibition by the quinoline nitrogen, consider using a higher ligand-to-palladium ratio or switching to a more sterically hindered ligand.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)(R)L₂ Trans->PdII_R Base Base (e.g., K₃PO₄) Boronate R-B(OH)₃⁻ Base->Boronate Boronate->Trans BoronicAcid R-B(OH)₂ BoronicAcid->Base Activation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield in Chloroquinoline Suzuki Coupling CheckCatalyst 1. Evaluate Catalyst System - Use Pd₂(dba)₃ or Pd(OAc)₂ - Use bulky, e⁻-rich ligand (SPhos, XPhos) Start->CheckCatalyst CheckBase 2. Evaluate Base & Temp - Use strong base (K₃PO₄, Cs₂CO₃) - Increase temp (90-120 °C) CheckCatalyst->CheckBase CheckReagents 3. Check Reagent Quality - Fresh boronic acid/ester? - Rigorous inert atmosphere? CheckBase->CheckReagents SideProducts Side Products Observed? CheckReagents->SideProducts Dehalogenation Dehalogenation? - Check for hydride source - Monitor reaction time SideProducts->Dehalogenation Yes Homocoupling Homocoupling? - Improve degassing - Adjust stoichiometry SideProducts->Homocoupling Yes Success Reaction Optimized SideProducts->Success No, yield improves Dehalogenation->Success Homocoupling->Success

Caption: A decision tree for troubleshooting Suzuki coupling of chloroquinolines.

Data Summary: Recommended Reaction Conditions

The optimal conditions are highly substrate-dependent. However, the following table provides a validated starting point for the Suzuki coupling of a generic chloroquinoline with an arylboronic acid.

ParameterRecommended ConditionRationale & Citation
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)More active than Pd(PPh₃)₄ for C-Cl activation.[2]
Ligand SPhos or XPhos (1.1 - 1.5 eq. relative to Pd)Bulky, electron-rich ligands facilitate oxidative addition.[2][3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong bases are required to activate the boronic acid.[2]
Solvent 1,4-Dioxane or Toluene/H₂O (e.g., 10:1)Aprotic polar solvents are generally effective. Water can help solubilize the base.[2][13]
Temperature 90 - 120 °CHigher temperatures are needed to overcome the C-Cl bond strength.[2][14]
Atmosphere Inert (Argon or Nitrogen)Pd(0) is oxygen-sensitive.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Chloroquinoline

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloroquinoline, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the chloroquinoline is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wang, D. Z., & Hartwig, J. F. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society, 131(39), 13934–13935. [Link]

  • ResearchGate. (n.d.). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. Retrieved from [Link]

  • ResearchGate. (2006). Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • MDPI. (n.d.). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]

  • Reddit. (2023). Dehalogenation side product suzukis. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • The Suzuki Reaction. (2014). Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Chloroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Here, we address common questions and challenges encountered during the purification of this compound.

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common route to this compound is the reaction of 2-amino-4-chlorobenzonitrile with a suitable C1 synthon. Based on this and other similar quinoline syntheses like the Friedländer synthesis, you can anticipate the following impurities[1][2][3]:

  • Unreacted Starting Materials: Residual 2-amino-4-chlorobenzonitrile is a common impurity.

  • Isomeric Byproducts: Depending on the reaction conditions, the formation of isomeric quinolines is possible.

  • Polymeric/Tarry Byproducts: Vigorous reaction conditions can sometimes lead to the formation of high-molecular-weight, often colored, byproducts.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis will also be present in the crude material.

Q2: My crude product is a dark, oily substance. Can I still purify it?

A2: Absolutely. A dark, oily appearance often indicates the presence of polymeric byproducts and other colored impurities. While challenging, a systematic purification approach can yield a pure, crystalline product. We recommend starting with an acid-base extraction to remove the bulk of neutral and acidic impurities, followed by either recrystallization or column chromatography.

Q3: I'm seeing multiple spots on my TLC, even after purification. What should I do?

A3: Multiple spots on a Thin Layer Chromatography (TLC) plate after a purification attempt suggest that the chosen method was not optimal for separating all impurities. Here are a few steps to consider:

  • Re-evaluate your TLC solvent system: The separation you see on the TLC plate is indicative of the separation you will achieve on a column. Experiment with different solvent mixtures to maximize the separation between your desired product and the impurities.

  • Consider a different purification technique: If recrystallization was unsuccessful, column chromatography might be necessary to separate impurities with similar polarities. Conversely, if column chromatography is yielding impure fractions, a final recrystallization step can often remove trace impurities.

  • Check for product degradation: this compound, like many amines, can be sensitive to prolonged exposure to acidic conditions or light. Ensure your purification is performed promptly and under appropriate conditions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Acid-Base Extraction Troubleshooting
Problem Possible Cause Solution
Emulsion formation during extraction. The crude mixture may contain impurities that act as surfactants.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Low recovery of product after basification and extraction. Incomplete basification of the aqueous layer. The product may have some solubility in the aqueous phase.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine hydrochloride salt fully. Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.
Product precipitates out of the aqueous layer upon basification. The free amine form of this compound may have low solubility in the aqueous solution.This is not necessarily a problem. You can collect the precipitated solid by filtration. Alternatively, add the organic extraction solvent before or during basification to dissolve the product as it forms.
Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound "oils out" instead of forming crystals. The solution is too concentrated, or the cooling is too rapid. The chosen solvent may not be ideal.Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. If the problem persists, a different solvent or a mixed solvent system should be investigated[4].
No crystals form, even after cooling. The solution is too dilute, or the solution is supersaturated.To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again[4].
Poor recovery of the product. The compound has high solubility in the cold solvent. Too much solvent was used for recrystallization.To maximize recovery, cool the solution in an ice bath after it has reached room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated to yield a second crop of crystals, which may require a separate purification[5].
Column Chromatography Troubleshooting
Problem Possible Cause Solution
The compound is streaking or tailing on the column. Strong interaction between the basic amine and the acidic silica gel.Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia, to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
The compound is not moving from the origin (Rf = 0). The eluent is not polar enough.Increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. A gradient elution from low to high polarity can also be effective.
Poor separation of the product from impurities. The chosen eluent system does not provide adequate resolution.Systematically screen different solvent systems using TLC to find an eluent that gives good separation between your product and the impurities. A general starting point for quinolines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude this compound.

Protocol 1: Purification by Acid-Base Extraction

This technique is excellent for removing neutral and acidic impurities from the basic this compound.

Workflow for Acid-Base Extraction

crude Crude Product in Organic Solvent (e.g., DCM) add_acid Add 1M HCl (aq) crude->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer (Neutral & Acidic Impurities) separate1->org_layer1 Discard aq_layer1 Aqueous Layer (Protonated Product) separate1->aq_layer1 add_base Add 1M NaOH (aq) to pH > 10 aq_layer1->add_base extract Extract with Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 org_layer2 Organic Layer (Pure Product) separate2->org_layer2 aq_layer2 Aqueous Layer (Salts) separate2->aq_layer2 Discard dry Dry with Na2SO4, Filter, Evaporate org_layer2->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product as its hydrochloride salt) into a clean flask. The upper organic layer contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The free amine should precipitate out or form an oily layer.

  • Back Extraction: Add a fresh portion of organic solvent (DCM or ethyl acetate) to the basic aqueous solution and shake to extract the purified this compound.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities and obtaining a highly crystalline final product.

Workflow for Recrystallization

start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter removes insoluble impurities cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of this compound.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water) at room temperature and upon heating[4]. An ideal solvent will dissolve the compound when hot but not when cold. For quinoline derivatives, ethanol or an ethanol/water mixture is often a good starting point[5][6].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 3: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Workflow for Column Chromatography

start Crude Product tlc TLC Analysis for Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A starting point could be a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. Remember to add 0.5-1% triethylamine to the eluent to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Isolation: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (2003). Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy). Google Patents.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 21, 2026, from [Link]

  • Method for removing unreacted electrophiles from a reaction mixture. (1997). Google Patents.
  • Process for the preparation of 4-amino-chloroquinolines. (1982). Google Patents.
  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (2005). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Preparation method and application of impurities of 4-aminoquinoline compound. (2020). Google Patents.
  • Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates. (2007). Google Patents.
  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2018). MDPI. Retrieved January 21, 2026, from [Link]

  • How to Carry Out a Recrystallization. (2013). YouTube. Retrieved January 21, 2026, from [Link]

  • Friedlander quinoline synthesis. (n.d.). Química Organica.org. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-amino-3-chlorobenzonitrile. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • Synthesis of β-amino-4-chlorocinnamonitrile. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). Google Patents.
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  • UNITED STATES PATENT OFFICE. (n.d.). Google Patents.
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Validation & Comparative

"3-Chloroquinolin-4-amine" vs. chloroquine: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of therapeutic agents, most notably in the fight against malaria. Chloroquine, a 4-aminoquinoline derivative, has been a frontline antimalarial drug for decades.[1] This guide provides a detailed comparative analysis of chloroquine and its lesser-known structural isomer, 3-Chloroquinolin-4-amine. While extensive data exists for chloroquine, this guide will leverage available information on related 4-aminoquinoline derivatives to draw logical and scientifically grounded comparisons with this compound, offering a predictive perspective on its potential physicochemical properties, synthesis, and biological activities.

Chemical Structure and Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the chlorine atom from the 7-position in chloroquine to the 3-position in this compound can have significant implications for the molecule's electronic distribution, lipophilicity, and ultimately, its biological activity.

Chloroquine is chemically known as N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine.[2] Its structure features a 7-chloroquinoline core linked at the 4-position to a basic diethylaminoalkyl side chain. This side chain is crucial for its accumulation in the acidic food vacuole of the malaria parasite.[1]

This compound , in contrast, has the chlorine atom positioned adjacent to the amino group. This substitution pattern is expected to influence the basicity of the quinoline nitrogen and the amino group, potentially altering its pharmacokinetic and pharmacodynamic properties.

Below is a comparative table of their physicochemical properties. Data for this compound is predicted or inferred from structurally similar compounds due to limited direct experimental data.

PropertyChloroquineThis compound (Predicted/Inferred)
IUPAC Name N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine[2]This compound
Molecular Formula C₁₈H₂₆ClN₃[2]C₉H₇ClN₂[3]
Molecular Weight 319.9 g/mol [2]178.62 g/mol [3]
Melting Point 87-89.5 °C[2]142-143 °C (for 3-Amino-4-chloroquinoline)[3]
LogP 4.63[2]Expected to be lower than chloroquine due to the absence of the long alkyl side chain.
pKa Not explicitly found, but it is a weak diprotic base.Expected to have different pKa values due to the altered electronic environment of the nitrogen atoms.
Solubility Soluble in water.[2]Predicted to have moderate aqueous solubility.

Synthesis Strategies: Building the Quinoline Core

The synthesis of 4-aminoquinoline derivatives is well-established, typically involving a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis of Chloroquine

The classical synthesis of chloroquine involves the condensation of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane.[4] This reaction is a cornerstone in pharmaceutical manufacturing.

Postulated Synthesis of this compound

A plausible synthetic route to this compound would likely start from 3,4-dichloroquinoline. A nucleophilic aromatic substitution at the 4-position with ammonia or a protected amine would yield the desired product. The reactivity of the two chlorine atoms would need to be carefully considered, with the 4-position generally being more activated towards nucleophilic attack in quinoline systems.

Biological Activity and Mechanism of Action: Knowns and Predictions

Chloroquine: An Established Antimalarial and Beyond

Chloroquine's primary mechanism of action against malaria parasites involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1] By accumulating in this acidic organelle, chloroquine binds to heme, a toxic byproduct of hemoglobin digestion, preventing its detoxification into hemozoin. This leads to the buildup of toxic heme-chloroquine complexes, ultimately killing the parasite.

Beyond its antimalarial properties, chloroquine is known to have immunomodulatory, anti-inflammatory, and antiviral effects. It can interfere with endosomal Toll-like receptor signaling and inhibit autophagy, a cellular degradation process.[5][6] Chloroquine has also been shown to affect signaling pathways such as NF-κB and mitochondrial antiviral signaling (MAVS).[6][7]

This compound: A Predictive Outlook
  • Antimalarial Potential: The 4-aminoquinoline scaffold is a strong indicator of potential antimalarial activity. However, the absence of the long basic side chain, which is crucial for accumulation in the parasite's food vacuole, suggests that this compound might have a different or weaker antimalarial mechanism compared to chloroquine. It may still interfere with heme detoxification to some extent.

  • Anticancer and Other Activities: Many 4-aminoquinoline derivatives have shown cytotoxic effects against cancer cell lines.[8][9] It is plausible that this compound could exhibit similar properties. Its ability to intercalate into DNA or inhibit topoisomerases, common mechanisms for quinoline-based anticancer agents, would be a key area for investigation.

Comparative Experimental Workflows

To empirically compare the biological activities of this compound and chloroquine, a structured experimental workflow is essential.

In Vitro Antimalarial Activity Assessment

A standard protocol to assess antimalarial efficacy involves determining the 50% inhibitory concentration (IC₅₀) against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[10]

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 and K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Prepare stock solutions of this compound and chloroquine in DMSO. Serially dilute the compounds in 96-well plates.

  • Assay: Add parasitized erythrocytes to the plates and incubate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Lyse the cells and stain the parasitic DNA with SYBR Green I dye.

  • Data Acquisition: Measure fluorescence using a microplate reader.

  • Analysis: Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Cytotoxicity Assay

To evaluate the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HEK293 or HepG2) should be assessed.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture mammalian cells in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Expose the cells to serial dilutions of this compound and chloroquine for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curves.

Signaling Pathway Analysis

G

Experimental Workflow Diagram

G

Conclusion

While chloroquine is a well-understood molecule, its structural isomer, this compound, represents an intriguing yet understudied compound. This guide has provided a framework for a comparative analysis, drawing upon the extensive knowledge of chloroquine and related 4-aminoquinolines to predict the properties and potential biological activities of this compound. The proposed experimental workflows offer a clear path for researchers to empirically validate these predictions. Such comparative studies are vital in the quest for novel therapeutic agents, as even subtle structural modifications can lead to significant changes in efficacy, selectivity, and resistance profiles. The exploration of compounds like this compound could unveil new leads in the development of next-generation antimalarials and other therapeutic agents.

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Biological activity of "3-Chloroquinolin-4-amine" compared to other haloquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Haloquinolines: A Focus on the 4-Aminoquinoline Scaffold

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, representing a privileged bicyclic aromatic heterocycle that forms the structural basis for a multitude of therapeutic agents.[1] Its presence in nature, notably in alkaloids, and its synthetic versatility have led to the development of drugs with a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of halogen substituents onto the quinoline ring—creating haloquinolines—profoundly modulates the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications are critical in tuning the compound's pharmacokinetic profile and its interaction with biological targets, a principle central to the study of Structure-Activity Relationships (SAR).[4][5]

This guide provides a comparative analysis of the biological activities of haloquinolines, with a particular focus on the 4-aminoquinoline class. While extensive research has been conducted on isomers such as 7-chloroquinolines (e.g., chloroquine), this guide will use them as a benchmark to contextualize the potential activities of less-studied isomers like 3-Chloroquinolin-4-amine . We will delve into their anticancer and antimicrobial properties, supported by quantitative experimental data, and provide detailed protocols for the independent verification of these findings.

Comparative Analysis of Biological Activity

The position and nature of the halogen atom on the quinoline ring are pivotal in defining the biological activity. The electron-withdrawing properties and steric bulk of halogens like chlorine and fluorine can significantly influence binding affinity to target enzymes or receptors and alter pathways of cellular uptake and efflux.[4][6]

Anticancer Activity: A Tale of Two Isomers

The 4-aminoquinoline scaffold has emerged as a promising framework for the development of novel anticancer agents.[7][8] Their mechanisms often involve the disruption of critical cellular processes that are dysregulated in cancer, such as autophagy, cell cycle progression, and signaling pathways.[1][3][8]

Chloroquine (CQ), a 7-chloro-4-aminoquinoline, is a well-established antimalarial that has been repurposed for its anticancer potential due to its ability to inhibit autophagy.[3][9] Autophagy is a cellular recycling process that cancer cells often exploit to survive under stress. By accumulating in lysosomes and raising the pH, chloroquine and its analogs block the final stage of autophagy, leading to the accumulation of autophagosomes and triggering apoptotic cell death.[3]

While direct, extensive cytotoxic data for this compound is not widely available in public literature, we can infer its potential by comparing the activity of other halogenated 4-aminoquinoline derivatives. Studies on various 7-substituted-4-aminoquinolines demonstrate that both the halogen's position and the nature of the side chain at the 4-amino position are critical for cytotoxicity. For instance, the compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has shown potent cytotoxic effects against breast cancer cell lines, in some cases being significantly more potent than chloroquine itself.[7][8] Similarly, a fluoro-substituted analog, butyl-(7-fluoro-quinolin-4-yl)-amine, also displayed significant potency.[7] This highlights that halogenation at the 7-position is a validated strategy for enhancing anticancer activity. The effect of a chlorine atom at the 3-position would need to be empirically determined, as it would alter the electronic landscape of the pyridine ring portion of the scaffold, potentially influencing different biological targets or metabolic pathways compared to the 7-chloro isomer.

Table 1: Comparative in vitro Anticancer Activity (GI₅₀, µM) of Representative Haloquinolines [8]

CompoundCancer Cell LineGI₅₀ (µM)
Chloroquine (7-Chloro)MCF-7 (Breast)20.72
Chloroquine (7-Chloro)MDA-MB-468 (Breast)24.36
Chloroquine (7-Chloro)MDA-MB-231 (Breast)22.52
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)11.52
butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-468 (Breast)13.72
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)12.04
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-231 (Breast)4.50

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Quinolines have a long history as antimicrobial agents, with fluoroquinolones being a major class of antibiotics.[10] The core mechanisms often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[11][12]

Halogenation is a key feature of many potent antimicrobial quinolines. For example, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/ml against various strains of Mycobacterium tuberculosis, including multidrug-resistant isolates.[13] The activity of halogenated 8-hydroxyquinolines is often attributed to their ability to chelate essential metal ions like iron, depriving the microbes of necessary nutrients.[13]

Derivatives of 2-chloroquinoline have also been synthesized and show significant potency against different bacterial strains.[11] The substitution at the C-7 position of the quinolone ring is particularly critical for enhancing antimicrobial activity.[14] While specific MIC data for this compound is limited, studies on other chloro- and fluoro-substituted quinolines show potent activity against a range of Gram-positive and Gram-negative bacteria.[15][16] For example, certain quinoline derivatives with a 3-chloro-4-fluoro phenyl group substitution have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MICs as low as 1.5 µg/mL.[15]

Table 2: Comparative in vitro Antimicrobial Activity (MIC) of Representative Haloquinolines

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Reference
Cloxyquin (5-Chloroquinolin-8-ol)M. tuberculosis0.062 - 0.25[13]
Quinolone with p-isopropyl phenyl & 3-chloro-4-fluoro R₂ groupMRSA1.5[15]
Diethyl phosphonate quinoline derivative AE. coli0.125[10]
Quinolone-3-carbonitrile derivativesVarious Bacteria3.13 - 100 (µM)[16]

Note: MIC is the Minimum Inhibitory Concentration required to inhibit visible growth. Lower values indicate higher potency.

Visualizing Mechanisms and Workflows

To better understand the processes involved in evaluating and synthesizing these compounds, the following diagrams illustrate key workflows and potential mechanisms of action.

G cluster_synthesis General Synthesis of 4-Aminoquinolines 4,X-dichloroquinoline 4,X-dichloroquinoline Nucleophilic Substitution Nucleophilic Substitution 4,X-dichloroquinoline->Nucleophilic Substitution Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Nucleophilic Substitution X-chloroquinolin-4-amine X-chloroquinolin-4-amine Nucleophilic Substitution->X-chloroquinolin-4-amine

Caption: General synthetic route for 4-aminoquinoline derivatives.

G cluster_workflow In Vitro Cytotoxicity Screening Workflow A Compound Library (Haloquinolines) B Single-Dose Screening (e.g., at 10 µM) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Dose-Response Assay (e.g., MTT Assay) C->D Active Compounds G Inactive C->G E Calculate GI₅₀/IC₅₀ Values D->E F Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) E->F

Caption: Standard workflow for evaluating anticancer cytotoxicity.

G cluster_pathway Proposed Autophagy Inhibition by 4-Aminoquinolines Autophagosome Autophagosome (Cellular Cargo) Fusion Autolysosome (Degradation) Autophagosome->Fusion Lysosome Lysosome (Acidic pH) Lysosome->Fusion Lysosome->Block Death Apoptotic Cell Death Fusion->Death Haloquinoline 4-Aminoquinoline (e.g., Chloroquine) Haloquinoline->Lysosome Accumulates & Raises pH Block->Fusion Inhibition

Caption: Mechanism of autophagy inhibition by 4-aminoquinolines.

Experimental Protocols: A Guide to Verification

To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are essential. The following protocols are standard procedures used to evaluate the anticancer and antimicrobial activities of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a widely accepted method for assessing cell viability and a compound's cytotoxic potential.[2]

  • Principle: The assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[2]

    • Compound Treatment: Prepare serial dilutions of the test haloquinoline compounds in the appropriate cell culture medium. The stock solution is often prepared in DMSO. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[2]

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[2]

    • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[2]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2] The absorbance values are then used to calculate the percentage of cell growth inhibition and to determine the GI₅₀ or IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

  • Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the haloquinoline compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL).[17] Dilute this suspension in the broth medium to achieve the final desired inoculum density (typically 5 x 10⁵ CFU/mL).

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[17]

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be determined by measuring the optical density with a plate reader.

Conclusion and Future Outlook

The haloquinoline scaffold, particularly the 4-aminoquinoline class, remains a highly fertile ground for the development of new therapeutic agents. The extensive data on 7-chloro and 7-fluoro derivatives confirm that halogenation is a powerful strategy for enhancing both anticancer and antimicrobial activities.[7][8][15] The specific position and identity of the halogen profoundly influence potency and spectrum of activity, underscoring the importance of systematic SAR studies.[4][5]

While this guide has leveraged data from well-studied isomers to build a comparative framework, it also highlights a clear knowledge gap regarding the biological profile of This compound . The unique electronic and steric properties conferred by a chlorine atom at the 3-position could lead to novel biological activities or an improved therapeutic index. Therefore, future research should be directed towards the synthesis and comprehensive biological evaluation of this and other less-explored haloquinoline isomers. Such studies are crucial for fully mapping the therapeutic potential of the quinoline chemical space and for discovering next-generation drugs to combat cancer and infectious diseases.

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A Senior Application Scientist's Guide to the Bioanalysis of 3-Chloroquinolin-4-amine: A Comparative Analysis of HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3-Chloroquinolin-4-amine

In the landscape of pharmaceutical development and toxicological screening, the precise quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This compound, a quinoline derivative, represents a class of compounds with significant biological interest. Its structural similarity to 4-aminoquinolines, a well-known family of antimalarial drugs, necessitates the development of robust and reliable analytical methods to understand its pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This guide provides an in-depth, experience-driven comparison between two common bioanalytical techniques for the quantification of this compound in plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While direct, validated methods for this specific analyte are not widely published, this document synthesizes established methodologies for analogous compounds and foundational bioanalytical principles to present a comprehensive, field-proven approach. The protocols and comparisons herein are grounded in the rigorous standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Foundational Knowledge: Analyte & Matrix Considerations

Before diving into methodology, a scientist must understand the analyte and the matrix.

  • Analyte - this compound: As a quinoline derivative, it possesses a chromophore, making UV detection a viable and accessible analytical strategy. Its basic amine functional group (pKa estimated to be similar to other aminoquinolines) allows for effective extraction and chromatographic retention strategies under acidic mobile phase conditions.

  • Matrix - Human Plasma: A complex biological fluid, plasma contains a high concentration of proteins, lipids, and endogenous small molecules that can interfere with analysis.[5][6] Therefore, effective sample preparation is not just a preliminary step but a critical determinant of method success, impacting selectivity, sensitivity, and instrument longevity.

Method I: A Validated HPLC-UV Approach for Routine Analysis

For many research and early development settings, an HPLC-UV method offers a perfect balance of performance, cost-effectiveness, and accessibility. The following proposed method is adapted from established protocols for structurally similar 4-aminoquinolines and quinoline derivatives.[7][8][9][10]

Rationale Behind Experimental Choices
  • Sample Preparation - Protein Precipitation (PPT): For its simplicity, speed, and broad applicability, PPT is an excellent starting point.[11][12][13] Acetonitrile is often the solvent of choice as it is highly efficient at denaturing proteins and is a common HPLC mobile phase component, ensuring compatibility.[14] A "solvent-first" approach, where acetonitrile is added to the plate or tube before the plasma, can enhance precipitation efficiency.[11]

  • Chromatography - Reversed-Phase C18: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for moderately nonpolar compounds like quinolines.

  • Mobile Phase - Acidified Acetonitrile/Water: The use of an acidic modifier (e.g., formic or trifluoroacetic acid) serves two purposes: it protonates the amine group on the analyte, leading to sharper peaks and better retention, and it improves the overall quality of the chromatography.

  • Detection - UV Absorbance: Quinoline structures typically exhibit strong UV absorbance. A photodiode array (PDA) or diode array detector (DAD) allows for the selection of the wavelength of maximum absorbance (λ-max), maximizing sensitivity and allowing for peak purity analysis. The λ-max for similar quinolines is often in the 254 nm to 340 nm range.[7][8]

Detailed Experimental Protocol: HPLC-UV

I. Sample Preparation: Protein Precipitation

  • Dispense 300 µL of cold acetonitrile into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of plasma sample (or standard/QC) to the acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

II. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detection: UV/DAD at a specified wavelength (e.g., 254 nm, to be optimized by scanning a standard).

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis P1 Plasma Sample (100 µL) P2 Add Acetonitrile (300 µL) P1->P2 P3 Vortex (1 min) P2->P3 P4 Centrifuge (>12,000 x g) P3->P4 P5 Collect Supernatant P4->P5 A1 Inject into HPLC P5->A1 Transfer to vial A2 C18 Column Separation A1->A2 A3 UV/DAD Detection A2->A3 A4 Data Acquisition A3->A4

Caption: Workflow for HPLC-UV analysis of this compound.

Method II: LC-MS/MS for High Sensitivity and Specificity

When the required limits of quantification are lower than what UV detection can provide, or when dealing with highly complex matrices or potential metabolites, LC-MS/MS is the gold standard.[1]

Rationale Behind Experimental Choices
  • Sample Preparation - Liquid-Liquid Extraction (LLE): While PPT is fast, LLE often provides a much cleaner extract, reducing matrix effects which are a significant concern in mass spectrometry.[6][15] By adjusting the pH of the aqueous phase to be basic, the amine on our analyte becomes deprotonated and neutral, allowing it to be efficiently extracted into an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[16][17]

  • Chromatography - UPLC/UHPLC: To maximize the sensitivity of the mass spectrometer, ultra-high performance liquid chromatography (UHPLC) is preferred. It uses columns with smaller particle sizes (<2 µm) to produce sharper, narrower peaks, resulting in a higher signal-to-noise ratio.

  • Detection - Tandem Mass Spectrometry (MS/MS): This technique offers unparalleled selectivity and sensitivity. We select a specific precursor ion (the molecular weight of our protonated analyte) and a specific product ion (a characteristic fragment), a combination known as a Multiple Reaction Monitoring (MRM) transition. This filters out nearly all chemical noise.

Detailed Experimental Protocol: LC-MS/MS

I. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of a basifying agent (e.g., 0.5 M Ammonium Hydroxide).

  • Add 600 µL of an extraction solvent (e.g., Ethyl Acetate).

  • Vortex for 2 minutes, then centrifuge at >12,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

II. LC-MS/MS Conditions

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 0.4 mL/min

  • Ionization Source: Electrospray Ionization, Positive Mode (ESI+)

  • MS/MS Transition: To be determined by infusing a standard solution. For this compound (MW: 178.61), the protonated precursor would be m/z 179.6. A characteristic product ion would be identified via fragmentation.

Visualization of the Method Validation Flow

Bioanalytical method validation is a formal process to ensure a method is fit for its purpose.[1][18]

Validation_Flow Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Start->Linearity LOD_LOQ LOD & LOQ Start->LOD_LOQ Matrix Matrix Effect (for LC-MS/MS) Selectivity->Matrix Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Linearity->Precision LOD_LOQ->Accuracy Validated Validated Method Accuracy->Validated Precision->Validated Recovery Extraction Recovery Recovery->Validated Stability Stability (Freeze-Thaw, Bench-Top) Stability->Validated Matrix->Validated

Caption: Key parameters for bioanalytical method validation per FDA guidance.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between these two powerful techniques depends entirely on the application's requirements.

ParameterHPLC-UV MethodLC-MS/MS MethodRationale & Field Insights
Selectivity ModerateVery High UV detection can be fooled by co-eluting compounds with similar chromophores. MS/MS is highly specific due to its reliance on a unique mass transition.
Sensitivity (LOQ) ~5-20 ng/mL (Typical)~0.05-1 ng/mL (Typical) LC-MS/MS is orders of magnitude more sensitive, making it essential for low-dose PK studies or analyzing trace-level metabolites.
Linear Range Good (Typically 2-3 orders of magnitude)Excellent (Often >3-4 orders of magnitude)Mass spectrometers generally offer a wider dynamic range, simplifying the analysis of samples with vastly different concentrations.
Matrix Effects LowHigh Potential Matrix components can suppress or enhance the ionization of the analyte in the MS source, requiring careful method development (e.g., cleaner extracts, use of a stable isotope-labeled internal standard) to mitigate.[5]
Cost (Instrument) Low to ModerateHigh The capital investment for an LC-MS/MS system is significantly higher than for an HPLC-UV setup.
Cost (Operational) LowModerate Requires high-purity gases, more frequent source cleaning, and more specialized expertise to operate and maintain.
Throughput ModerateHigh With modern autosamplers and fast UPLC gradients, LC-MS/MS methods can have run times of just a few minutes, enabling high-throughput screening.[19]
Ease of Use Relatively Simple ComplexHPLC-UV is a robust and straightforward technique. LC-MS/MS requires a higher level of operator skill for tuning, troubleshooting, and data interpretation.

Conclusion and Recommendations

For the bioanalysis of this compound, both HPLC-UV and LC-MS/MS are powerful, viable methods. The decision of which to employ is a strategic one, dictated by the specific needs of your research.

  • Choose HPLC-UV for applications where cost is a major constraint, expected analyte concentrations are in the mid-to-high ng/mL range, and high selectivity is not paramount. It is an excellent choice for routine quality control, formulation screening, or early-stage pharmacokinetic studies where dose levels are high.

  • Choose LC-MS/MS when the utmost sensitivity and specificity are required. It is the definitive method for regulated bioanalysis in support of clinical trials, studies involving low dosage, characterization of metabolites, or any research where absolute certainty in identification and quantification is non-negotiable.

Ultimately, a well-validated method, regardless of the platform, is the key to producing reliable, reproducible, and defensible data that can confidently drive drug development decisions forward.

References

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A Comparative Guide to the Cytotoxicity of 3-Chloroquinolin-4-amine and Its Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the cytotoxic effects of 3-chloroquinolin-4-amine and its structurally related derivatives against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this chemical class. The information presented herein is synthesized from peer-reviewed literature and is supported by experimental data and detailed methodologies.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer properties.[1] Modifications to the quinoline nucleus have yielded a diverse library of compounds with potent cytotoxic effects against various human cancer cell lines.[1] Among these, 4-aminoquinoline derivatives, such as the antimalarial drug chloroquine, have attracted considerable interest for their potential repurposing as anticancer agents.[2][3] These compounds are known to interfere with crucial cellular processes frequently dysregulated in cancer, such as autophagy.[3][4] This guide focuses on this compound and its derivatives, exploring how structural modifications influence their cytotoxic profiles.

Comparative Cytotoxicity Analysis

The cytotoxic effects of quinoline derivatives are typically evaluated using in vitro cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5] This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[5] The potency of a compound is often expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), representing the concentration required to inhibit cell growth by 50%.

While specific public data on the cytotoxicity of this compound is limited, extensive research on structurally similar 4-aminoquinoline and 7-chloroquinoline derivatives provides a strong framework for understanding its potential and guiding the design of new, more potent analogs.

Table 1: Comparative Cytotoxicity (GI50/IC50, µM) of 4-Aminoquinoline Derivatives in Breast Cancer Cell Lines

CompoundStructureMCF-7MDA-MB-468MDA-MB-231
Chloroquine (Reference)7-chloro-4-(diethylpentylamino)quinoline20.72 - 38.44[2][6]24.36[2]22.52[6]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine7-chloro-4-(2-(dimethylamino)ethylamino)quinoline10.85[2]8.73[2]-
Butyl-(7-fluoro-quinolin-4-yl)-amine4-(butylamino)-7-fluoroquinoline8.22[2]13.72[2]-
N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine4-((2-(dimethylamino)ethyl)amino)-7-fluoroquinoline1.98[6]1.41[6]4.50[6]

Data synthesized from multiple sources.[2][6] Note that slight variations in IC50/GI50 values can arise from differences in experimental conditions.

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution at Position 7: The presence of a halogen, such as chlorine or fluorine, at the 7-position of the quinoline ring appears to be a crucial determinant of cytotoxic activity.[2][7]

  • The 4-Amino Side Chain: The nature of the substituent at the 4-amino position significantly modulates cytotoxicity.

    • The introduction of a dimethylaminoethylamino side chain in N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine resulted in a nearly 3-fold increase in potency against MDA-MB-468 cells compared to chloroquine.[2]

    • Replacing the chloro group at position 7 with a fluoro group and maintaining the dimethylaminoethylamino side chain, as seen in N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, led to a substantial increase in cytotoxicity across all tested breast cancer cell lines.[6]

  • Alkyl Chain Length: The length of the alkylamino side chain can also influence antiproliferative activity, with studies on other quinoline derivatives suggesting that a two-carbon (ethyl) spacer is often favorable.[7]

Mechanistic Considerations: How Do These Compounds Kill Cancer Cells?

The precise mechanisms of action for many quinoline derivatives are still under investigation, but several key pathways have been implicated.

  • Autophagy Inhibition: Chloroquine and its analogs are known lysosomotropic agents, meaning they accumulate in lysosomes.[3][8] This accumulation raises the lysosomal pH, which in turn inhibits the fusion of autophagosomes with lysosomes, a critical final step in the autophagy process.[3][4] The blockage of autophagy can lead to the buildup of cellular waste and ultimately trigger apoptosis (programmed cell death).[3]

  • Apoptosis Induction: Several quinoline derivatives have been shown to induce apoptosis in cancer cells. For instance, certain 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones were found to induce DNA damage and apoptosis in HL-60 (leukemia) cells.[9] Another study on quinoline-chalcone derivatives demonstrated an upregulation of apoptosis-related proteins like Caspase-3/9 and cleaved-PARP in MGC-803 (gastric cancer) cells.[10]

  • Cell Cycle Arrest: Some quinoline compounds exert their cytotoxic effects by arresting the cell cycle at specific phases. For example, a tetrahydroquinolinone derivative was observed to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells.[11] Similarly, quinoline-chalcone derivatives have also been reported to arrest the cell cycle at the G2/M phase.[10]

  • Generation of Reactive Oxygen Species (ROS): The induction of oxidative stress through the generation of ROS is another mechanism by which some quinoline derivatives exhibit anticancer activity. One study found that a quinoline-chalcone derivative's inhibitory effects on gastric cancer cells were dependent on ROS production.[10]

Below is a diagram illustrating the potential mechanism of autophagy inhibition by 4-aminoquinoline derivatives.

Autophagy_Inhibition cluster_cell Cancer Cell cluster_drug 4-Aminoquinoline Action Autophagosome Autophagosome (Cellular Debris) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Degradative Enzymes) Lysosome->Autolysosome Apoptosis Apoptosis (Cell Death) Autolysosome->Apoptosis Leads to Aminoquinoline 4-Aminoquinoline Derivative Lysosome_pH Increased Lysosomal pH Aminoquinoline->Lysosome_pH Accumulates in Lysosome Lysosome_pH->Autolysosome Inhibits Fusion caption Potential mechanism via inhibition of the autophagy pathway.

Potential mechanism via inhibition of the autophagy pathway.
Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. The following are representative methodologies for assessing the cytotoxicity of quinoline derivatives.

This colorimetric assay is a standard method for assessing cell viability.[5][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent, e.g., DMSO, at a final concentration <0.5%) and a positive control (a known anticancer drug like doxorubicin).[1]

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[1][13]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours at 37°C, until a purple precipitate is visible.[1][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[1][14]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding 1. Seed Cells (96-well plate) start->cell_seeding end End incubation_24h 2. Incubate (24 hours) cell_seeding->incubation_24h compound_addition 3. Add Compound (Serial Dilutions) incubation_24h->compound_addition incubation_48_72h 4. Incubate (48-72 hours) compound_addition->incubation_48_72h mtt_addition 5. Add MTT Reagent incubation_48_72h->mtt_addition incubation_2_4h 6. Incubate (2-4 hours) mtt_addition->incubation_2_4h solubilization 7. Add Solubilization Solution incubation_2_4h->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Calculate IC50 read_absorbance->data_analysis data_analysis->end caption Workflow for the MTT cytotoxicity assay.

Workflow for the MTT cytotoxicity assay.
Future Directions and Conclusion

The 4-aminoquinoline scaffold, exemplified by derivatives of this compound, represents a promising area for the development of novel anticancer agents. The available data strongly suggest that strategic modifications, particularly at the 4- and 7-positions of the quinoline ring, can significantly enhance cytotoxic potency against various cancer cell lines.

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating the cytotoxicity of novel this compound derivatives against a wider panel of cancer cell lines to identify broader applications.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy: Assessing the antitumor activity and pharmacokinetic profiles of lead compounds in preclinical animal models.

  • Structure-Activity Relationship (SAR) Optimization: Synthesizing and testing a focused library of derivatives to further optimize potency, selectivity, and drug-like properties.

By systematically exploring the structure-activity landscape and delving deeper into the mechanisms of action, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold in the fight against cancer.

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  • Charris, J. E., et al. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. Available at: [Link]

  • Wujec, M., et al. (2019). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. Available at: [Link]

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The Ascendancy of the 3-Chloroquinolin-4-amine Scaffold: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the quinoline core has consistently emerged as a privileged scaffold, lending itself to the development of numerous clinically approved drugs.[1] Among its varied permutations, the 3-chloroquinolin-4-amine framework has garnered significant attention for its potential to yield potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data and a deep dive into the underlying structure-activity relationships (SAR) that govern their inhibitory prowess.

The Strategic Importance of the 3-Chloro and 4-Amino Substitutions

The efficacy of the this compound scaffold is not serendipitous; it is a testament to the strategic placement of key chemical moieties that drive high-affinity interactions within the ATP-binding pocket of various kinases. SAR studies have illuminated the critical roles of the 3-chloro and 4-amino groups:

  • The 3-Chloro Group: This electron-withdrawing group at the 3-position of the quinoline ring is not merely a passive substituent. It plays a crucial role in modulating the electronic properties of the scaffold, influencing the pKa of the quinoline nitrogen and thereby its ability to form critical hydrogen bonds within the kinase hinge region. Furthermore, the chloro group can engage in halogen bonding, a non-covalent interaction that has been increasingly recognized for its contribution to ligand-protein stability.

  • The 4-Amino Group: The amino group at the 4-position serves as a versatile anchor for the introduction of a wide array of side chains. This allows for the exploration of various chemical spaces within the ATP-binding site, enabling the fine-tuning of potency and selectivity. The nature of the substituent on the 4-amino group is a key determinant of the derivative's overall inhibitory profile. For instance, the presence of a basic amino side chain can be crucial for drug accumulation in the acidic environment of cellular compartments like the food vacuole in parasites, a principle well-established in the context of antimalarial quinolines.

Comparative Efficacy of this compound Derivatives as Kinase Inhibitors

The versatility of the this compound scaffold has been demonstrated through the development of inhibitors targeting a range of kinases, most notably those involved in angiogenesis and cell proliferation, such as VEGFR-2 and EGFR.

Targeting the VEGF/VEGFR-2 Angiogenesis Axis

The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are central players in tumor angiogenesis. Inhibition of this pathway is a clinically validated strategy for cancer therapy.[2] Several this compound derivatives have shown promise as VEGFR-2 inhibitors.

DerivativeTarget KinaseIC50 (nM)Cell LineReference
4-(4-Fluorophenylamino)-3-chloroquinolineVEGFR-296N/A (Enzymatic)[3]
4-(3-Ethoxyphenylamino)-3-chloro-7-methoxyquinolineVEGFR-276.64N/A (Enzymatic)[3]
N-(4-((3-chloro-7-methoxyquinolin-4-yl)amino)phenyl)acrylamideVEGFR-285.89N/A (Enzymatic)[4]
4-((3-chloro-7-methoxyquinolin-4-yl)amino)-N-(2,4-dimethylphenyl)benzamideVEGFR-269.11N/A (Enzymatic)[4]

Table 1: Comparative in vitro inhibitory activity of selected this compound derivatives against VEGFR-2.

The data clearly indicates that substitutions on both the 4-anilino ring and the quinoline core significantly impact inhibitory potency. For instance, the addition of a methoxy group at the 7-position of the quinoline ring, coupled with specific substitutions on the 4-anilino moiety, can lead to nanomolar efficacy against VEGFR-2.[3][4]

Targeting the EGFR-Mediated Proliferation Pathway

The epidermal growth factor receptor (EGFR) is another well-established target in oncology, with several quinazoline-based inhibitors already in clinical use.[5] The this compound scaffold has also been explored for its potential to inhibit EGFR.

DerivativeTarget KinaseIC50 (nM)Cell LineReference
4-((3-Chlorophenyl)amino)-6,7-dimethoxy-3-cyanoquinolineEGFR7.5N/A (Enzymatic)[6]
4-((3-Ethynylphenyl)amino)-6,7-dimethoxy-3-cyanoquinolineEGFR<1N/A (Enzymatic)[6]

Table 2: Comparative in vitro inhibitory activity of selected 3-cyano-4-anilinoquinoline derivatives against EGFR.

While not direct 3-chloro analogues, the 4-anilinoquinoline-3-carbonitrile class, which shares a similar structural framework, demonstrates the potential of this scaffold against EGFR. The cyano group at the 3-position, akin to the chloro group, acts as an electron-withdrawing group. These derivatives exhibit potent, low nanomolar inhibition of EGFR.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are standard protocols for assessing the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.

Workflow:

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the specific kinase (typically containing Tris-HCl, MgCl₂, and DTT).

    • Dilute the purified kinase and its specific substrate (e.g., a peptide or protein) in the reaction buffer to their final desired concentrations.

    • Prepare a stock solution of ATP in the reaction buffer.

    • Prepare serial dilutions of the this compound test compounds in DMSO.

  • Assay Plate Setup:

    • Add a small volume of the diluted test compounds to the wells of a microplate (e.g., a 96- or 384-well plate). Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction:

    • Add the kinase and substrate solution to each well.

    • Incubate the plate for a predetermined time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate for the desired reaction time (e.g., 30-60 minutes).

  • Detection and Data Analysis:

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Using phosphorylation-specific antibodies or coupled enzyme systems that produce a fluorescent signal.[7]

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Workflow:

Caption: Workflow for a typical MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., A549, Caco-2) in appropriate growth medium until they reach logarithmic growth phase.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test compounds in the growth medium.

    • Remove the old medium from the wells and replace it with the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8][9]

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

    • Shake the plate gently to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathways and Mechanism of Action

The this compound derivatives exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth and survival.

VEGFR-2 Signaling Pathway

vegfr2_pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Inhibition of VEGFR-2 by these compounds blocks the binding of VEGF, thereby preventing receptor dimerization and autophosphorylation. This, in turn, abrogates downstream signaling through pathways such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, which are all critical processes for angiogenesis.[5]

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. Through strategic modifications of the quinoline core and the 4-amino side chain, researchers have successfully generated potent inhibitors of key oncogenic kinases such as VEGFR-2 and EGFR. The comparative data presented in this guide highlights the structure-activity relationships that govern the efficacy of these derivatives and provides a foundation for the rational design of next-generation kinase inhibitors with improved potency and selectivity. The detailed experimental protocols offer a framework for the rigorous evaluation of these compounds, ensuring the generation of reliable and reproducible data in the ongoing quest for more effective cancer therapies.

References

  • Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. (2023). Journal of Biomolecular Structure & Dynamics, 41(21), 11535-11550.
  • BenchChem. (n.d.). Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Biomolecular Structure & Dynamics, 41(15), 6934-6951.
  • Discovery of new VEGFR-2 inhibitors based on bis([3][10][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). European Journal of Medicinal Chemistry, 223, 113645.

  • Important quinoline containing compounds as inhibitors of VEGFR-2. (n.d.).
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure & Dynamics, 1-22.
  • Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Labor
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  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(18), 4259.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2022). Molecules, 27(19), 6529.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (1995). Journal of Medicinal Chemistry, 38(19), 3720-3730.
  • In vitro kinase assay. (2023). protocols.io.
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025). Current Issues in Pharmacy and Medical Sciences, 38(2), 112-120.
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry, 41(6).
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). Chemistry & Biodiversity, e202401629.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2016). Molecules, 21(11), 1469.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Pharmaceuticals, 14(10), 1035.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem, e202500279.
  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. (2021). Molbank, 2021(4), M1286.
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The Strategic Selection of Scaffolds in Modern Drug Design: A Head-to-Head Comparison of 3-Chloroquinolin-4-amine, Quinazoline, Indole, and Benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the choice of a core chemical scaffold is a pivotal opening move, profoundly influencing the potency, selectivity, and pharmacokinetic profile of a potential therapeutic agent. Among the plethora of heterocyclic systems, the 3-chloroquinolin-4-amine framework, a key component of renowned drugs like chloroquine and hydroxychloroquine, stands as a testament to the enduring power of privileged structures. However, the contemporary medicinal chemist is armed with an array of versatile scaffolds, each presenting a unique constellation of properties. This guide provides an in-depth, head-to-head comparison of the this compound scaffold against three other titans of drug design: quinazoline, indole, and benzimidazole. Our analysis, grounded in experimental data, will dissect their synthetic accessibility, biological activities across various therapeutic areas, and crucial drug-like properties, offering a strategic blueprint for researchers, scientists, and drug development professionals.

Profiling the Contenders: An Overview of Core Scaffolds

The selection of a scaffold is often dictated by its ability to present functional groups in a specific three-dimensional orientation to interact with a biological target. The electronic nature of the heterocyclic system also plays a crucial role in defining its binding characteristics and metabolic stability.

  • This compound: This scaffold is a derivative of quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The presence of the 4-amino group provides a key point for derivatization and interaction with biological targets, while the 3-chloro substituent can influence the electronics and steric profile of the molecule. Historically, this scaffold is strongly associated with antimalarial and anti-inflammatory activities.

  • Quinazoline: An isomer of quinoline, the quinazoline scaffold features a benzene ring fused to a pyrimidine ring. This arrangement of nitrogen atoms imparts distinct electronic properties, making it a cornerstone in the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[1]

  • Indole: Comprising a benzene ring fused to a pyrrole ring, the indole scaffold is a ubiquitous feature in natural products and pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation in a wide range of drugs, from anti-inflammatory agents to anticancer therapies.

  • Benzimidazole: This scaffold consists of a benzene ring fused to an imidazole ring. The presence of two nitrogen atoms in the five-membered ring offers multiple points for interaction and derivatization. Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[2]

Synthetic Accessibility: A Comparative Analysis of Core Syntheses

The feasibility and efficiency of scaffold synthesis are critical considerations in any drug discovery program. Here, we provide an overview of the core synthetic strategies for each of our contender scaffolds.

Experimental Protocols

Protocol 1: Synthesis of this compound Core

The synthesis of the this compound scaffold can be approached through a multi-step process, often starting from a substituted aniline. A common strategy involves the construction of a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent amination.

Step 1: Synthesis of 7-Chloro-4-hydroxyquinoline

  • A mixture of m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour, allowing the ethanol generated to evaporate.

  • The resulting crude ethyl α-carbethoxy-β-m-chloroanilinoacrylate is added to vigorously boiling Dowtherm A (a high-boiling heat transfer fluid) and refluxed for 1 hour.

  • After cooling, the crystallized product is filtered and washed with a non-polar solvent (e.g., hexane) to remove impurities.

  • The ester is then saponified by refluxing with 10% aqueous sodium hydroxide until a clear solution is obtained (approximately 1 hour).

  • Acidification of the cooled solution with concentrated hydrochloric acid precipitates 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

  • The carboxylic acid is decarboxylated by heating in Dowtherm A at its boiling point for 1 hour to yield 7-chloro-4-quinolinol.

Step 2: Synthesis of 4,7-Dichloroquinoline

  • The 7-chloro-4-quinolinol from the previous step is suspended in phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux for 3 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice and then neutralized with a base (e.g., sodium hydroxide solution) to precipitate the 4,7-dichloroquinoline.

Step 3: Synthesis of 3-Chloro-4-aminoquinoline (Conceptual)

Direct and selective chlorination at the 3-position of a 4-aminoquinoline is challenging. A more common approach is to introduce the 3-chloro substituent at an earlier stage, for instance, by starting with a 2-chloro-substituted aniline derivative in the initial cyclization reaction. A representative nucleophilic aromatic substitution to form a 4-aminoquinoline is as follows:

  • A mixture of 4,7-dichloroquinoline (2.5 mmol) and the desired amine (e.g., ethane-1,2-diamine, 5 mmol) is heated.[3]

  • The temperature is gradually increased to 130°C and maintained for several hours with continuous stirring.[3]

  • After cooling, the reaction mixture is worked up by dissolving in a suitable organic solvent (e.g., dichloromethane), washing with aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried, and the solvent is removed to yield the 4-aminoquinoline derivative.[3]

Protocol 2: Synthesis of the Quinazoline Scaffold

A straightforward, one-pot synthesis of the 4(3H)-quinazolinone core is presented below.

  • To a 10 mL round-bottom flask containing a magnetic stir bar, add 2-aminobenzamide (100 mg, 0.74 mmol).

  • In a fume hood, add trimethyl orthoformate (1.06 mL, 9.68 mmol).

  • Cool the reaction mixture in an ice bath and add 37% hydrochloric acid (92 µL, 2.98 mmol) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Upon completion (monitored by TLC), dilute the mixture with 10 mL of distilled water and adjust the pH to 6 with 5 M NaOH.

  • Filter any precipitate and extract the aqueous filtrate with ethyl acetate (3 x 25 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the 4(3H)-quinazolinone product.

Protocol 3: Synthesis of the Indole Scaffold (Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and versatile method for preparing indoles.

  • In a round-bottom flask, combine phenylhydrazine (1.0 eq) and a ketone or aldehyde (e.g., acetophenone, 1.0 eq).

  • Add a catalyst, such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA).

  • Heat the reaction mixture under reflux for the appropriate time (typically 1-3 hours), monitoring the progress by TLC.

  • After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indole derivative.

Protocol 4: Synthesis of the Benzimidazole Scaffold

The condensation of o-phenylenediamine with formic acid is a common and efficient method for the synthesis of the parent benzimidazole.

  • In a 500-cc. round-bottomed flask, treat o-phenylenediamine (54 g, 0.5 mole) with 90% formic acid (32 cc, 0.75 mole).[3]

  • Heat the mixture in a water bath at 100°C for two hours.[3]

  • After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus.[3]

  • Collect the crude benzimidazole by suction filtration and wash with cold water.[3]

  • For purification, dissolve the crude product in boiling water, treat with activated charcoal (e.g., Norite), and filter while hot.

  • Cool the filtrate to 10–15°C to crystallize the pure benzimidazole, which is then collected by filtration and dried.[3]

Head-to-Head Biological Activity Comparison

The therapeutic potential of a scaffold is ultimately defined by its biological activity profile. In this section, we present a comparative analysis of our four scaffolds across key therapeutic areas, supported by quantitative data where available.

Anticancer Activity

The fight against cancer has been a major driving force for the exploration of novel heterocyclic scaffolds.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Compounds

ScaffoldCompound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
This compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Potent[3]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than Chloroquine[3]
Quinazoline GefitinibA549 (Lung, EGFR sensitive)~0.015[4]
ErlotinibNCI-H1975 (Lung, EGFR resistant)>10[4]
Quinazolinone Schiff BasesMCF-7 (Breast)6.25[5]
Indole Indole-benzimidazole hybrid (Compound 30)MDA-MB-231 (Breast)Promising[6]
Indole-benzimidazole hybrid (Compound 5e)SKOV-3 (Ovarian)23.69[4]
Benzimidazole Benzimidazole-Quinoline Hybrid (Compound 11)Colon Cancer Cell Lines0.34[7]
Benzimidazole-Quinoline Hybrid (Compound 11)Prostate Cancer Cell Lines0.31[7]

Qualitative potency descriptions are used where specific IC₅₀ values were not provided in the source.

Analysis:

  • Quinazolines have a well-established and clinically validated role as potent inhibitors of EGFR tyrosine kinases, with drugs like gefitinib and erlotinib being prime examples.[1] Their rigid structure is well-suited for binding to the ATP pocket of kinases.

  • This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential beyond their traditional use as antimalarials.[3]

  • Indole and Benzimidazole scaffolds are highly versatile and have been incorporated into numerous anticancer agents with diverse mechanisms of action. Hybrid molecules combining these scaffolds with others, such as quinoline, have shown exceptional potency, highlighting a promising strategy in modern drug design.[6][7]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Heterocyclic scaffolds have historically been a rich source of antimicrobial drugs.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Compounds

ScaffoldCompound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound ChloroquineP. falciparum (sensitive)<0.1General Knowledge
Quinazoline Quinazoline-fused compoundsE. coli, S. aureus, K. pneumonia0.2-12[8]
Imidazo[1,2-c]quinazolineS. aureus4-8[8]
Indole Indole-thiadiazole derivative (2c)B. subtilis3.125[9]
Indole-triazole derivative (3c)B. subtilis3.125[9]
Benzimidazole Benzimidazole-Quinoline Hybrid (Compound 14)Various bacteria10-20[10]
Benzimidazole-Quinoline Hybrid (Compound 99)Various bacteriaPotent[10]

Analysis:

  • The This compound scaffold is the foundation of chloroquine, a historically vital antimalarial drug.

  • Quinazoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[8]

  • Indole and Benzimidazole scaffolds are present in numerous compounds with significant antimicrobial properties.[9][10] Their ability to be readily functionalized allows for the fine-tuning of their antimicrobial spectrum and potency. Hybridization of these scaffolds often leads to enhanced activity.[10]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research.

Analysis:

  • This compound derivatives, such as hydroxychloroquine, are widely used as disease-modifying antirheumatic drugs (DMARDs), highlighting the anti-inflammatory potential of this scaffold.

  • Quinoline and Indole derivatives have both been extensively investigated for their anti-inflammatory properties.[11] Many non-steroidal anti-inflammatory drugs (NSAIDs) feature an indole core.

  • Quinazoline derivatives have also been reported to possess significant anti-inflammatory and analgesic activities.[12]

Physicochemical and ADME Properties: A Drug-Likeness Comparison

Beyond biological activity, the success of a drug candidate is heavily dependent on its absorption, distribution, metabolism, and excretion (ADME) properties, which are in turn governed by its physicochemical characteristics.

Table 3: Comparative Physicochemical Properties of Representative Drugs

ScaffoldDrugMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)Water Solubility
This compound Chloroquine319.874.6332.7Low
Quinazoline Lapatinib581.065.493.70.007 mg/mL
Indole Sunitinib398.475.277.8Low
Benzimidazole Bendamustine358.262.669.9Soluble

Data sourced from PubChem and other publicly available databases.

Analysis:

  • The LogP values, a measure of lipophilicity, vary across the different scaffolds and their derivatives. While a higher LogP can enhance membrane permeability, excessively high values can lead to poor solubility and increased metabolic clearance.

  • Topological Polar Surface Area (TPSA) is a predictor of drug absorption and brain penetration. The values for the representative drugs fall within a range generally considered acceptable for oral bioavailability.

  • Water solubility is a critical factor for drug formulation and absorption. As seen with Lapatinib, low aqueous solubility can be a challenge for quinazoline-based kinase inhibitors.[1]

  • The overall ADME profile of a drug is a complex interplay of these and other factors. The choice of scaffold can significantly influence these properties, and medicinal chemists often employ strategies such as the introduction of polar groups or the use of prodrug approaches to optimize the pharmacokinetic profile of a lead compound.

Strategic Scaffold Selection: Making the Right Choice

The decision to pursue a particular scaffold in a drug discovery program is a multifactorial one, guided by the specific biological target, the desired therapeutic indication, and the overall drug development strategy.

Workflow for Scaffold Evaluation and Selection

ScaffoldSelection cluster_0 Target Identification & Validation cluster_1 Scaffold Hopping & Virtual Screening cluster_2 Synthesis & In Vitro Evaluation cluster_3 Lead Optimization TIV Identify and validate biological target VS Virtual screening of scaffold libraries TIV->VS SH Scaffold hopping from known ligands TIV->SH SYN Synthesize diverse derivatives VS->SYN SH->SYN IV In vitro biological assays (potency, selectivity) SYN->IV ADME Early ADME profiling (solubility, permeability) IV->ADME LO Iterative design-synthesis-test cycles IV->LO ADME->LO

Caption: A generalized workflow for scaffold selection and lead optimization in drug discovery.

Key Considerations:

  • Target-Based Design: For well-defined targets like kinase ATP-binding sites, scaffolds with proven success, such as quinazolines , are often a logical starting point.

  • Phenotypic Screening: In phenotypic screening campaigns where the target is unknown, a diverse library of scaffolds, including indoles and benzimidazoles , can increase the probability of identifying novel hits.

  • Repurposing and Analogue Development: The This compound scaffold, with its established safety profile in certain contexts, offers opportunities for drug repurposing and the development of new analogues with improved properties.

  • Intellectual Property: The novelty of a scaffold and its derivatives is a critical consideration for securing intellectual property rights.

Conclusion: A Privileged Position in the Chemist's Toolbox

The this compound, quinazoline, indole, and benzimidazole scaffolds each hold a privileged position in the medicinal chemist's toolbox. While quinazolines have demonstrated remarkable success in the realm of targeted cancer therapy, the versatility of indoles and benzimidazoles makes them invaluable for a wide range of therapeutic applications. The This compound scaffold, with its rich history and continued relevance, serves as a powerful reminder that established pharmacophores can be a springboard for future innovation.

Ultimately, the "best" scaffold is not an intrinsic property but is defined by the context of the specific drug discovery challenge. A deep understanding of the synthetic nuances, biological potential, and drug-like properties of these and other core structures is essential for navigating the complex path from a promising hit to a life-changing medicine.

References

  • Qin, Y., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini Reviews in Medicinal Chemistry, 21(16), 2261-2275. Available from: [Link]

  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 968-971. Available from: [Link]

  • BenchChem. (2025). Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors. BenchChem Technical Guides.
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  • Singh, U. P., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 15837-15847. Available from: [Link]

  • BenchChem. (2025). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem Technical Guides.
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  • BenchChem. (2025). A Comparative Analysis of the Anticancer Efficacy of Quinazoline Derivatives Across Multiple Cell Lines. BenchChem Technical Guides.
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  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Available from: [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Chloroquinolin-4-amine is a vital scaffold in medicinal chemistry, notably as a precursor to immunomodulatory agents such as Imiquimod. The strategic placement of the chloro and amino functionalities on the quinoline core presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction to the Synthetic Challenge

The this compound structure incorporates an electron-withdrawing chloro group adjacent to an electron-donating amino group on the quinoline ring. This substitution pattern influences the reactivity of the heterocyclic system and requires synthetic approaches that can selectively introduce these functionalities with high regiocontrol and yield. This guide will dissect two prominent synthetic pathways, evaluating them on key performance indicators including yield, scalability, safety, and atom economy.

Route 1: Synthesis via Nitration and Reduction of a Quinoline Precursor

This widely utilized approach builds the desired functionality in a stepwise manner on a pre-formed quinoline ring system. The key intermediate in this pathway is 4-chloro-3-nitroquinoline.[1]

Overall Synthetic Workflow

Route_1_Workflow A 4-Hydroxyquinoline B 4-Hydroxy-3-nitroquinoline A->B Nitration (e.g., HNO3/H2SO4) C 4-Chloro-3-nitroquinoline B->C Chlorination (e.g., POCl3) D This compound C->D Reduction (e.g., Fe/HCl, H2/Pd-C)

Caption: Workflow for the synthesis of this compound via a nitration-reduction pathway.

Detailed Experimental Protocols

Step 1: Nitration of 4-Hydroxyquinoline

  • Protocol: To a stirred solution of 4-hydroxyquinoline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for several hours and then carefully poured onto ice. The precipitated product, 4-hydroxy-3-nitroquinoline, is collected by filtration, washed with water, and dried.

  • Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) is a classic and effective method for the nitration of aromatic rings. The electron-donating hydroxyl group at the 4-position activates the quinoline ring towards electrophilic substitution, directing the incoming nitro group to the adjacent 3-position.

Step 2: Chlorination of 4-Hydroxy-3-nitroquinoline

  • Protocol: A mixture of 4-hydroxy-3-nitroquinoline and phosphorus oxychloride (POCl₃) is heated at reflux for several hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., sodium carbonate) to precipitate the crude 4-chloro-3-nitroquinoline. The product is filtered, washed, and can be purified by recrystallization.

  • Causality: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Step 3: Reduction of 4-Chloro-3-nitroquinoline

  • Protocol: The reduction of the nitro group to an amine can be achieved through various methods. A common laboratory-scale method involves heating a mixture of 4-chloro-3-nitroquinoline with iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, in a solvent like ethanol or water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the iron salts are filtered off, and the filtrate is neutralized to precipitate the desired this compound.

  • Causality: Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid reductions (e.g., Fe/HCl, SnCl₂/HCl) are effective for the selective reduction of a nitro group in the presence of an aryl chloride. The choice of reducing agent can be influenced by scalability, cost, and functional group tolerance.

Mechanistic Insights

The key steps in this route are well-established electrophilic aromatic substitution (nitration) and nucleophilic substitution (chlorination), followed by a standard reduction of a nitro group. The regioselectivity of the initial nitration is governed by the directing effect of the hydroxyl group.

Advantages and Disadvantages
Advantages Disadvantages
Well-established and reliable chemistry.Multi-step process can lead to lower overall yield.
Readily available starting materials.Use of hazardous reagents like fuming nitric acid and POCl₃.
Good control over regioselectivity.Generation of significant waste, particularly from the reduction step.

Route 2: Synthesis via Cyclization and Subsequent Functionalization

This approach involves the construction of the quinoline ring system with the chloro and a precursor to the amino group incorporated during the cyclization process. A plausible route involves the cyclization of a substituted aniline with a suitable three-carbon synthon.

Overall Synthetic Workflow

Route_2_Workflow A Substituted Aniline B Ene-amine intermediate A->B Condensation (e.g., with a malonic acid derivative) C 4-Hydroxy-3-chloroquinoline B->C Thermal or Microwave-assisted Cyclization D 3,4-Dichloroquinoline C->D Chlorination (e.g., POCl3) E This compound D->E Selective Amination (e.g., NH3 or protected amine)

Caption: Workflow for the synthesis of this compound via a cyclization-amination pathway.

Detailed Experimental Protocols

Step 1 & 2: Condensation and Cyclization

  • Protocol: A substituted aniline, such as 2-chloroaniline, is condensed with a malonic acid derivative (e.g., diethyl malonate) or a more reactive equivalent like Meldrum's acid in the presence of an orthoformate.[2] The resulting ene-amine intermediate is then subjected to high-temperature thermal cyclization or, more efficiently, microwave-assisted cyclization to form the 4-hydroxy-3-chloroquinoline.[2]

  • Causality: This is a variation of the Gould-Jacobs reaction. The condensation forms an intermediate that undergoes an intramolecular Friedel-Crafts-type acylation to construct the quinoline ring. The use of microwave irradiation can significantly reduce reaction times and improve yields.[2]

Step 3: Chlorination of 4-Hydroxy-3-chloroquinoline

  • Protocol: Similar to Route 1, the 4-hydroxy group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 3,4-dichloroquinoline.

  • Causality: This step is a standard conversion of a heterocyclic hydroxyl group to a chloride, preparing the molecule for the subsequent nucleophilic substitution.

Step 4: Selective Amination of 3,4-Dichloroquinoline

  • Protocol: 3,4-Dichloroquinoline is reacted with an aminating agent. Due to the higher reactivity of the 4-position of the quinoline ring to nucleophilic attack, selective amination can be achieved. This can be performed using ammonia, a protected amine, or an amine equivalent under controlled conditions (temperature, pressure, and solvent).

  • Causality: The carbon at the 4-position of the quinoline ring is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SₙAr) than the 3-position. This difference in reactivity allows for the selective displacement of the 4-chloro group.

Mechanistic Insights

The core of this route is the construction of the quinoline ring via a cyclization reaction. The subsequent selective amination relies on the inherent electronic properties of the dichloroquinoline intermediate.

Advantages and Disadvantages
Advantages Disadvantages
Potentially fewer steps to a key intermediate.Cyclization step can lead to regioisomeric mixtures.
Avoids the direct handling of a nitrated intermediate.The synthesis of the starting substituted aniline may be complex.
Microwave-assisted cyclization can be very efficient.Selective amination may require careful optimization to avoid side reactions.

Comparative Analysis

ParameterRoute 1: Nitration-ReductionRoute 2: Cyclization-Amination
Overall Yield Generally moderate due to multiple steps.Can be higher, especially with optimized cyclization and amination.
Scalability Well-established for large-scale production, but with safety considerations.Microwave cyclization may be challenging to scale up.
Reagent Safety Involves highly corrosive and oxidizing acids and POCl₃.Also uses POCl₃, but may avoid the use of fuming nitric acid.
Atom Economy Lower, due to the use of stoichiometric reagents in nitration and reduction.Can be higher, particularly if the cyclization is efficient.
Cost-Effectiveness Starting materials are generally inexpensive.Cost of substituted anilines and cyclization reagents may be higher.

Conclusion and Recommendation

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.

  • Route 1 (Nitration-Reduction) is a classic, well-documented, and reliable method. Its primary drawbacks are the multi-step nature, which can impact overall yield, and the use of hazardous reagents that require stringent safety protocols, especially at scale. However, for its predictability and the accessibility of starting materials, it remains a strong choice for many applications.

  • Route 2 (Cyclization-Amination) offers a more convergent approach that can be more efficient in terms of step count. The use of modern techniques like microwave-assisted synthesis can significantly enhance the efficiency of the key cyclization step. The main challenge lies in controlling the regioselectivity of the cyclization and achieving selective amination of the dichloro intermediate.

For laboratory-scale synthesis and process development , Route 2, particularly with microwave-assisted cyclization, may offer a faster and more elegant solution, provided the necessary starting materials are available. For large-scale manufacturing , the well-established and robust nature of Route 1 may be preferred, despite its drawbacks, due to the extensive existing knowledge base and more straightforward scalability of the individual steps, albeit with significant engineering controls for safety.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of production, available equipment, cost constraints, and the safety infrastructure in place.

References

  • The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 3-Chloroquinolin-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling potent, biologically active molecules like 3-Chloroquinolin-4-amine requires not only precision in experimentation but also unwavering diligence in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety standards and regulatory requirements. Our objective is to empower you with the knowledge to manage this chemical's lifecycle safely, from benchtop to final disposition, ensuring the protection of both personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, a halogenated aromatic amine, belongs to a class of compounds that warrants significant caution. While a complete toxicological profile may be limited, data from structurally similar compounds and supplier safety information allow for a robust hazard assessment.

The primary causality for stringent disposal protocols stems from its classification as a hazardous substance. It is a halogenated organic compound, a category of chemicals closely regulated due to their potential for environmental persistence and the formation of toxic byproducts, such as dioxins and hydrogen chloride (HCl) gas, during improper incineration.[1][2][3][4]

Table 1: Hazard Summary for this compound and Related Compounds

Hazard ClassificationGHS Hazard StatementRationale and Implications
Acute Toxicity, Oral H302: Harmful if swallowedIngestion can lead to toxic effects. This necessitates strict prohibitions on eating or drinking in the lab and careful handling to prevent contamination of hands and surfaces.[5][6]
Skin Irritation H315: Causes skin irritationDirect contact can cause inflammation and irritation. This underscores the need for appropriate chemical-resistant gloves and a lab coat.[5][6]
Serious Eye Irritation H319: Causes serious eye irritationThe chemical can cause significant damage upon contact with eyes, making safety glasses or goggles mandatory.[5][6]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract. Handling should occur in a well-ventilated area or a chemical fume hood.[5][6]
Potential Carcinogenicity Inferred (Class Precedent)Many aromatic amines are recognized as potential or known carcinogens.[7][8] OSHA regulates several as "select carcinogens," requiring additional protective measures.[9][10] It is prudent to handle this compound as a potential carcinogen.
Aquatic Toxicity Inferred (Class Precedent)Halogenated aromatic compounds are often toxic to aquatic life with long-lasting effects.[11] Therefore, disposal into sewer systems is strictly forbidden.[12]
Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) standards.

  • EPA RCRA Classification : As a halogenated organic compound, this chemical waste must be segregated and managed as hazardous waste.[1] While not individually listed with a specific EPA waste code, it would be classified based on its toxic characteristics. It falls into the broader category of Halogenated Organic Compounds (HOCs) which have specific land disposal restrictions.[13][14] The ultimate disposal method must comply with EPA regulations, which favor high-temperature incineration for such compounds.[2][15]

  • OSHA Laboratory Standard : For substances handled as "particularly hazardous substances" (which includes "select carcinogens"), OSHA requires specific provisions in a laboratory's Chemical Hygiene Plan.[10] These include establishing designated work areas, procedures for safe waste removal, and decontamination protocols.[10][16]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will manage the final collection and disposal process.[11][17]

Procedural Guide: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and compliance. The entire process, from waste generation to handoff for disposal, must be meticulously documented.

Before handling the chemical for disposal, ensure a safe work environment and proper PPE. The principle here is to create a barrier between you and the hazardous substance.

  • Engineering Controls : Always handle this compound powder and prepare waste containers inside a certified chemical fume hood to mitigate inhalation risks.[18]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact). Inspect gloves for any signs of degradation or puncture before use.[19]

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[20]

    • Protective Clothing : A buttoned lab coat must be worn to protect the skin.

Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Solid Waste :

    • Collect pure this compound, contaminated weighing papers, gloves, and other disposable labware into a dedicated, robust, and sealable hazardous waste container.[11]

    • This container should be clearly designated for "Halogenated Organic Solid Waste."

  • Liquid Waste :

    • If the chemical is in a solution, collect it in a sealed, leak-proof hazardous waste container intended for "Halogenated Organic Liquid Waste."[1]

    • Crucially, do not mix this waste stream with non-halogenated solvents. This is because halogenated waste requires specialized incineration with acid gas scrubbers, a different process than that used for standard solvent recovery.[3]

Accurate and thorough labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • The waste container must be labeled with the words "HAZARDOUS WASTE ".[17]

  • List the full chemical name: "This compound " and any other components in the container.

  • Affix the appropriate hazard pictograms: Skull and Crossbones (for acute toxicity), Health Hazard (for potential carcinogenicity), Exclamation Mark (for irritant), and Environment.

  • Indicate the accumulation start date.

Accidents can happen, and a prepared response is key to mitigating risk.

  • For Small Spills :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[18]

    • Carefully collect the absorbent material using non-sparking tools and place it in your designated "Halogenated Organic Solid Waste" container.

    • Decontaminate the spill surface with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Decontamination of Glassware :

    • Rinse glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol).

    • Collect this initial rinseate as "Halogenated Organic Liquid Waste."

    • Subsequent washing with soap and water can then be performed.

  • Storage : Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[17] Ensure it is stored away from incompatible materials.

  • Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[11] Provide them with an accurate description of the waste. The final disposal will be conducted by a licensed chemical destruction facility, likely via controlled high-temperature incineration.[12]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste containing this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Safety cluster_waste_gen Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_final Final Disposition ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Chemical Fume Hood start Waste Containing This compound Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated gloves, paper towels, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) waste_type->liquid_waste Liquid spill_waste Spill Cleanup Debris waste_type->spill_waste Spill container_solid Place in sealed container labeled: 'HAZARDOUS WASTE Halogenated Organic Solids' solid_waste->container_solid container_liquid Place in sealed container labeled: 'HAZARDOUS WASTE Halogenated Organic Liquids' liquid_waste->container_liquid spill_waste->container_solid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage ehs_contact Contact EHS for Pickup & Professional Disposal storage->ehs_contact

Caption: Decision workflow for handling this compound waste.

References

  • Carcinogens - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) . Occupational Safety and Health Administration (OSHA). [Link]

  • Thirteen OSHA-Regulated Carcinogens . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • Carcinogens - Standards . Occupational Safety and Health Administration (OSHA). [Link]

  • Sample Safety Data Sheet . Chemtron. [Link]

  • Sample Safety Data Sheet - Base Camp 4 Amine . Albaugh. [Link]

  • Hazardous Waste Segregation . Unknown. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: 40 CFR Part 268. [Link]

  • Safety Data Sheet Clean Amine® . Greenbook.net. [Link]

  • 3-Chloroquinoline . PubChem, National Institutes of Health (NIH). [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency (EPA). [Link]

  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]

  • 2-Chloroquinolin-3-amine . PubChem, National Institutes of Health (NIH). [Link]

  • EPA Hazardous Waste Codes . University of Maryland Baltimore, Environmental Safety, Sustainability and Risk. [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe . MDPI. [Link]

  • Incinerator toxic emissions: a brief summary of human health effects with a note on regulatory control . PubMed, National Library of Medicine. [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes . eCFR :: 40 CFR Part 261 Subpart D. [Link]

  • General Discussion of Common Mechanisms for Aromatic Amines . IARC Publications, World Health Organization. [Link]

  • Chapter 2 Section 3.2 - Incinerators . U.S. Environmental Protection Agency (EPA). [Link]

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Navigating the Handling of 3-Chloroquinolin-4-amine: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the Threat

Based on data from closely related isomers, 3-Chloroquinolin-4-amine should be treated as a hazardous substance.[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Anticipated Hazards:

Hazard StatementGHS ClassificationPotential Effects
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)May cause significant health issues if ingested.[1][2]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Can lead to redness, itching, and inflammation upon skin contact.[1][2]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)May cause pain, tearing, and potential damage to the cornea.[1][2]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Inhalation of dust or fumes can irritate the respiratory tract, leading to coughing and shortness of breath.[1][2]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that the substance can cause less severe health effects.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecificationsRationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile rubber, Neoprene)Protects against skin irritation (H315).[1][2] Double-gloving is recommended to provide an additional barrier. Regularly inspect gloves for any signs of degradation or puncture.
Eye Protection Safety glasses with side shields or chemical splash gogglesPrevents serious eye irritation (H319) from splashes or airborne particles.[1][2]
Skin and Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is recommended.Mitigates the risk of respiratory tract irritation (H335).[1][2] Engineering controls, such as a fume hood, are the preferred method of exposure control.

Operational Plan: From Handling to Disposal

A meticulous operational plan is crucial for minimizing exposure and preventing accidents.

Safe Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] Avoid generating dust. Keep containers tightly closed when not in use.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly marked with the appropriate hazard warnings.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a spill kit, readily accessible.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust. Use appropriate tools (e.g., spatulas) to transfer the chemical.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

As a halogenated organic compound, this compound waste must be disposed of as hazardous waste.[4][5]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[5] Do not mix with non-halogenated waste.[6]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[6]

  • Disposal Route: Arrange for disposal through your institution's environmental health and safety (EHS) office. Halogenated organic wastes are typically incinerated at a licensed facility.[5][7]

Emergency Procedures: A Rapid and Informed Response

In the event of an emergency, a swift and correct response is critical to minimizing harm.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.[8]

  • Ventilate: If safe to do so, increase ventilation to the area.[8]

  • Assess: From a safe distance, assess the extent of the spill. For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[9]

  • Clean-up: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the incident to your supervisor and EHS office.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Emergency Contact Information: In case of a chemical emergency, immediately call your institution's emergency number or the National Response Center at 1-800-424-8802.[11]

Visualizing the Safety Workflow

The following diagram illustrates the critical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Waste Disposal cluster_emergency Emergency Response Prep Assess Hazards & Risks PPE_Select Select Appropriate PPE Prep->PPE_Select Spill_Kit Ensure Spill Kit is Accessible PPE_Select->Spill_Kit Handle Handle Chemical Spill_Kit->Handle Don_PPE Don PPE Work_Area Work in Ventilated Area Don_PPE->Work_Area Work_Area->Handle Decon Decontaminate Work Area Handle->Decon Segregate Segregate Halogenated Waste Handle->Segregate Spill Spill Occurs Handle->Spill Exposure Personnel Exposure Handle->Exposure Doff_PPE Doff PPE Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash Label Label Waste Container Segregate->Label Dispose Dispose via EHS Label->Dispose Evacuate Evacuate Spill->Evacuate Evacuate & Alert First_Aid First_Aid Exposure->First_Aid Administer First Aid Assess_Spill Assess_Spill Evacuate->Assess_Spill Assess Spill Cleanup Cleanup Assess_Spill->Cleanup Contain & Clean Med_Attention Med_Attention First_Aid->Med_Attention Seek Medical Attention

Caption: Workflow for Safe Handling of this compound.

References

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Wikipedia. Quinoline. [Link]

  • Florida State University Emergency Management. Chemical Spills. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. [Link]

  • National Center for Biotechnology Information. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. [Link]

  • Greenbook.net. Safety Data Sheet MCP Amine 4. [Link]

  • OSHA Outreach Courses. Chemical Spill Emergency? Follow These Crucial Steps. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • IIP Series. Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • Acta Scientific. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. [Link]

  • U.S. Environmental Protection Agency. Emergency Response and Recognizing Hazardous Substance Releases. [Link]

  • National Center for Biotechnology Information. PubChem: 4-Amino-7-chloroquinoline. [Link]

Sources

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